1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLDVXQTMSDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939973 | |
| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |
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Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | |
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CAS No. |
18547-93-8 | |
| Record name | 1,1′-[(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18547-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-((1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl) ester | |
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| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] ester | |
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| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |
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| Record name | (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl dimethacrylate | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane: Structure, Properties, and Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Structure
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is a difunctional siloxane monomer with the chemical formula C18H34O5Si2.[1][2][3][4] Its structure features a flexible tetramethyldisiloxane backbone flanked by two propyl chains, each terminated with a reactive methacrylate group. This unique combination of a hydrophobic siloxane core and polymerizable methacrylate ends imparts a versatile set of properties, making it a valuable component in the formulation of various polymeric materials.
The IUPAC name for this compound is 3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate.[2]
Molecular Structure:
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations, influencing factors such as viscosity, curing characteristics, and the mechanical properties of the final polymer.
| Property | Value | Reference |
| CAS Number | 18547-93-8 | [1][2][4] |
| Molecular Weight | 386.63 g/mol | [1] |
| Molecular Formula | C18H34O5Si2 | [1][2][4] |
| Appearance | Colorless or light yellow clear liquid | [4] |
| Density | 0.966 g/mL at 20 °C | |
| Boiling Point | 127 °C at 3 mmHg | |
| Refractive Index (n20/D) | 1.45 | |
| Flash Point | >110 °C | |
| Water Solubility | 1.5 µg/L at 20 °C | |
| Hydrolytic Sensitivity | Reacts with aqueous base | |
| Storage Temperature | Below 5 °C |
Synthesis and Reactivity
Synthesis
A common synthetic route for this compound involves the hydrolysis and condensation of a silyl methacrylate precursor. A typical laboratory-scale synthesis is as follows:
-
Hydrolysis: 3-(chlorodimethylsilyl)propyl methacrylate is slowly added to cooled water (below 5°C).
-
Condensation: The reaction mixture is brought to room temperature and stirred for approximately 8 hours to facilitate the formation of the disiloxane bond.
-
Work-up: The organic phase is separated, washed with water until neutral, and dried over anhydrous sodium sulfate.
-
Purification: Low-boiling point substances are removed under reduced pressure to yield the final product.
This method has been reported to achieve high yields, around 97%.
Reactivity and Polymerization
The reactivity of this compound is dominated by its terminal methacrylate groups. These groups readily undergo free-radical polymerization, which can be initiated by heat or UV light in the presence of a suitable photoinitiator.[5] This polymerization leads to the formation of a cross-linked polymer network. The high oxygen permeability of siloxanes can inhibit radical polymerization, often necessitating an inert atmosphere (e.g., nitrogen or argon) for efficient curing.[5]
The siloxane backbone provides flexibility, hydrophobicity, and thermal stability to the resulting polymer.[6] While generally stable, the siloxane bonds can be susceptible to hydrolysis under strongly acidic or basic conditions.
Applications in Biomedical and Drug Development Fields
While extensively used in the dental industry, the properties of this compound and related methacryloxy-functionalized siloxanes present opportunities in the broader biomedical and drug development sectors.
Dental Composites and Resins
The primary application of this monomer is in the formulation of dental composites and resins.[4] Its inclusion in these materials offers several advantages:
-
Hydrophobicity: The siloxane component increases the hydrophobicity of the resin, which can reduce water sorption and improve the material's durability in the oral environment.
-
Mechanical Properties: As a cross-linking agent, it enhances the mechanical strength and toughness of the composite.
-
Adhesion: It can improve the compatibility and adhesion between the organic polymer matrix and inorganic fillers (e.g., silica).
A study on a copolymer of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) and methyl methacrylate (MMA) showed that increasing the BMPMS content improved water sorption and solvent resistance.[7]
Biocompatible Materials and Coatings
The inherent biocompatibility of polysiloxanes makes them attractive for medical devices and implants.[8] Methacryloxy-functionalized siloxanes can be used to create biocompatible coatings that reduce protein adsorption and platelet adhesion, thereby minimizing the foreign body response.[9] While specific biocompatibility data for this compound is not extensively published, related siloxane-urethane copolymers have shown non-toxic effects on cells and good cell adhesion, indicating their potential for biomedical implants.[1]
Potential in Drug Delivery Systems
The combination of a flexible, biocompatible siloxane backbone and a polymerizable methacrylate group suggests potential applications in drug delivery. Siloxane-based matrices can be designed for the controlled release of therapeutic agents.[10] For instance, a siloxane-polyether nanocomposite has been investigated as a matrix for the dual release of drugs, where the release profile is governed by erosion, diffusion, and swelling.[11]
Although not yet widely reported for this compound itself, it could potentially be used to formulate:
-
Drug-Eluting Medical Devices: Coatings for catheters, stents, or implants that release drugs locally.
-
Transdermal Patches: As part of the adhesive matrix for controlled drug delivery through the skin.
-
Hydrogel Formulations: To modify the properties of hydrogels for sustained drug release.
Experimental Protocols
Formulation of a Dental Resin Composite
This protocol describes the formulation of an experimental dental resin containing this compound.
Materials:
-
Bisphenol A glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound
-
Camphorquinone (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
-
Silanized glass filler particles
Procedure:
-
Resin Matrix Preparation: Prepare the resin matrix by mixing Bis-GMA, TEGDMA, and this compound in a desired weight ratio (e.g., 50:25:25).
-
Initiator System Addition: Add camphorquinone (e.g., 0.5 wt%) and ethyl-4-(dimethylamino)benzoate (e.g., 0.5 wt%) to the resin matrix and mix thoroughly in the absence of light.
-
Filler Incorporation: Gradually add the silanized glass filler particles (e.g., 70 wt%) to the resin matrix and mix until a homogeneous paste is obtained.
-
Curing: Place the composite paste into a mold and light-cure using a dental curing light (e.g., 470 nm wavelength) for a specified time (e.g., 40 seconds).
Biocompatibility Testing Workflow
The biocompatibility of a material intended for medical use must be rigorously evaluated. The following is a generalized workflow for the in vitro cytotoxicity testing of a cured dental resin containing this compound, based on ISO 10993-5 guidelines.[12]
Workflow Diagram:
Logical Relationships and Signaling Pathways
Currently, there is a lack of publicly available research detailing the specific interactions of this compound with cellular signaling pathways. As a component of a largely inert, cross-linked polymer matrix in its final application form, its primary biological interaction is at the material-tissue interface. The biocompatibility of the resulting material is more a function of its surface properties (hydrophobicity, charge, topography) and the potential for leaching of unreacted monomers, rather than a direct and specific interaction with signaling cascades.
The logical relationship for its use in biocompatible materials can be summarized as follows:
Conclusion
This compound is a versatile cross-linking monomer with a well-established role in the formulation of dental composites. Its unique chemical structure provides a desirable combination of hydrophobicity, flexibility, and reactivity. For drug development professionals, while direct applications are still emerging, the properties of this and related methacryloxy-functionalized siloxanes suggest significant potential in the development of biocompatible materials, medical device coatings, and controlled-release drug delivery systems. Further research into the biocompatibility of polymers derived from this monomer and their performance in drug-eluting matrices is warranted to fully explore their potential in the pharmaceutical and biomedical fields.
References
- 1. In vitro biocompatibility evaluation of novel urethane-siloxane co-polymers based on poly(ϵ-caprolactone)-block-poly(dimethylsiloxane)-block-poly(ϵ-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C18H34O5Si2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C18H34O5Si2 | CID 87703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methacryloxypropyl Trimethoxysilane CAS 18547 93 8 | Changfu Chemical [cfsilicones.com]
- 5. Methacrylate- and Acrylate-Functional Silicones - Gelest [technical.gelest.com]
- 6. 1,3-Bis(3-acryloxypropyl)-1,1,3,3-tetramethyldisiloxane CAS: 17898-71-4 [cfsilicones.com]
- 7. Chemical properties of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane-methyl methacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. silicone-polymers.co.uk [silicone-polymers.co.uk]
- 11. Drug dual-release matrix proprieties and the correlations with nanostructure aggregation kinetics for siloxane-polyether/hydrogel nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro models of biocompatibility testing for restorative dental materials: From 2D cultures to organs on-a-chip - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical and physical properties of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, a key organosilicon compound. Its unique structure, featuring a flexible disiloxane backbone and reactive methacrylate functional groups, makes it a versatile monomer in the synthesis of advanced polymers with applications in biomedical devices, dental materials, and 3D printing.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for understanding its behavior in chemical reactions and for the design of experimental protocols.
| Property | Value |
| Molecular Formula | C18H34O5Si2[1][2][3][4][5] |
| Molecular Weight | 386.63 g/mol [1][2][3] |
| CAS Number | 18547-93-8[1][2][6] |
| Density | 1.0 ± 0.1 g/cm³[1] |
| Boiling Point | 394.3 ± 27.0 °C at 760 mmHg[1] |
| Appearance | Colorless or light yellow clear liquid[6] |
Chemical Structure and Reactivity
This compound is characterized by a central tetramethyldisiloxane unit linked to two propyl methacrylate groups. This bifunctional nature allows it to act as a crosslinking agent, imparting both flexibility from the siloxane bond and a rigid polymeric network upon polymerization of the methacrylate moieties. The high reactivity of the methacrylate groups with various organic compounds, combined with high thermal stability, makes it a valuable component in the formulation of durable materials.[6]
Below is a diagram illustrating the logical relationship of its core structural components.
Caption: Structural components of the molecule.
Experimental Protocols: Synthesis
A common synthetic route to this compound involves the hydrolysis of 3-(chlorodimethylsilyl)propyl methacrylate.[2][3]
Methodology:
-
Cooling: 600g of water is cooled to below 5°C in a reaction vessel.
-
Addition: The intermediate, 3-(chlorodimethylsilyl)propyl methacrylate, is slowly added to the cooled water.
-
Reaction: The mixture is brought to room temperature and stirred for 8 hours.
-
Separation: The reaction mixture is allowed to stand, and the organic phase is separated.
-
Washing: The organic phase is washed with water until it is neutral.
-
Drying: Anhydrous sodium sulfate is added to the organic phase to remove any residual water.
-
Purification: The desiccant is removed by filtration, and low boiling point substances are removed under reduced pressure to yield the final product.
This process has been reported to achieve a high yield of 97%.[2]
The following diagram outlines the key stages of the synthesis workflow.
Caption: Synthesis workflow diagram.
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. This compound CAS#: 18547-93-8 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. PubChemLite - this compound (C18H34O5Si2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C18H34O5Si2 | CID 87703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methacryloxypropyl Trimethoxysilane CAS 18547 93 8 | Changfu Chemical [cfsilicones.com]
Navigating the Solubility of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility profile of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, a key organosilicon compound. Understanding its behavior in various common solvents is critical for its application in diverse fields, including polymer chemistry, dental materials, and advanced drug delivery systems. This document provides a consolidated view of its solubility characteristics, detailed experimental methodologies for solubility determination, and a logical workflow for assessing its solvent compatibility.
Core Properties and Solubility Overview
This compound, often abbreviated as M2M siloxane, possesses a unique molecular structure that dictates its solubility. The presence of a flexible, hydrophobic tetramethyldisiloxane backbone coupled with two polar methacryloxypropyl functional groups results in a nuanced solubility profile.
The inherent non-polarity of the siloxane chain suggests good solubility in non-polar and weakly polar organic solvents. Conversely, the molecule's overall low polarity and the absence of significant hydrogen bonding donors lead to extremely limited solubility in highly polar solvents such as water.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in common solvents. Due to the limited availability of specific quantitative data in the public domain, the table includes a documented value for water and expected solubility based on the general principles of siloxane chemistry.
| Solvent | Solvent Type | Formula | Solubility |
| Water | Protic, Polar | H₂O | 1.5 µg/L at 20°C (Practically Insoluble)[1] |
| Toluene | Aromatic, Non-polar | C₇H₈ | Expected to be soluble |
| Hexane | Aliphatic, Non-polar | C₆H₁₄ | Expected to be soluble |
| Diethyl Ether | Ether, Weakly Polar | (C₂H₅)₂O | Expected to be soluble |
| Tetrahydrofuran (THF) | Ether, Polar Aprotic | C₄H₈O | Expected to be soluble |
| Acetone | Ketone, Polar Aprotic | C₃H₆O | Expected to be partially soluble |
| Ethanol | Alcohol, Protic, Polar | C₂H₅OH | Expected to be partially soluble |
Note: "Expected solubility" is based on the general solubility characteristics of polydimethylsiloxane (PDMS) and similar siloxane compounds, which are readily soluble in non-polar organic solvents and have limited solubility in polar solvents.[2][3][4]
Experimental Protocols for Solubility Determination
For researchers seeking to generate precise solubility data for their specific applications, the following experimental protocols are recommended.
Method 1: Visual Assessment (Qualitative to Semi-Quantitative)
This method is a straightforward approach to estimate solubility.
-
Preparation: Dispense a known volume (e.g., 1 mL) of the selected solvent into a clear glass vial at a controlled temperature (e.g., 25°C).
-
Titration: Add small, pre-weighed increments of this compound to the solvent.
-
Mixing: After each addition, cap the vial and agitate vigorously (e.g., using a vortex mixer) for a set period (e.g., 2-5 minutes) to ensure thorough mixing.
-
Observation: Allow the solution to stand and visually inspect for any undissolved material. The absence of any visible particles or cloudiness indicates complete dissolution.
-
Endpoint Determination: Continue adding the siloxane until persistent cloudiness or the presence of undissolved droplets is observed. The concentration just before this point is the approximate solubility.
Method 2: Gravimetric Analysis (Quantitative)
This method provides a more accurate measure of solubility.
-
Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solvent is saturated.
-
Separation: Allow the mixture to stand, and then carefully separate the saturated solution from the undissolved siloxane. This can be achieved by centrifugation followed by decantation or by using a syringe filter.
-
Solvent Evaporation: Transfer a precise volume of the clear, saturated solution to a pre-weighed container.
-
Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the siloxane) until a constant weight is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the residual siloxane by the volume of the solvent used.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
This structured approach ensures a systematic evaluation of solubility, progressing from a rapid initial screening to a more rigorous quantitative analysis for solvents in which the compound is soluble.
References
An In-Depth Technical Guide to the Hydrolytic Stability of Tetramethyldisiloxane Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of tetramethyldisiloxane (TMDSO) and related siloxane compounds. Understanding the factors that govern the cleavage of the siloxane bond (Si-O-Si) is critical for applications in drug development, materials science, and other research areas where these compounds are utilized in aqueous environments. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the underlying reaction mechanisms.
Core Concepts of Tetramethyldisiloxane Hydrolysis
The fundamental reaction governing the hydrolytic stability of tetramethyldisiloxane is the cleavage of the siloxane bond by water, leading to the formation of two molecules of dimethylsilanol (DMSD). This reaction is reversible, with the silanols able to undergo condensation to reform the disiloxane.
General Reaction:
(CH₃)₃Si-O-Si(CH₃)₃ + H₂O ⇌ 2 (CH₃)₃Si-OH
The stability of the Si-O-Si bond is influenced by several key factors, including pH, temperature, and the chemical structure of the siloxane.[1] Generally, the hydrolysis of siloxanes is slow at neutral pH and is significantly accelerated under both acidic and alkaline conditions.[1][2]
Quantitative Analysis of Hydrolytic Stability
While specific kinetic data for the hydrolysis of 1,1,3,3-tetramethyldisiloxane is not extensively available in publicly accessible literature, studies on closely related polydimethylsiloxane (PDMS) fluids provide valuable insights into the rates of degradation under various conditions.
One study on PDMS fluids estimated the following degradation rate constants at 24°C, assuming zeroth-order kinetics[3]:
| Condition | pH | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |
| Acidic (HCl solution) | 2 | 0.07 |
| Neutral (Demineralised water) | 6 | 0.002 |
| Alkaline (NaOH solution) | 12 | 0.28 |
These data clearly indicate that the hydrolysis rate is significantly higher in both acidic and, particularly, alkaline environments compared to neutral conditions.
Furthermore, the equilibrium of the hydrolysis reaction for a functionalized disiloxane has been quantified. For the hydrolysis of 1,3-bis(tetrahydrofurfuryloxypropyl)tetramethyldisiloxane, the apparent equilibrium constant (Kc) was determined to be 6 ± 1 × 10⁻⁵, highlighting the dynamic nature of the siloxane bond in aqueous systems.[2]
In a study of the base-catalyzed transformation of tetramethyldisiloxane in a dodecane solvent with aqueous sodium hydroxide, the activation energy for the process was found to be 68 kJ/mol.[4]
Experimental Protocols for Assessing Hydrolytic Stability
The hydrolytic stability of tetramethyldisiloxane and its derivatives is typically investigated using spectroscopic and chromatographic techniques to monitor the disappearance of the parent compound and the appearance of its hydrolysis products over time.
²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁹Si NMR is a powerful tool for directly observing the silicon environment and thus for tracking the conversion of siloxanes to silanols.
Objective: To quantify the rate of hydrolysis of tetramethyldisiloxane by monitoring the changes in the ²⁹Si NMR spectra over time.
Materials:
-
1,1,3,3-Tetramethyldisiloxane (TMDSO)
-
Buffer solutions of desired pH (e.g., pH 4, 7, and 10)
-
Deuterated solvent (e.g., D₂O) for field frequency lock
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 300 or 400 MHz) equipped with a silicon probe.[5]
Procedure:
-
Prepare a stock solution of TMDSO in a suitable, water-miscible, and inert organic solvent if necessary to ensure miscibility.
-
In an NMR tube, combine the TMDSO solution with the desired buffer solution and a small amount of D₂O. The final concentrations should be carefully controlled.
-
Acquire an initial ²⁹Si NMR spectrum (t=0). Gated decoupling can be used to suppress any negative Nuclear Overhauser Effect (NOE).[6][7]
-
Maintain the sample at a constant temperature and acquire subsequent ²⁹Si NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to TMDSO and its hydrolysis product, dimethylsilanol. The chemical shift of the silicon atom will change upon hydrolysis.[5][8]
-
Plot the concentration of TMDSO as a function of time to determine the reaction kinetics and calculate the hydrolysis rate constant.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for separating and identifying volatile compounds, making it suitable for analyzing TMDSO and its relatively volatile hydrolysis products.
Objective: To quantify the concentration of TMDSO and its hydrolysis products in an aqueous solution over time.
Materials:
-
TMDSO
-
Aqueous buffer solutions
-
Organic extraction solvent (e.g., hexane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS).[9]
Procedure:
-
Incubate a solution of TMDSO in the aqueous buffer of interest at a constant temperature.
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Extract the siloxane and silanol compounds from the aqueous sample using an appropriate organic solvent.
-
Dry the organic extract over an anhydrous drying agent.
-
Analyze the extract by GC-MS. The instrument is typically operated in electron ionization (EI) mode.[9]
-
Identify TMDSO and its hydrolysis products based on their retention times and mass spectra.
-
Quantify the compounds by creating a calibration curve with standards of known concentrations. The use of an internal standard is recommended for improved accuracy.
-
Plot the concentration of TMDSO versus time to determine the hydrolysis rate.
Signaling Pathways and Reaction Mechanisms
The hydrolysis of the siloxane bond in tetramethyldisiloxane can be catalyzed by both acids and bases. The mechanisms of these catalyzed reactions are distinct.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis is initiated by the protonation of the siloxane oxygen atom. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[10][11] The reaction proceeds through a transition state where the water molecule attacks the silicon center, followed by the departure of a silanol group.[10]
Caption: Acid-catalyzed hydrolysis of tetramethyldisiloxane.
Base-Catalyzed Hydrolysis
In alkaline solutions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on one of the silicon atoms.[1] This forms a pentacoordinate silicon intermediate, which then breaks down to yield a silanol and a silanolate anion. The silanolate anion is then protonated by water to give a second silanol molecule and regenerate the hydroxide ion.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. mdpi.com [mdpi.com]
- 10. Collection - Mechanism of the Acid-Catalyzed SiâO Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study - Organometallics - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
Thermal Decomposition of Methacrylate Siloxanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition characteristics of methacrylate siloxanes. These hybrid organic-inorganic materials are of significant interest across various fields, including biomedical applications and advanced materials, due to their unique combination of properties derived from both the flexible siloxane backbone and the reactive methacrylate groups. Understanding their thermal stability is crucial for determining their processing parameters, service life, and suitability for high-temperature applications. This document summarizes key quantitative data on their thermal decomposition, details common experimental protocols for their analysis, and provides visual representations of relevant workflows.
Quantitative Thermal Decomposition Data
The thermal stability of methacrylate siloxanes is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the final decomposition temperature (Tend). The temperature at which 5% weight loss occurs (Td5%) is also a common metric for the initial thermal stability.
The following tables summarize the thermal decomposition data for various methacrylate siloxanes as reported in the literature.
| Material | Td5% (°C) | Onset Temperature (°C) | Peak Temperature (°C) | Final Temperature (°C) | Atmosphere | Reference |
| Ladder-like Methacrylate Siloxane Hybrid (LMSH) | 404 | - | - | - | Nitrogen | [1] |
| Random Methacrylate Siloxane Hybrid (RMSH) | 385 | - | - | - | Nitrogen | [1] |
| Cage-like Methacrylate Siloxane Hybrid (CMSH) | 394 | - | - | - | Nitrogen | [1] |
| Polydimethylsiloxane-graft-poly(methyl methacrylate) (PDMS-g-PMMA) | - | ~370 (PMMA) | - | ~420 (PMMA) | - | [2] |
| Methacrylate-functionalized POSS resin | - | ~300 | ~450 | ~600 | - | [3] |
| Poly(MMA-co-VBC-MI) 40:30:30 Terpolymer | 319 | ~300 | - | - | - | [4] |
Note: "-" indicates that the specific data point was not provided in the cited source. The data for PDMS-g-PMMA refers to the decomposition of the PMMA graft chains.
Experimental Protocols
The determination of thermal decomposition temperatures of methacrylate siloxanes is predominantly carried out using thermogravimetric analysis (TGA). The following section outlines a general experimental protocol based on methodologies reported in the literature.
General Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of methacrylate siloxane materials.
Instrumentation: A thermogravimetric analyzer is used for this procedure.
Sample Preparation:
-
Ensure the methacrylate siloxane sample is in a solid, solvent-free form. This can be achieved by drying the sample in a vacuum oven at a temperature below its decomposition point until a constant weight is achieved.
-
A small amount of the sample, typically in the range of 5-10 mg, is accurately weighed and placed into a TGA sample pan, commonly made of alumina or platinum.
Analytical Method:
-
The sample pan is placed onto the TGA balance.
-
The furnace is sealed, and the system is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-100 mL/min) to remove any oxygen and prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature, typically in the range of 600-800 °C.
-
A linear heating rate is applied, commonly 5, 10, or 20 °C/min.[1]
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
For studying thermo-oxidative stability, the experiment can be repeated using an air or oxygen atmosphere.
Data Analysis:
-
The TGA thermogram (weight % vs. temperature) is plotted.
-
The derivative of the TGA curve (DTG curve) is plotted to identify the temperatures of the maximum rates of weight loss (Tpeak).
-
The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.
-
The temperature at 5% or 10% weight loss (Td5% or Td10%) is determined directly from the TGA curve.
-
The final decomposition temperature (Tend) is the temperature at which the weight loss ceases.
Visualizing Methodologies and Workflows
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and logical relationships in the study of methacrylate siloxanes.
References
- 1. High-Performance and Simply-Synthesized Ladder-Like Structured Methacrylate Siloxane Hybrid Material for Flexible Hard Coating [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
The Core Function of Methacrylate Groups in Siloxane Systems
An In-depth Technical Guide on the Role of Methacrylate Groups in Siloxane Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role methacrylate groups play in the polymerization of siloxanes. It covers the fundamental chemical mechanisms, polymerization kinetics, and the synthesis of methacrylate-functionalized siloxanes. Furthermore, it details the resulting polymer properties and their applications, particularly within the biomedical and drug development fields.
Polysiloxanes, commonly known as silicones, are widely utilized for their exceptional properties, including high flexibility, thermal stability, biocompatibility, and low toxicity.[1] However, their application can be limited by their relatively poor mechanical strength. The incorporation of methacrylate functional groups into the siloxane backbone is a key strategy to overcome these limitations and develop advanced materials with tailored properties.
The primary roles of the methacrylate group are:
-
Enabling Radical-Induced Polymerization : The carbon-carbon double bond in the methacrylate group serves as a reactive site for free-radical polymerization.[2][3] This allows the siloxane chains to be covalently integrated into a polymer network, either through self-polymerization or by copolymerizing with other vinyl monomers like methyl methacrylate (MMA).
-
Controlling Polymer Architecture : The number and position of methacrylate groups on the siloxane precursor determine the final polymer structure. Methacryloxypropyl-terminated siloxanes, for example, will primarily lead to chain extension, increasing viscosity.[2] In contrast, siloxanes with multiple pendant methacrylate groups or copolymers with more than 5 mole % methacrylate substitution will form highly crosslinked, non-flowable resins.[2][3]
-
Bridging Material Properties : Methacrylate functionalization allows for the creation of hybrid materials that combine the desirable properties of both polysiloxanes (e.g., flexibility, oxygen permeability) and polymethacrylates (e.g., mechanical strength, rigidity).[1] This synergy is crucial for applications ranging from dental composites to biomedical devices.[1]
Polymerization Mechanisms and Kinetics
Methacrylate-functionalized siloxanes are most commonly polymerized via free-radical mechanisms, which can be initiated thermally or, more frequently, through photopolymerization.
Free-Radical Polymerization
This chain reaction mechanism involves three key steps:
-
Initiation : A free radical is generated from an initiator molecule, either by thermal decomposition (e.g., benzoyl peroxide) or by photolysis using a photoinitiator and UV/visible light.[2][4] This radical then adds to the double bond of a methacrylate group, creating a new radical center on the monomer.
-
Propagation : The newly formed radical reacts with subsequent methacrylate groups, rapidly extending the polymer chain.
-
Termination : The growth of a polymer chain is stopped, typically by the combination of two radical chain ends.
Acrylate-functional siloxanes exhibit similar reactivity to their organic counterparts, which is in contrast to vinylsiloxanes that are comparatively sluggish.[2] It is important to note that acrylates cure significantly faster—often more than 10 times faster—than the equivalent methacrylates when exposed to UV light.[2][3]
Polymerization Kinetics
The rate and extent of polymerization are influenced by several factors:
-
Reactivity : Acrylates are significantly more reactive than methacrylates, as evidenced by their larger propagation and termination kinetic constants.[5]
-
Oxygen Inhibition : Free-radical polymerization of methacrylates is strongly inhibited by oxygen. The high oxygen permeability of siloxanes exacerbates this issue, often making it necessary to conduct the polymerization under an inert atmosphere like nitrogen or argon to achieve a reasonable cure.[2][3]
-
Viscosity and Diffusion : As polymerization proceeds, the viscosity of the system increases dramatically. This can lead to autoacceleration (the Trommsdorf effect), where chain termination becomes diffusion-limited, causing a sharp increase in the polymerization rate.[6] At very high conversion, the propagation reaction can also become diffusion-controlled, limiting the final degree of conversion.[5]
-
Monomer Functionality : Increasing the number of methacrylate groups per monomer leads to a higher crosslink density. However, it can also decrease the kinetic constants due to the greater initial viscosity of the higher-functionality monomers.[5]
Synthesis and Characterization
Methacrylate-functionalized siloxanes are typically synthesized via one of two primary routes: anionic ring-opening polymerization or hydrosilylation.
-
Anionic Ring-Opening Polymerization (AROP) : This "living" polymerization technique uses an initiator like n-butyllithium to polymerize strained cyclic siloxane monomers (e.g., hexamethylcyclotrisiloxane, D₃).[7] The polymerization proceeds until the monomer is consumed, at which point a terminating agent, such as methacryloxypropyldimethylchlorosilane, is added to cap the living polymer chain ends.[8][9] This method offers excellent control over molecular weight and results in a narrow molecular weight distribution.[7]
-
Hydrosilylation : This method involves the addition reaction between a hydride-terminated polysiloxane (containing Si-H bonds) and a molecule containing both a vinyl group and a methacrylate group, catalyzed by a platinum complex.[10][11] It is a high-yield reaction with no byproducts.[10]
Key characterization techniques include:
-
Fourier Transform Infrared Spectroscopy (FTIR) : Confirms the presence of key functional groups, such as C=O stretching for the methacrylate carbonyl (~1720 cm⁻¹), C=C bending (~1638 cm⁻¹), and Si-CH₃ bending (~1260 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to definitively confirm the chemical structure of the synthesized monomers and polymers.[1]
-
Gel Permeation Chromatography (GPC) : Determines the average molecular weight and polydispersity index (PDI) of the polymers.[12][13]
-
Photo-Differential Scanning Calorimetry (Photo-DSC) : Studies the kinetics of photopolymerization by measuring the heat evolved during the reaction.[14][15]
Quantitative Data Summary
The properties of methacrylate-siloxane polymers are highly dependent on the molecular weight of the siloxane chain and the functionality of the methacrylate groups.
Table 1: Physical Properties of Commercial Methacryloxypropyl-Terminated PDMS
| Product Code | Viscosity (cSt) | Molecular Weight ( g/mol ) | Refractive Index | Density (g/cm³) |
|---|---|---|---|---|
| DMS-R05 | 4-6 | 380-550 | 1.448 | 0.97 |
| DMS-R11 | 8-14 | 900-1,200 | 1.422 | 0.98 |
| DMS-R18 | 50-90 | 4,500-5,500 | 1.409 | 0.98 |
| DMS-R22 | 125-250 | 10,000 | 1.405 | 0.98 |
| DMS-R31 | 1,000 | 25,000 | 1.404 | 0.98 |
(Data sourced from Gelest, Inc. technical library)[2]
Table 2: Properties of Experimental Dental Adhesives Containing Siloxane-Methacrylate (SM) Monomers
| Formulation (wt%) | Degree of Conversion (DC %) (in 12 wt% water) | Water Sorption (µg/mm³) | Rubbery Modulus (MPa) (Dry) |
|---|---|---|---|
| Control (HEMA/BisGMA) | 68.3 ± 1.5 | 55.4 ± 3.1 | 149 ± 21 |
| 10% SM1 (4 methacrylate groups) | 67.5 ± 1.3 | 62.1 ± 2.5 | 197 ± 15 |
| 10% SM2 (8 methacrylate groups) | 69.1 ± 0.9 | 73.5 ± 4.2 | 251 ± 18 |
(Data adapted from a study on novel siloxane-methacrylate monomers for dentin adhesives)[1]
Experimental Protocols
Protocol 1: Synthesis of a Siloxane-Methacrylate Monomer
This protocol is adapted from the synthesis of siloxane-methacrylate monomers for dental adhesives.[1]
Materials:
-
Epoxy-functionalized cyclotetrasiloxane
-
Methacrylic acid
-
Triphenylphosphine (catalyst)
-
Hydroquinone (inhibitor)
-
Dichloromethane (solvent)
-
Anhydrous Magnesium Sulfate (drying agent)
Procedure:
-
In a reaction flask, dissolve the epoxy-functionalized cyclotetrasiloxane, a stoichiometric amount of methacrylic acid, a catalytic amount of triphenylphosphine, and a small amount of hydroquinone in dichloromethane.
-
Allow the reaction to proceed at room temperature for approximately 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the solution to a separatory funnel and wash it several times with distilled water to remove unreacted methacrylic acid and catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator at 35–40 °C to yield the final viscous, colorless siloxane-methacrylate monomer.
-
Confirm the structure using FTIR and NMR spectroscopy.
Protocol 2: Bulk Photopolymerization
This protocol describes a general procedure for the UV-curing of a methacrylate-siloxane formulation.
Materials:
-
Methacrylate-terminated polydimethylsiloxane (e.g., DMS-R11)
-
Reactive diluent (e.g., methyl methacrylate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, ~1 wt%)
-
UV curing chamber with a controlled wavelength (e.g., 365 nm) and intensity source.
Procedure:
-
In a light-protected vial, mix the methacrylate-terminated PDMS with the desired amount of reactive diluent until a homogeneous solution is obtained.
-
Add the photoinitiator and mix thoroughly until it is completely dissolved.
-
To prevent oxygen inhibition, purge the mixture with nitrogen or argon gas for 5-10 minutes.
-
Cast the resin onto a substrate to a desired thickness.
-
Place the sample in the UV curing chamber under a continuous inert gas blanket.
-
Expose the sample to UV radiation for a predetermined time until a tack-free, solid polymer is formed. The required time will depend on the light intensity, initiator concentration, and resin thickness.
-
Characterize the cured polymer for properties such as degree of conversion (using FTIR), hardness, and mechanical strength.
Applications in Drug Development and Research
The unique combination of properties afforded by methacrylate-siloxane copolymers makes them highly valuable for biomedical and pharmaceutical applications.
-
Drug Delivery Systems : Siloxane-containing polymers can be used as cross-linking agents in hydrogels and other matrices for controlled drug release.[1] Amphiphilic copolymers containing both hydrophobic siloxane blocks and hydrophilic polymethacrylate blocks can self-assemble into micelles or nanoparticles, which are effective for encapsulating and delivering poorly water-soluble drugs through the skin.[16][17]
-
Dental Materials : In dental adhesives and composites, the incorporation of siloxane-methacrylates improves mechanical properties, enhances water compatibility, and can reduce polymerization shrinkage compared to traditional methacrylate resins.[1]
-
Contact Lenses : The high oxygen permeability of the polysiloxane component is a critical feature for rigid gas-permeable contact lenses, allowing oxygen to reach the cornea. The methacrylate component provides the necessary mechanical stability and optical clarity.[8][18]
-
Biocompatible Coatings : These polymers are used to create biocompatible, hydrophobic, and scratch-resistant coatings for medical devices.[12][13]
Conclusion
Methacrylate groups are indispensable functional moieties for advancing the field of siloxane-based polymers. They provide a robust mechanism for polymerization, allowing for the creation of diverse polymer architectures from simple linear chains to complex crosslinked networks. By enabling the copolymerization of flexible siloxanes with rigid methacrylates, these groups make it possible to precisely engineer hybrid materials with a unique and highly desirable combination of properties. This versatility has established methacrylate-siloxane polymers as enabling materials in demanding applications, including drug delivery, advanced coatings, and biomedical devices, with significant potential for future innovation.
References
- 1. Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methacrylate- and Acrylate-Functional Silicones - Gelest [technical.gelest.com]
- 3. METHACRYLOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE, 125-250 cSt | [gelest.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. paintsandcoatingsexpert.com [paintsandcoatingsexpert.com]
- 14. researchgate.net [researchgate.net]
- 15. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The siloxane bond in contact lens materials: the siloxanyl alkyl methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bifunctional Siloxane Monomers: From Synthesis to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Bifunctional siloxane monomers are versatile chemical building blocks that are pivotal in the development of advanced materials with tailored properties. Their unique siloxane backbone, combined with two reactive functional groups, allows for the creation of a diverse array of polymers with applications spanning from biomedical devices and drug delivery systems to high-performance elastomers and coatings. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these remarkable monomers, with a focus on their relevance to the scientific and drug development communities.
Core Concepts: The Structure and Synthesis of Bifunctional Siloxane Monomers
Bifunctional siloxane monomers are characterized by a central siloxane chain of varying length, flanked by reactive functional groups at both ends (α,ω-positions). The choice of these terminal groups is critical as it dictates the subsequent polymerization chemistry and the final properties of the material. Common functional groups include vinyl, methacryloxy, amine, and silanol moieties.
The synthesis of these monomers and their subsequent polymerization into functional materials is a cornerstone of silicone chemistry. A prevalent method for creating well-defined polysiloxane chains from these monomers is through ring-opening polymerization (ROP) of cyclic siloxanes like hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4).[1][2] This "living" polymerization technique allows for precise control over the molecular weight and ensures a narrow molecular weight distribution of the resulting polymer.[2]
Below are detailed experimental protocols for the synthesis of key bifunctional siloxane polymers, which are often derived from their respective monomers.
Experimental Protocols:
Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)
This protocol describes the synthesis of a vinyl-terminated PDMS, a common bifunctional polymer used in the formulation of addition-cure elastomers and hydrogels.
-
Materials: Octamethylcyclotetrasiloxane (D4), 1,3-divinyltetramethyldisiloxane, and sulfuric acid.
-
Procedure:
-
In a two-necked round-bottom flask, combine D4 (99.4 g, 0.34 mol) and 1,3-divinyltetramethyldisiloxane (2.5 g, 0.013 mol for a degree of polymerization of 100).
-
Add sulfuric acid (2 wt %) as a catalyst.
-
Stir the reaction mixture at room temperature for 22 hours.
-
Monitor the reaction progress by analyzing the solid content. Once the solid content reaches above 85%, neutralize the acid catalyst by the slow addition of moist sodium bicarbonate (NaHCO₃).
-
Add sodium sulfate to remove any traces of moisture.[3]
-
Synthesis of Amine-Terminated Polydimethylsiloxane
Amine-terminated PDMS is a valuable precursor for creating polyurethanes, polyimides, and for surface modification applications.
-
Materials: Silanol-terminated PDMS (viscosity of 70 cP), 3-aminopropylmethyldiethoxysilane, hexamethyldisilazane (HMDZ), and benzoic acid.
-
Procedure:
-
Charge a reactor with silanol-terminated PDMS (245 parts by weight), 3-aminopropylmethyldiethoxysilane (3.5 parts), and HMDZ (0.5 parts).
-
Heat the mixture to 90°C for 10 minutes under a nitrogen purge while stirring.
-
Add benzoic acid (0.9 parts) and continue stirring at 90°C for 2 hours.
-
The resulting amino-functional polydimethylsiloxane can be further purified if necessary.[4]
-
Synthesis of Silanol-Terminated Polydimethylsiloxane
Silanol-terminated PDMS serves as a key intermediate for condensation-cure room temperature vulcanizable (RTV) silicones.
-
General Method: Low molecular weight silanol-functional fluids are typically produced through the kinetically controlled hydrolysis of chlorosilanes. For higher molecular weight fluids, one method involves the equilibrium polymerization of cyclic siloxanes with water under pressure.[5]
Key Applications in Research and Drug Development
The unique properties of materials derived from bifunctional siloxane monomers, such as biocompatibility, high gas permeability, low surface tension, and thermal stability, make them highly attractive for a range of advanced applications.
Drug Delivery Systems
Polysiloxane-based matrices, often in the form of hydrogels, are extensively explored for controlled drug release.[6][7] The hydrophobic siloxane backbone can be combined with hydrophilic polymer chains to create amphiphilic networks capable of encapsulating and releasing both hydrophobic and hydrophilic drugs. The release kinetics can be tuned by altering the crosslinking density, the hydrophilicity of the polymer network, and the incorporation of different hydrogels like bis-acrylamide (BIS), poly(acrylamide-co-acrylic acid) (PAM), and polyvinylpyrrolidone (PVP).[6]
Table 1: Quantitative Data on Drug Release from Polysiloxane-Based Hydrogels
| Bifunctional Monomer/Polymer System | Drug | Hydrogel Additive (wt%) | Maximum Drug Release (%) | Release Duration (hours) | Release Mechanism |
| Siloxane-polyether with Piroxicam | Piroxicam | BIS (25%) | 6.88 | 48 | Erosion, Diffusion, Swelling |
| Siloxane-polyether with Piroxicam | Piroxicam | PAM (25%) | ~4.5 | 48 | Erosion, Diffusion, Swelling |
| Siloxane-polyether with Piroxicam | Piroxicam | PVP (25%) | 1.88 | 48 | Erosion, Diffusion, Swelling |
Data extracted from a study on dual-release matrices, where the release profile was found to be dependent on the type and concentration of the hydrogel additive.[6]
High-Performance Elastomers for Biomedical Applications
Bifunctional siloxane monomers are fundamental to the creation of high-performance silicone elastomers with exceptional mechanical properties. These elastomers are used in a variety of biomedical devices, including catheters, tubing, and soft tissue implants, owing to their biocompatibility and durability. The mechanical properties of these elastomers, such as tensile strength, elongation at break, and hardness, can be precisely controlled by the molecular weight of the bifunctional monomer and the crosslinking density of the polymer network.[8]
Table 2: Mechanical Properties of Polysiloxane Elastomers
| Bifunctional Monomer/Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| TechSil S25 | > M511 and Z004 | > M511 and Z004 | Higher than M511 |
| Cosmesil M511 | Lower than S25 | Lower than S25 | Lower than Z004 and S25 |
| Cosmesil Z004 | Lower than S25 | Lower than S25 | Higher than M511 |
Comparative data from a study on maxillofacial silicone elastomers, highlighting the influence of different formulations on mechanical properties.[9] Another study on ultra-high elongation silicone elastomers reported tensile strengths up to 10 MPa and elongations approaching 5000% for nanocomposites formed from heterobifunctional siloxane macromonomers.[8]
Surface Modification for Enhanced Biocompatibility
The inherent hydrophobicity of polysiloxanes can lead to protein adsorption and platelet adhesion, which are undesirable for blood-contacting medical devices. Bifunctional siloxane monomers can be used to modify surfaces to improve their biocompatibility. Techniques such as grafting hydrophilic polymers or zwitterionic moieties onto the surface can significantly reduce protein fouling and platelet activation.[10]
Table 3: Quantitative Data on Biocompatibility of Siloxane-Modified Surfaces
| Surface Modification | Protein Adsorption (Bovine Fibrinogen) | Platelet Adhesion |
| Silicone film grafted with DMMCA | Significantly reduced | No substantial adhesion observed after 180 min |
| Unmodified silicone film | High | Significant adhesion |
Data from a study on ozone-induced grafting of a carboxybetaine zwitterionic monomer (DMMCA) onto silicone rubber, demonstrating improved blood compatibility.[10]
Experimental Protocol: Platelet Adhesion Assay
This protocol provides a general method for assessing the hemocompatibility of a material by quantifying platelet adhesion.
-
Procedure:
-
Incubate the test material (e.g., a siloxane-modified surface) with platelet-rich plasma (PRP) for a defined period (e.g., 60 or 180 minutes).
-
Gently rinse the surface to remove non-adherent platelets.
-
The adhered platelets can then be quantified using various methods, such as radiolabeling or microscopy.[10][11]
-
Visualizing Key Processes with Graphviz
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion and Future Outlook
Bifunctional siloxane monomers are indispensable tools for the modern materials scientist and drug development professional. The ability to precisely tailor their structure allows for the creation of polymers with a wide range of properties, making them suitable for numerous high-tech applications. As research continues, the development of novel bifunctional monomers with unique reactive groups and the exploration of new polymerization techniques will undoubtedly lead to the creation of even more sophisticated and functional materials. For those in the pharmaceutical and biomedical fields, the continued investigation of these materials holds the promise of more effective drug delivery systems, improved medical devices, and innovative solutions for tissue engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]
- 4. CN111148794A - Method for preparing amino-functional polydiorganosiloxanes using removable solid catalysts - Google Patents [patents.google.com]
- 5. Silanol-Functional Silicones - Gelest [technical.gelest.com]
- 6. Drug dual-release matrix proprieties and the correlations with nanostructure aggregation kinetics for siloxane-polyether/hydrogel nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical properties and bonding of maxillofacial silicone elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet adhesion and protein adsorption on silicone rubber surface by ozone-induced grafted polymerization with carboxybetaine monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes and Protocols for Photopolymerization of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the photopolymerization of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, a versatile difunctional siloxane monomer. This document outlines the fundamental principles, key reaction parameters, and detailed experimental protocols relevant to academic research and industrial applications, including the development of novel drug delivery systems and medical devices.
Introduction
This compound is a valuable monomer in polymer chemistry due to the combination of a flexible siloxane backbone and reactive methacrylate functional groups. The siloxane component imparts desirable properties such as high oxygen permeability, low-temperature flexibility, and hydrophobicity. The methacrylate groups allow for rapid polymerization upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator, a process known as photopolymerization. This technique offers several advantages over traditional thermal polymerization, including spatial and temporal control, rapid curing at ambient temperatures, and low energy consumption.[1][2]
The photopolymerized networks of this monomer are of significant interest in various fields. In the biomedical and pharmaceutical sectors, they are explored for applications such as contact lenses, drug delivery matrices, and coatings for medical devices, owing to their biocompatibility and tunable properties.
Photopolymerization Mechanism
The photopolymerization of this compound proceeds via a free-radical chain mechanism. The process is initiated by a photoinitiator that absorbs light at a specific wavelength and generates free radicals. These radicals then react with the methacrylate groups of the monomer, initiating a chain reaction that leads to the formation of a highly crosslinked polymer network.
The overall process can be divided into three main stages:
-
Initiation: The photoinitiator (PI) absorbs a photon (hν) and forms an excited state (PI*), which then cleaves to produce two free radicals (R•).
-
Propagation: The free radical (R•) attacks the carbon-carbon double bond of a methacrylate group in the monomer (M), forming a new radical that can then react with other monomers. This process repeats, leading to the growth of polymer chains.
-
Termination: The polymerization process is terminated when two growing polymer chains react with each other (combination or disproportionation) or when they react with an inhibitor (such as oxygen).
Experimental Protocols
This section provides detailed protocols for the photopolymerization of this compound. These protocols are intended as a starting point and may require optimization depending on the specific application and desired material properties.
Materials and Equipment
-
Monomer: this compound
-
Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO / Irgacure 819) or similar Type I photoinitiator. Type I photoinitiators are often preferred as they undergo unimolecular bond cleavage to generate free radicals upon UV exposure.
-
Solvent (optional): Toluene or other suitable organic solvent for viscosity adjustment.
-
UV Curing System: A UV lamp with an emission spectrum matching the absorption spectrum of the photoinitiator (e.g., 365-405 nm). The light intensity should be controllable and measurable.
-
Molds: Depending on the desired sample shape (e.g., glass slides with spacers for thin films, silicone molds for bulk samples).
-
Nitrogen or Argon Source: To create an inert atmosphere and prevent oxygen inhibition. Oxygen is a known inhibitor of free-radical polymerization.[2]
-
Analytical Equipment: Fourier-Transform Infrared (FTIR) Spectrometer for determining the degree of conversion, and a rheometer or dynamic mechanical analyzer (DMA) for characterizing mechanical properties.
Protocol 1: Bulk Photopolymerization for Thin Films
This protocol is suitable for creating thin, crosslinked films for applications such as coatings or membranes.
1. Formulation Preparation:
- In an amber vial to protect from ambient light, weigh the desired amount of this compound.
- Add the photoinitiator (e.g., BAPO) at a concentration of 0.1 - 2.0 wt%. A lower concentration may be suitable for achieving greater cure depth, while a higher concentration can lead to faster surface cure.
- Mix thoroughly using a vortex mixer or ultrasonicator until the photoinitiator is completely dissolved.
2. Sample Preparation:
- Place two spacers of desired thickness (e.g., 100 µm) on a clean glass slide.
- Deposit a small amount of the prepared resin mixture between the spacers.
- Carefully place a second glass slide on top, applying gentle pressure to create a thin film of uniform thickness.
3. UV Curing:
- Place the sample in the UV curing chamber.
- If possible, purge the chamber with nitrogen or argon for 1-2 minutes to create an inert atmosphere.
- Expose the sample to UV light (e.g., 398 nm) at a controlled intensity (e.g., 100 mW/cm²).
- Curing time will vary depending on the photoinitiator concentration and light intensity. A typical starting point is 60-180 seconds.
4. Post-Curing and Analysis:
- After UV exposure, the sample should be a solid, tack-free film.
- The degree of conversion can be determined by FTIR spectroscopy by monitoring the decrease in the methacrylate C=C peak area (around 1638 cm⁻¹).
- Mechanical properties can be evaluated using techniques like tensile testing or DMA.
Protocol 2: Determination of Degree of Conversion by FTIR
This protocol describes how to quantify the extent of polymerization.
1. Uncured Sample Spectrum:
- Place a small drop of the uncured resin mixture between two NaCl or KBr plates.
- Record the FTIR spectrum. Identify the absorbance peak corresponding to the methacrylate C=C bond (around 1638 cm⁻¹) and a reference peak that does not change during polymerization (e.g., the Si-O-Si peak around 1050 cm⁻¹).
2. Cured Sample Spectrum:
- Record the FTIR spectrum of the cured polymer film.
3. Calculation:
- The degree of conversion (DC) can be calculated using the following formula:
Data Presentation
The following tables summarize typical experimental parameters and resulting properties for the photopolymerization of methacrylate-based siloxane systems. Note that specific values for this compound may vary.
Table 1: Typical Photopolymerization Parameters
| Parameter | Typical Range | Notes |
| Photoinitiator (Type I) | BAPO, TPO | Choice depends on the wavelength of the light source. |
| Photoinitiator Conc. (wt%) | 0.1 - 3.0 | Lower concentrations can increase cure depth.[1] |
| Light Source | UV LED, Mercury Lamp | Wavelength should overlap with photoinitiator absorbance. |
| Wavelength (nm) | 365 - 405 | Common wavelengths for commercially available systems. |
| Light Intensity (mW/cm²) | 50 - 1000 | Higher intensity generally leads to faster curing. |
| Curing Time (s) | 30 - 300 | Dependent on all other parameters. |
| Atmosphere | Inert (N₂, Ar) or Air | Inert atmosphere is recommended to prevent oxygen inhibition.[2] |
Table 2: Representative Properties of Photopolymerized Siloxane-Methacrylate Resins
| Property | Typical Value | Method of Analysis |
| Degree of Conversion (%) | 75 - 80 | FTIR Spectroscopy |
| Flexural Strength (MPa) | 50 - 100 | Three-point bending test |
| Flexural Modulus (GPa) | 1.0 - 3.0 | Three-point bending test |
| Water Sorption (wt%) | 1.0 - 5.0 | Gravimetric analysis |
Note: The data in Table 2 are representative values for similar siloxane-methacrylate systems and should be used as a general guideline. Actual values will depend on the specific formulation and curing conditions. A study on a dental adhesive incorporating a similar monomer, 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane, reported a degree of conversion in the range of 75-80% under wet conditions.
Troubleshooting
-
Incomplete Curing/Tacky Surface: This is often due to oxygen inhibition. Ensure an inert atmosphere during curing or use a higher light intensity or a photoinitiator system less sensitive to oxygen.
-
Low Degree of Conversion: May be caused by insufficient light exposure (time or intensity), low photoinitiator concentration, or the presence of inhibitors.
-
Brittle Polymer: Can result from a very high crosslink density. The addition of a monofunctional methacrylate monomer can reduce brittleness.
-
Yellowing of the Polymer: Some photoinitiators can cause yellowing upon exposure to UV light. Selecting a photoinitiator with low yellowing properties is crucial for applications where color is important.
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methacrylate monomers can be skin and respiratory irritants. Avoid direct contact and inhalation.
-
UV light is harmful to the eyes and skin. Never look directly into the UV light source and use appropriate shielding.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The photopolymerization of this compound offers a versatile and efficient method for creating crosslinked materials with a unique combination of properties. By carefully controlling the experimental parameters, researchers can tailor the characteristics of the resulting polymer to meet the demands of various applications in materials science, medicine, and drug development. The protocols and data presented in these application notes provide a solid foundation for further exploration and optimization of this promising technology.
References
Application Notes and Protocols for 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane in Dental Composite Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (BMPMS) in dental composite formulations. The following sections detail the effects of BMPMS on the chemical and physical properties of dental resins, and provide standardized protocols for formulation and testing.
Introduction
This compound is a siloxane-based dimethacrylate monomer that has been investigated for its potential to improve the properties of dental restorative materials. Its flexible siloxane backbone and hydrophobic nature can impart desirable characteristics to dental composites, such as reduced water sorption and improved resistance to chemical degradation. These properties are critical for the long-term clinical success of dental restorations.
This document outlines the formulation of experimental dental composites incorporating BMPMS and details the methodologies for evaluating their key performance indicators, including mechanical strength, polymerization kinetics, and biocompatibility.
Influence of BMPMS on Resin Properties
The incorporation of BMPMS into a resin matrix has been shown to significantly influence its chemical properties, particularly its interaction with water and organic solvents. A study by Aoyagi et al. demonstrated that increasing the concentration of BMPMS in a methyl methacrylate (MMA) copolymer resin improves its resistance to water sorption and dissolution in acetone.[1]
Data Presentation
The following table summarizes the quantitative data on the effect of BMPMS concentration on the chemical properties of a BMPMS-MMA copolymer.
| BMPMS Concentration (wt%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Solvent Resistance (Acetone Dissolution, wt%) |
| 0 | 25.8 ± 0.4 | 0.9 ± 0.1 | 18.5 ± 0.5 |
| 10 | 22.1 ± 0.3 | 0.9 ± 0.1 | 13.2 ± 0.4 |
| 20 | 18.4 ± 0.3 | 0.9 ± 0.1 | 8.9 ± 0.3 |
| 30 | 14.7 ± 0.2 | 0.9 ± 0.1 | 4.6 ± 0.2 |
| 40 | 11.0 ± 0.2 | 0.9 ± 0.1 | 0.3 ± 0.1 |
| 50 | 7.3 ± 0.1 | 0.9 ± 0.1 | 0.1 ± 0.0 |
Data adapted from Aoyagi et al., Dental Materials Journal, 2012.[1]
Experimental Protocols
Formulation of Experimental Dental Composite
This protocol describes the preparation of a light-curable experimental dental composite containing BMPMS.
Materials:
-
Bisphenol A glycidyl dimethacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (BMPMS)
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Silanized barium glass filler (average particle size 1 µm)
Procedure:
-
Resin Matrix Preparation:
-
In a light-protected container, prepare the resin matrix by mixing BisGMA and TEGDMA at a 60:40 weight ratio.
-
To this base resin, add the desired weight percentage of BMPMS (e.g., 0%, 10%, 20%). Adjust the quantities of BisGMA and TEGDMA proportionally to maintain a total of 100% for the resin matrix.
-
Add 0.5 wt% of camphorquinone and 1.0 wt% of ethyl 4-(dimethylamino)benzoate to the resin mixture.
-
Homogenize the mixture in a magnetic stirrer for 24 hours in a dark environment at room temperature.
-
-
Composite Paste Preparation:
-
Gradually add the silanized barium glass filler to the prepared resin matrix to achieve a filler load of 70 wt%.
-
Mix the filler and resin using a dual asymmetric centrifugal mixer until a homogeneous paste is obtained.
-
Store the resulting composite paste in a light-proof syringe until use.
-
Measurement of Water Sorption and Solubility
This protocol is based on ISO 4049 for dental polymer-based restorative materials.
Procedure:
-
Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness) from the composite paste.
-
Cure the specimens using a dental curing light for 40 seconds on each side.
-
Place the specimens in a desiccator at 37°C and weigh them periodically until a constant mass (m1) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry, and weigh them (m2).
-
Return the specimens to the desiccator and recondition them to a constant mass (m3).
-
Calculate water sorption (Wsp) and water solubility (Wsl) using the following equations:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V (where V is the volume of the specimen in mm³)
-
Determination of Flexural Strength
This protocol follows the three-point bending test method.
Procedure:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the cured composite.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Mount each specimen on a universal testing machine with a three-point bending fixture (20 mm span).
-
Apply a load at a crosshead speed of 1 mm/min until the specimen fractures.
-
Calculate the flexural strength (σ) in megapascals (MPa) using the formula:
-
σ = 3FL / 2bh² (where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen).
-
Measurement of Degree of Conversion (DC)
This protocol utilizes Fourier Transform Infrared (FTIR) spectroscopy.
Procedure:
-
Record the FTIR spectrum of the uncured composite paste.
-
Place a small amount of the composite on the FTIR-ATR crystal, cover it with a Mylar strip, and light-cure for 40 seconds.
-
Record the FTIR spectrum of the cured specimen.
-
Calculate the DC by measuring the change in the peak height ratio of the aliphatic C=C absorption peak (at 1638 cm⁻¹) against an internal standard aromatic C=C peak (at 1608 cm⁻¹) before and after curing, using the following formula:
-
DC (%) = [1 - (Abs¹⁶³⁸/Abs¹⁶⁰⁸)cured / (Abs¹⁶³⁸/Abs¹⁶⁰⁸)uncured] x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the biocompatibility of the formulated composites.
Procedure:
-
Prepare extracts of the cured composite specimens by immersing them in a cell culture medium for 24 hours at 37°C.
-
Seed human gingival fibroblasts in a 96-well plate and incubate for 24 hours.
-
Replace the culture medium with the prepared composite extracts and incubate for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to a negative control (cells cultured in fresh medium).
Visualizations
Experimental Workflow for Composite Formulation and Testing
Caption: Workflow for the formulation and evaluation of experimental dental composites.
Logical Relationship of BMPMS Incorporation
Caption: Expected influence of BMPMS on dental composite properties.
Conclusion and Future Directions
The inclusion of this compound in dental composite formulations presents a promising avenue for enhancing the chemical stability and durability of these restorative materials. The available data strongly suggests that BMPMS can significantly reduce water sorption and increase solvent resistance, which are critical factors for long-term performance in the oral environment.[1]
However, comprehensive studies on the mechanical properties, polymerization kinetics, and biocompatibility of dental composites containing BMPMS are currently limited in the published literature. Further research is warranted to establish a complete performance profile of these materials. Specifically, future investigations should focus on:
-
Evaluating the flexural strength, compressive strength, and fracture toughness of composites with varying concentrations of BMPMS.
-
Determining the effect of BMPMS on the degree of conversion and polymerization shrinkage.
-
Conducting thorough biocompatibility testing, including cytotoxicity, genotoxicity, and estrogenicity assays, to ensure the safety of these materials for clinical use.
By systematically addressing these research gaps, the full potential of this compound as a valuable component in advanced dental composites can be realized.
References
Application Notes and Protocols for Incorporating Siloxanes into Resin Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siloxanes are a class of organosilicon compounds characterized by a Si-O-Si backbone.[1] Incorporating these structures into organic resin materials can impart a range of desirable properties, including enhanced thermal stability, improved flexibility and impact resistance, increased hydrophobicity, and better weatherability.[2] These hybrid materials are utilized in a multitude of fields, from high-performance coatings and adhesives in the aerospace and electronics industries to advanced drug delivery systems.[2][3][4]
There are two primary strategies for incorporating siloxanes into resins: physical blending and chemical copolymerization.[5] Chemical modification, where the siloxane is covalently bonded within the resin matrix, generally yields materials with superior and more stable properties compared to simple physical mixing.[3] This document provides detailed protocols for both methods, summarizes the resulting material properties, and visualizes the experimental workflows.
Methods of Incorporation
Physical Blending
In this method, a siloxane polymer or oligomer is simply mixed with the host resin. It is a straightforward approach, but phase separation can be an issue, potentially leading to a lack of long-term stability and inconsistent properties. The compatibility between the siloxane and the resin is a critical factor for success.
Chemical Copolymerization
This approach involves forming covalent bonds between the siloxane and the resin matrix. This is achieved by using siloxanes with reactive functional groups (e.g., amino, epoxy, hydroxyl) that can participate in the resin's curing reaction.[2][3] This method leads to a more homogeneous and stable material, significantly improving properties like thermal stability and toughness.[3]
Experimental Protocols
Protocol 1: Chemical Copolymerization of Epoxy Resin with an Amino-Functional Siloxane
This protocol describes the modification of a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin through a chemical reaction with an amino-functional silane, γ-aminopropyltriethoxysilane (APTES).
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
γ-aminopropyltriethoxysilane (APTES)
-
Mixed solvent (e.g., propylene glycol monomethyl ether acetate and xylene)[6]
-
Polyamide curing agent
-
Reaction vessel with stirring, heating, and reflux capabilities
-
Nitrogen inlet
Procedure:
-
Set up a three-neck flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Charge the flask with the desired amount of DGEBA epoxy resin and the mixed solvent.
-
Begin stirring and gently heat the mixture to 60°C under a nitrogen atmosphere.[6]
-
Slowly add γ-aminopropyltriethoxysilane (APTES) to the reaction mixture.
-
Maintain the reaction at 60°C for 3 hours to allow the amino groups of the silane to react with the epoxy groups of the resin.[6]
-
After the initial reaction, the resulting siloxane-modified epoxy resin can be cooled and stored or used immediately.
-
For curing, add a stoichiometric amount of a polyamide curing agent and mix thoroughly.
-
Pour the mixture into a mold and cure at room temperature or an elevated temperature, as recommended for the specific curing agent, to obtain the final crosslinked material.[3]
Protocol 2: Synthesis of Siloxane-Modified Epoxy Acrylate (EA) Resin
This protocol details the synthesis of a siloxane intermediate which is then used to modify an epoxy acrylate resin, enhancing its mechanical properties.[7]
Materials:
-
Isophorone diisocyanate (IPDI)
-
Hydroxyl-terminated silicone oil (HSO)
-
Hydroxyethyl acrylate (HEA)
-
Epoxy Acrylate (EA) resin
-
Photoinitiator (e.g., TPO)
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
Synthesis of Siloxane Intermediate:
-
Add hydroxyl silicone oil (HSO) to a reaction vessel containing isophorone diisocyanate (IPDI).
-
Allow the reaction to proceed for approximately 30 minutes. An absorption peak for -NCO should be observable via IR spectroscopy at around 2270 cm⁻¹.[7]
-
Add hydroxyethyl acrylate (HEA) to the mixture. The reaction is complete when the -NCO peak diminishes, and peaks for C=C (1670 cm⁻¹) and N-H (3510 cm⁻¹) appear.[7] This indicates the successful introduction of the C=C group.
-
-
Modification of Epoxy Acrylate:
-
Mix the synthesized siloxane intermediate with the epoxy acrylate (EA) resin at a desired molar ratio (e.g., n(silicone):n(EA) of 0.3:1).[7]
-
Add a suitable photoinitiator to the mixture.
-
-
Curing:
-
Pour the resin mixture into a mold.
-
Cure the material using UV light until it is fully solidified.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the general experimental workflow for incorporating siloxanes and the specific chemical pathway for copolymerization.
Caption: General workflow for incorporating siloxanes into resins.
Caption: Pathway for chemical copolymerization of epoxy with an amino-silane.
Properties of Siloxane-Modified Resins
The introduction of siloxane segments into a resin matrix can significantly alter its properties. The flexible and stable Si-O backbone improves toughness and thermal resistance, while the low surface energy of methyl groups on siloxanes imparts hydrophobicity.[3]
Data Presentation
The following tables summarize quantitative data from studies on siloxane-modified resins, demonstrating the typical performance enhancements.
Table 1: Mechanical Properties of Siloxane-Modified Resins
| Resin System | Siloxane Modifier & Content | Property | Unmodified Value | Modified Value | Citation |
| Epoxy Acrylate | Siloxane intermediate (n(siloxane):n(EA) = 0.3:1) | Impact Strength (kJ/m²) | 14.6 | 19.4 | [7] |
| Epoxy Acrylate | Siloxane intermediate (n(siloxane):n(EA) = 0.3:1) | Elongation at Break (%) | 6.56 | 8.65 | [7] |
| Epoxy Resin | Polycyclic Phenyl Oligosiloxane (44.2%) | Hardness (pencil) | - | 6H | [3] |
Table 2: Thermal Properties of Siloxane-Modified Resins
| Resin System | Siloxane Modifier | Property | Unmodified Value (°C) | Modified Value (°C) | Citation |
| DGEBA-type Epoxy | ESBS (Siloxane-modified) | Glass Transition Temp. (Tg) | ~100-104 | 141 | [8] |
| Epoxy Resin | Polycyclic Phenyl Oligosiloxane (44.2%) | Decomposition Temp. (TGA) | - | 348.96 | |
| Epoxy Acrylate | Siloxane intermediate (n(siloxane):n(EA) = 0.3:1) | Temp. at 50% Weight Loss (T₅₀%) | - | +1.9 (relative increase) | |
| Epoxy Acrylate | Siloxane intermediate (n(siloxane):n(EA) = 0.4:1) | Glass Transition Temp. (Tg) | - | +8.46 (relative increase) | [7] |
Applications in Research and Drug Development
The unique properties of siloxane-modified resins make them suitable for a wide range of demanding applications.
-
High-Performance Coatings: Their enhanced thermal stability, hydrophobicity, and corrosion resistance are valuable for protective coatings in harsh environments.[1][3]
-
Adhesives and Sealants: The improved flexibility and toughness of siloxane-modified resins make them excellent candidates for structural adhesives and sealants.[5]
-
Electronic Packaging: In the electronics industry, these materials are used for encapsulating components, providing protection from moisture and thermal stress.[5]
Drug Development Applications
In the pharmaceutical and drug development sector, silicones, particularly in the form of pressure-sensitive adhesives (PSAs), are critical for transdermal drug delivery systems (TDDS).[4][9]
-
Transdermal Patches: Silicone PSAs serve as the adhesive matrix that holds a drug-loaded patch to the skin.[4] They are highly biocompatible and permeable to many lipophilic drugs.[4][10]
-
Controlled Release: The release rate of a drug can be modulated by altering the formulation of the silicone PSA, for example, by adjusting the crosslink density or incorporating release-enhancing additives.[11] The resin-to-polymer ratio in the PSA is a key factor in controlling adhesion and drug release properties.[4]
-
Biocompatibility: Silicones have a long history of use in medical devices due to their inertness and biocompatibility, making them a safe choice for applications involving prolonged skin contact.[9][10]
References
- 1. Modification of Silicone Modified Epoxy Resin - Knowledge [silibasesilicone.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. Modification of Silicone Modified Epoxy Resin [silicone-surfactant.com]
- 4. dupont.com [dupont.com]
- 5. Research progress in silicone⁃modified epoxy resin [plaschina.com.cn]
- 6. Application and Formulation of silicon Modified Epoxy Resin - Topwin [topwinsilicone.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of siloxane-modified epoxy resin (1994) | Shyue-Tzoo Lin | 24 Citations [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. mddionline.com [mddionline.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (BMPMS) is a difunctional siloxane monomer utilized as a high-performance crosslinking agent in the synthesis of various polymers. Its unique structure, featuring a flexible tetramethyldisiloxane backbone flanked by two reactive methacrylate groups, allows for the creation of robust, three-dimensional polymer networks. The incorporation of BMPMS into polymer matrices can significantly enhance key material properties, including mechanical strength, thermal stability, hydrophobicity, and resistance to environmental degradation. These improved characteristics make BMPMS-crosslinked polymers highly valuable in demanding applications, particularly within the biomedical and dental fields.
The methacrylate functionalities of BMPMS enable its participation in free-radical polymerization with a wide range of vinyl monomers. The flexible siloxane chain imparts a degree of elasticity to the resulting polymer, which can improve impact resistance and reduce polymerization-induced stress. Furthermore, the hydrophobic nature of the siloxane component can decrease water sorption and improve the solvent resistance of the final material.
These application notes provide an overview of the utility of BMPMS as a crosslinking agent and offer detailed protocols for the synthesis and characterization of polymers incorporating this monomer.
Key Applications
The versatile properties of BMPMS make it a suitable crosslinking agent for a variety of polymer systems:
-
Dental Resins and Composites: BMPMS is incorporated into dental restorative materials to enhance their durability and longevity. The crosslinking it provides improves the mechanical properties, such as flexural strength, and its hydrophobic nature can reduce water sorption, which is a key factor in the degradation of dental composites in the oral environment.[1]
-
Silicone Hydrogels for Contact Lenses: In the formulation of silicone hydrogels, BMPMS can be used to create a crosslinked network that provides both high oxygen permeability (due to the siloxane component) and mechanical stability. This is crucial for producing comfortable and safe contact lenses for extended wear.
-
Advanced Coatings: As a crosslinker in coatings, BMPMS can improve scratch resistance, thermal stability, and durability, making it suitable for high-performance applications.
-
Adhesives and Sealants: The incorporation of BMPMS can enhance the cohesive strength and thermal stability of adhesives and sealants, leading to more reliable and long-lasting bonds.
Data Presentation: Representative Properties of Crosslinked Polymers
The following tables summarize representative quantitative data for polymers where a siloxane-based crosslinking agent, analogous to BMPMS, is used.
Disclaimer: The following data is illustrative and compiled from studies on dental resins and silicone hydrogels that may not specifically use this compound. The values are intended to provide a representative understanding of the effects of a siloxane crosslinker on polymer properties.
Table 1: Influence of Crosslinking Agent Concentration on Mechanical Properties of a Representative Dental Resin
| Crosslinker Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 5 | 110 ± 15 | 2.5 ± 0.3 |
| 10 | 125 ± 12 | 2.8 ± 0.4 |
| 15 | 135 ± 14 | 3.1 ± 0.3 |
| 20 | 128 ± 16 | 2.9 ± 0.5 |
Table 2: Effect of Crosslinking Agent on Water Sorption and Solubility of a Representative Dental Resin (According to ISO 4049)
| Crosslinker Concentration (wt%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| 0 (Control) | 25.5 ± 1.2 | 1.5 ± 0.3 |
| 10 | 18.7 ± 0.9 | 1.1 ± 0.2 |
| 20 | 15.3 ± 1.1 | 0.9 ± 0.4 |
Experimental Protocols
Protocol 1: Synthesis of a BMPMS-Crosslinked Polymethyl Methacrylate (PMMA) Resin
This protocol describes the synthesis of a crosslinked PMMA-based resin suitable for dental applications using BMPMS as the crosslinking agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (BMPMS)
-
Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator
-
Toluene (or other suitable solvent)
Procedure:
-
Monomer and Initiator Preparation:
-
Prepare a monomer mixture by combining MMA and BMPMS in the desired weight ratio (e.g., 90:10 wt/wt).
-
Dissolve the initiator (e.g., AIBN) in the monomer mixture to a concentration of 0.5-1.0 mol% relative to the total moles of methacrylate groups.
-
-
Polymerization:
-
Place the monomer/initiator mixture in a reaction vessel equipped with a nitrogen inlet and a condenser.
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to 60-80°C (depending on the initiator used) under a nitrogen atmosphere with constant stirring.
-
Maintain the temperature for 2-4 hours, or until the mixture becomes viscous.
-
-
Curing:
-
Pour the viscous polymer syrup into a mold of the desired shape for testing (e.g., for flexural strength or water sorption specimens).
-
Cure the polymer in an oven at a temperature sufficient to complete the polymerization and decompose any remaining initiator. A post-curing step at a higher temperature (e.g., 100-120°C) for 1-2 hours can help to increase the degree of conversion.
-
For photo-polymerization, a suitable photoinitiator system (e.g., camphorquinone and an amine) should be added to the initial monomer mixture. The syrup is then poured into molds and cured using a dental curing light with a specific wavelength and intensity for a defined duration.
-
-
Purification and Drying:
-
After curing, the polymer can be purified by dissolving it in a suitable solvent (e.g., acetone or dichloromethane) and precipitating it in a non-solvent (e.g., methanol or ethanol).
-
The precipitated polymer is then collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Protocol 2: Determination of Water Sorption and Solubility
This protocol is adapted from the ISO 4049 standard for polymer-based restorative materials.
Materials:
-
Disc-shaped polymer specimens (e.g., 15 mm diameter, 1 mm thickness)
-
Desiccator with silica gel
-
Analytical balance (accurate to 0.01 mg)
-
Constant temperature water bath (37 ± 1°C)
-
Distilled or deionized water
Procedure:
-
Initial Conditioning:
-
Place the polymer discs in a desiccator at 37°C.
-
Weigh the specimens daily until a constant mass (m₁) is achieved (i.e., the mass change between two consecutive weighings is less than 0.1 mg).
-
-
Water Immersion:
-
Immerse the conditioned specimens in distilled water at 37°C for 7 days.
-
-
Mass after Immersion:
-
After 7 days, remove the specimens from the water, blot them dry with a lint-free cloth, and immediately weigh them to obtain the mass after immersion (m₂).
-
-
Reconditioning:
-
Place the specimens back into the desiccator at 37°C and weigh them daily until a constant mass (m₃) is re-established.
-
-
Calculations:
-
Water Sorption (Wsp) in µg/mm³ is calculated using the formula: Wsp = (m₂ - m₃) / V
-
Water Solubility (Wsl) in µg/mm³ is calculated using the formula: Wsl = (m₁ - m₃) / V
-
Where V is the volume of the specimen in mm³.
-
Protocol 3: Flexural Strength Testing (Three-Point Bending Test)
This protocol is based on the ISO 4049 standard.
Materials:
-
Bar-shaped polymer specimens (e.g., 25 mm x 2 mm x 2 mm)
-
Universal testing machine with a three-point bending fixture
-
Micrometer for precise measurement of specimen dimensions
Procedure:
-
Specimen Preparation and Storage:
-
Prepare at least five bar-shaped specimens for each material to be tested.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Testing Setup:
-
Set the distance between the supports of the three-point bending fixture to 20 mm.
-
Measure the width (b) and height (h) of each specimen at its center using a micrometer.
-
-
Mechanical Testing:
-
Place the specimen on the supports of the testing machine.
-
Apply a compressive load to the center of the specimen at a constant crosshead speed of 0.5 mm/min until the specimen fractures.
-
Record the maximum load (F) in Newtons applied before fracture.
-
-
Calculation:
-
Flexural Strength (σ) in Megapascals (MPa) is calculated using the formula: σ = (3 * F * l) / (2 * b * h²)
-
Where:
-
F is the maximum load in N
-
l is the distance between the supports in mm (20 mm)
-
b is the width of the specimen in mm
-
h is the height of the specimen in mm
-
-
Visualizations
Caption: Workflow for Synthesis and Characterization.
Caption: Crosslinking Action of BMPMS.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Methacrylate Siloxanes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Methacrylate Siloxane Surface Modification
Surface modification of nanoparticles with methacrylate siloxanes is a versatile and powerful technique to tailor their physicochemical properties for a wide range of applications, particularly in drug delivery and material science. This process involves the covalent attachment of silane molecules, which contain a methacrylate functional group, onto the surface of nanoparticles. The siloxane end of the molecule forms a stable bond with hydroxyl groups present on the surface of many inorganic nanoparticles, such as silica (SiO₂) and iron oxide (Fe₃O₄), while the methacrylate group provides a reactive site for polymerization or further functionalization.
The primary advantages of this surface modification strategy include:
-
Enhanced Dispersibility: The organic methacrylate groups can significantly improve the dispersion of nanoparticles in polymeric matrices and biological media, preventing agglomeration which can be a major challenge in nanoparticle applications.
-
Improved Biocompatibility: Surface functionalization can shield the nanoparticle core from direct interaction with biological components, potentially reducing cytotoxicity and immunogenicity.[1] Siloxane-containing materials, in particular, are known for their biocompatibility and low toxicity.[2]
-
Controlled Drug Release: The methacrylate-functionalized surface can be used to create a polymer shell around the nanoparticle, enabling controlled and sustained release of encapsulated therapeutic agents.[3]
-
Targeted Delivery: The methacrylate group can serve as a handle for the attachment of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.
-
Enhanced Mechanical Properties: In composite materials, the covalent bonding between the modified nanoparticles and the polymer matrix leads to improved mechanical strength and thermal stability.
Key Applications in Research and Drug Development
-
Drug Delivery Systems: Methacrylate siloxane-modified nanoparticles are extensively explored as carriers for therapeutic agents. The modification allows for high drug loading and the ability to control the release kinetics.[4] For instance, the surface can be designed to be pH-responsive, triggering drug release in the acidic tumor microenvironment.[1]
-
Nanocomposites: The improved compatibility between the nanoparticles and a polymer matrix, such as poly(methyl methacrylate) (PMMA), results in nanocomposites with enhanced properties. This is valuable in fields like dentistry for durable dental adhesives and in creating robust, lightweight materials.[2]
-
Bioimaging: By incorporating imaging agents, these functionalized nanoparticles can be used as contrast agents in techniques like magnetic resonance imaging (MRI), with the surface modification improving their stability and circulation time in vivo.
-
Hydrophobic and Superhydrophobic Surfaces: The siloxane coating can impart hydrophobicity to surfaces. By controlling the surface roughness with nanoparticles, superhydrophobic coatings can be developed with water contact angles exceeding 150°.[5]
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles (SNPs) with 3-(Trimethoxysilyl) propyl methacrylate (TMSPMA)
This protocol details the steps for the functionalization of silica nanoparticles with a common methacrylate silane.
Materials:
-
Silica Nanoparticles (SNPs)
-
3-(Trimethoxysilyl) propyl methacrylate (TMSPMA)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Ammonium Hydroxide (NH₄OH) solution (28-30%)
-
Deionized (DI) Water
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Nanoparticle Suspension Preparation:
-
Disperse a known amount of silica nanoparticles (e.g., 1 g) in a mixture of ethanol and DI water (e.g., 4:1 v/v) in a round-bottom flask.
-
Sonicate the suspension for 30 minutes to ensure a homogeneous dispersion and break up any agglomerates.
-
-
Hydrolysis of Silane:
-
In a separate container, prepare a solution of TMSPMA in ethanol. The amount of TMSPMA can be varied to control the grafting density.
-
Add a small amount of DI water and a catalytic amount of ammonium hydroxide to the TMSPMA solution to initiate hydrolysis of the methoxy groups. Allow this mixture to stir for at least 1 hour at room temperature.
-
-
Grafting Reaction:
-
Add the hydrolyzed TMSPMA solution dropwise to the silica nanoparticle suspension while stirring vigorously.
-
Heat the reaction mixture to a specific temperature (e.g., 70-80°C) and allow it to react for a set period (e.g., 12-24 hours) under constant stirring.
-
-
Purification of Modified Nanoparticles:
-
After the reaction is complete, cool the suspension to room temperature.
-
Separate the modified nanoparticles from the reaction mixture by centrifugation (e.g., 10,000 rpm for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol.
-
Repeat the centrifugation and washing steps at least three times with ethanol and then with DI water to remove any unreacted silane and by-products.
-
-
Drying and Storage:
-
After the final wash, dry the purified methacrylate siloxane-modified silica nanoparticles in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.
-
Store the dried nanoparticles in a desiccator to prevent moisture absorption.
-
Protocol 2: Characterization of Modified Nanoparticles
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the successful grafting of the methacrylate siloxane onto the nanoparticle surface.
-
Procedure:
-
Acquire FTIR spectra of the pristine (unmodified) nanoparticles, the pure TMSPMA, and the modified nanoparticles.
-
Look for the appearance of characteristic peaks of the methacrylate group (e.g., C=O stretching around 1720 cm⁻¹ and C=C stretching around 1638 cm⁻¹) and Si-O-Si bonds in the spectrum of the modified nanoparticles, which are absent in the pristine nanoparticles.[2]
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of organic material (methacrylate siloxane) grafted onto the nanoparticle surface, which can be used to calculate the grafting density.
-
Procedure:
-
Heat a known mass of the dried modified nanoparticles under a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
The weight loss observed in a specific temperature range (typically 200-600°C) corresponds to the decomposition of the grafted organic molecules.
-
The grafting density can be calculated from the percentage weight loss.[6][7]
-
3. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Purpose: To determine the hydrodynamic size, size distribution, and surface charge of the nanoparticles before and after modification.
-
Procedure:
-
Prepare dilute suspensions of both pristine and modified nanoparticles in a suitable solvent (e.g., DI water or ethanol).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS. An increase in size is expected after surface modification.
-
Measure the zeta potential to assess the change in surface charge. Unmodified silica nanoparticles typically have a negative zeta potential, which is expected to become less negative or even positive after modification with certain silanes.[8][9]
-
Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with methacrylate siloxanes.
Table 1: Physicochemical Properties of Unmodified vs. Methacrylate Siloxane-Modified Silica Nanoparticles
| Property | Unmodified Silica Nanoparticles | Methacrylate Siloxane-Modified Silica Nanoparticles | Reference(s) |
| Hydrodynamic Diameter (nm) | ~150 - 200 | ~170 - 250 | [8][9] |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 | |
| Zeta Potential (mV) | -15 to -30 | -5 to +10 | [8][9] |
| Water Contact Angle | < 30° (Hydrophilic) | > 90° (Hydrophobic) | [5] |
Table 2: Grafting Density of Methacrylate Siloxane on Nanoparticles
| Nanoparticle Type | Silane Coupling Agent | Grafting Density (molecules/nm²) | Characterization Method | Reference(s) |
| Silica Nanoparticles | 3-(Trimethoxysilyl) propyl methacrylate | ~1-3 | TGA | [6] |
| Iron Oxide Nanoparticles | Methacryloxypropyltrimethoxysilane | Varies with reaction conditions | TGA, Elemental Analysis |
Table 3: Comparative Drug Loading and Release Profile
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Drug Release Profile | Reference(s) |
| Unmodified Silica Nanoparticles | Doxorubicin | ~10-15 | Initial burst release | [10] |
| Methacrylate Siloxane-Modified Silica Nanoparticles | Doxorubicin | ~15-25 | Sustained release over 72h | [10] |
| Poly(methacrylate) Nanoparticles | Levodopa | Up to 93% | Sustained release | [3] |
Table 4: Biocompatibility Assessment (Cytotoxicity)
| Nanoparticle Type | Cell Line | IC50 Value (µg/mL) | Comments | Reference(s) |
| Unmodified Silica Nanoparticles | Human Fibroblasts | > 500 | Generally considered biocompatible at lower concentrations | |
| Methacrylate Polymer-based Nanoparticles | Cancer cell lines | Varies with formulation | Surface modification can influence cytotoxicity | |
| Silver-Silica Core-Shell Nanoparticles | Human Keratinocytes | > 15 ppm | Silica shell reduces the toxicity of the silver core | [8] |
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for synthesis, modification, and characterization of nanoparticles.
Cellular Uptake Pathways of Functionalized Nanoparticles
Caption: Cellular uptake pathways for functionalized nanoparticles.
References
- 1. Surface Modification of Mesoporous Silica Nanoparticles for Application in Targeted Delivery Systems of Antitumour Drugs | MDPI [mdpi.com]
- 2. Synthesis and evaluation of novel siloxane-methacrylate monomers used as dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. iris.unina.it [iris.unina.it]
- 6. Hazard screening of colloidal silica nanomaterials with varying degrees of silane surface functionalization: a safe-by-design case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Silicone Hydrogels Using 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of silicone hydrogels incorporating the difunctional siloxane monomer, 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane. This document is intended to guide researchers in developing novel silicone hydrogel formulations for various applications, including contact lenses and controlled drug delivery systems.
Introduction
Silicone hydrogels are a class of biomaterials that combine the high oxygen permeability of silicones with the hydrophilicity and comfort of conventional hydrogels. This unique combination of properties makes them ideal for applications where oxygen transport is critical, such as in extended-wear contact lenses. The choice of the siloxane monomer is crucial in determining the final properties of the hydrogel. This compound is a difunctional methacrylate-terminated siloxane that can act as both a hydrophobic, oxygen-permeable component and a crosslinking agent in the hydrogel network. Its incorporation can significantly influence the mechanical properties, oxygen permeability, and water content of the resulting material.
Synthesis Workflow
The synthesis of silicone hydrogels using this compound typically involves the free-radical polymerization of a mixture of the siloxane monomer, one or more hydrophilic monomers, a crosslinking agent, and a polymerization initiator. The selection and ratio of these components are critical for achieving the desired material properties.
Caption: General workflow for the synthesis of silicone hydrogels.
Experimental Protocols
The following protocols are representative and may require optimization based on specific experimental goals and available resources.
Materials
-
Siloxane Monomer: this compound
-
Hydrophilic Monomers:
-
2-Hydroxyethyl methacrylate (HEMA)
-
N,N-Dimethylacrylamide (DMA)
-
N-Vinylpyrrolidone (NVP)
-
-
Crosslinking Agent: Ethylene glycol dimethacrylate (EGDMA)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure series
-
Thermal Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent (for extraction): Ethanol or Isopropanol
-
Hydration Solution: Phosphate-buffered saline (PBS) or deionized water
Representative Synthesis Protocol (UV-Curing)
-
Monomer Formulation: In a light-protected vial, prepare the monomer mixture according to the desired formulation. A representative formulation is provided in Table 1.
-
Homogenization: Thoroughly mix the components using a vortex mixer or magnetic stirrer until a homogeneous, clear solution is obtained.
-
Degassing: Degas the monomer mixture by bubbling nitrogen gas through it for 5-10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Molding: Carefully inject the monomer mixture into a mold assembled from two glass plates separated by a silicone or Teflon gasket of a specific thickness (e.g., 0.5 mm).
-
Curing: Expose the mold to a UV light source (e.g., 365 nm) for a predetermined time (e.g., 15-30 minutes). The curing time will depend on the initiator concentration and the intensity of the UV source.
-
Demolding: After curing, carefully disassemble the mold to retrieve the solid hydrogel film.
-
Extraction: Immerse the hydrogel film in a suitable solvent (e.g., ethanol) to extract any unreacted monomers and the initiator. The extraction should be carried out for a sufficient duration (e.g., 24 hours), with solvent changes to ensure complete removal of impurities.
-
Hydration: Transfer the purified hydrogel to a phosphate-buffered saline (PBS) solution (pH 7.4) and allow it to hydrate for at least 24 hours to reach equilibrium swelling.
Characterization Protocols
Equilibrium Water Content (EWC)
-
After hydration, gently blot the surface of the hydrogel with lint-free paper to remove excess surface water.
-
Immediately weigh the hydrated hydrogel (W_wet).
-
Dry the hydrogel in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved (W_dry).
-
Calculate the EWC using the following formula: EWC (%) = [(W_wet - W_dry) / W_wet] x 100
Oxygen Permeability (Dk)
Oxygen permeability is a critical parameter for contact lens materials. It is typically measured using a polarographic method with an oxygen-permeable lens holder.
-
Place the hydrated hydrogel sample in the measurement cell of the oxygen permeameter.
-
The instrument measures the oxygen flux through the material.
-
The oxygen permeability (Dk) is calculated based on the measured flux, the thickness of the sample, and the partial pressure of oxygen. The units are typically reported in Barrer (1 Barrer = 10⁻¹¹ (cm³ O₂ ⋅ cm) / (cm² ⋅ s ⋅ mmHg)).
Mechanical Properties
The mechanical properties, such as tensile strength and Young's modulus, determine the handling and durability of the hydrogel.
-
Cut the hydrated hydrogel into a specific shape (e.g., dumbbell-shaped) using a die.
-
Mount the sample in a universal testing machine.
-
Apply a uniaxial tensile force at a constant strain rate until the sample breaks.
-
The tensile strength is the maximum stress the material can withstand, and the Young's modulus is determined from the initial linear portion of the stress-strain curve.
Data Presentation
The following tables present representative quantitative data for silicone hydrogels synthesized with varying concentrations of this compound.
Table 1: Representative Formulations for Silicone Hydrogels
| Formulation | 1,3-Bis(3-methacryloxypropyl) tetramethyldisiloxane (wt%) | HEMA (wt%) | DMA (wt%) | EGDMA (wt%) | DMPA (wt%) |
| SH-1 | 20 | 50 | 29.5 | 0.5 | 0.5 |
| SH-2 | 30 | 40 | 29.5 | 0.5 | 0.5 |
| SH-3 | 40 | 30 | 29.5 | 0.5 | 0.5 |
Table 2: Physical and Mechanical Properties of Representative Silicone Hydrogels
| Formulation | Equilibrium Water Content (EWC) (%) | Oxygen Permeability (Dk) (Barrer) | Young's Modulus (MPa) |
| SH-1 | 45 ± 2 | 60 ± 5 | 0.8 ± 0.1 |
| SH-2 | 38 ± 2 | 95 ± 7 | 1.1 ± 0.1 |
| SH-3 | 32 ± 1 | 130 ± 10 | 1.4 ± 0.2 |
Logical Relationships of Components to Properties
The properties of the final silicone hydrogel are a direct consequence of the chemical composition of the monomer mixture.
Caption: Influence of formulation components on material properties.
Drug Delivery Applications
The biphasic nature of silicone hydrogels, with both hydrophobic (silicone-rich) and hydrophilic (water-rich) domains, makes them promising candidates for the simultaneous delivery of hydrophobic and hydrophilic drugs. The release kinetics can be tailored by adjusting the ratio of the siloxane monomer to the hydrophilic monomers. For drug delivery applications, the drug can be loaded into the hydrogel either by incorporating it into the monomer mixture before polymerization or by soaking the pre-formed hydrogel in a drug solution.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated for specific research applications. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: Formulation of UV-Curable Coatings with Siloxane Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV)-curable coatings offer significant advantages, including rapid curing times, low volatile organic compound (VOC) emissions, and high-performance finishes.[1][2] The incorporation of siloxane additives into these formulations can further enhance surface properties, providing functionalities crucial for various applications, from high-performance industrial coatings to specialized surfaces in medical devices and drug delivery systems.[1][3][4] Siloxane additives, often based on polydimethylsiloxane (PDMS), are known for their ability to modify surface tension, improve slip and mar resistance, and impart hydrophobicity.[5][6] This document provides detailed application notes and experimental protocols for the formulation and characterization of UV-curable coatings containing siloxane additives.
Key Benefits of Siloxane Additives in UV-Curable Coatings:
-
Reduced Surface Tension: Siloxane additives migrate to the coating-air interface, reducing surface tension. This improves substrate wetting, flow, and leveling, which helps to prevent surface defects like craters and pinholes.[1][3]
-
Enhanced Slip and Mar Resistance: The low surface energy imparted by siloxanes creates a "slip" effect on the coating surface, significantly improving its resistance to scratching and abrasion.[5][6][7] This is quantified by a lower coefficient of friction.
-
Improved Release Properties: For applications requiring non-stick surfaces, such as release liners for pressure-sensitive adhesives, siloxane additives provide excellent release characteristics.[1][8]
-
Hydrophobicity and Oleophobicity: The incorporation of siloxanes can render surfaces both water and oil repellent, a desirable property for creating easy-to-clean and anti-fouling coatings.[9]
-
Durability: Crosslinkable siloxane additives can be permanently integrated into the coating matrix, ensuring long-lasting performance without migration.[1][7]
Formulation and Experimental Data
The selection and concentration of siloxane additives are critical to achieving the desired coating properties without introducing defects like haze or poor adhesion. The following tables summarize the effects of different types of siloxane additives on key performance metrics of UV-curable coatings.
Table 1: Effect of Siloxane Additive Type and Concentration on Surface Tension
| Siloxane Additive Type | Concentration (wt%) | Base Formulation | Surface Tension (mN/m) | Reference |
| Control (No Additive) | 0 | TPGDA/TMPTA (1:1) | 35.0 | [1] |
| Polyether-modified Polysiloxane | 0.3 | TPGDA/TMPTA (1:1) | 22.5 | [1] |
| Polyether-modified Polysiloxane | 1.0 | TPGDA/TMPTA (1:1) | 22.4 | [1] |
| Acrylate-functional Polysiloxane | 0.3 | HDDA | 23.0 | [1] |
| Acrylate-functional Polysiloxane | 1.0 | HDDA | 22.8 | [1] |
Note: TPGDA (Tripropylene glycol diacrylate), TMPTA (Trimethylolpropane triacrylate), HDDA (1,6-Hexanediol diacrylate) are common reactive diluents in UV-curable formulations.
Table 2: Influence of Siloxane Additives on Coefficient of Friction (COF) and Release Force
| Siloxane Additive Type | Concentration (wt%) | Substrate | Static COF | Kinetic COF | Tape Release Force (N/25mm) | Reference |
| Control (No Additive) | 0 | PET Film | 0.85 | 0.80 | 10.5 | [1] |
| Difunctional Polysiloxane A | 0.5 | PET Film | 0.25 | 0.20 | 5.2 | [1] |
| Difunctional Polysiloxane A | 2.0 | PET Film | 0.18 | 0.15 | 3.1 | [1] |
| Difunctional Polysiloxane B | 0.5 | PET Film | 0.22 | 0.18 | 4.8 | [1] |
| Difunctional Polysiloxane B | 2.0 | PET Film | 0.15 | 0.12 | 2.8 | [1] |
Note: A lower tape release force indicates better release properties.
Experimental Protocols
Protocol 1: Formulation of a UV-Curable Coating with Siloxane Additives
1. Materials:
- UV-curable oligomer (e.g., Epoxy acrylate, Urethane acrylate)
- Reactive diluent(s) (e.g., HDDA, TPGDA, TMPTA)[1][10]
- Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)[11][12]
- Siloxane additive
- Solvent (if necessary, e.g., sec-butanol, n-heptane)[11][12]
2. Procedure:
- In a light-blocking container, combine the UV-curable oligomer and reactive diluent(s) in the desired ratios.
- Mix thoroughly using a mechanical stirrer at a moderate speed (e.g., 600 rpm) for 10-15 minutes to ensure a homogeneous mixture.[11][12]
- Add the photoinitiator to the mixture. The concentration typically ranges from 1-5 wt%.
- Continue stirring until the photoinitiator is completely dissolved.
- Introduce the siloxane additive at the desired concentration (typically 0.1-5 wt%).[1] It is recommended to add the siloxane slowly while stirring to ensure proper dispersion.
- If the viscosity is too high for the intended application method, a suitable solvent can be added. Mix until a uniform consistency is achieved.
- Allow the formulation to sit for a short period to allow any entrapped air bubbles to dissipate.
Protocol 2: Coating Application and UV Curing
1. Materials and Equipment:
- Prepared UV-curable formulation
- Substrate (e.g., PET film, glass, metal panel)
- Coating applicator (e.g., wire-wound rod, spin coater, spray gun)
- UV curing system (e.g., mercury vapor lamp, UV-LED)[10][13]
2. Procedure:
- Ensure the substrate is clean and free of contaminants.
- Apply the formulation to the substrate using the chosen application method to achieve a uniform film thickness. For example, using a spin coater at 550 rpm for 30 seconds.[11][12]
- If a solvent was used, allow for a flash-off period at a slightly elevated temperature (e.g., 80°C for 1 minute) to remove the solvent before curing.[14]
- Pass the coated substrate under the UV lamp. The UV dose required for complete curing depends on the formulation, film thickness, and the intensity of the UV source. A typical UV intensity is 100 mW/cm² for 20 seconds.[11][12]
- The curing process should be optimized by adjusting the belt speed or the lamp power to ensure the coating is fully cured.[15]
Protocol 3: Characterization of Cured Coatings
1. Surface Tension Measurement:
- Method: Du Noüy ring method using a tensiometer.[1]
- Procedure: Measure the surface tension of the liquid formulation before curing. This provides an indication of how the additive will affect wetting and flow.
2. Contact Angle Measurement:
- Method: Sessile drop method using a contact angle goniometer.
- Procedure: Place a droplet of a known liquid (e.g., deionized water, diiodomethane) on the surface of the cured coating and measure the angle between the liquid-solid interface and the liquid-vapor interface. This quantifies the hydrophobicity/oleophobicity of the surface.
3. Coefficient of Friction (COF):
- Method: ASTM D1894.
- Procedure: A sled of a specified weight is pulled across the surface of the cured coating at a constant speed. The force required to initiate (static COF) and maintain (kinetic COF) motion is measured.
4. Tape Release Performance:
- Method: ASTM D3330.[1]
- Procedure: An adhesive tape is applied to the cured coating surface with a standard pressure. The force required to peel the tape off at a specific angle and speed is measured.
5. Hardness and Scratch Resistance:
- Method: Pencil Hardness Test (ASTM D3363).[14][16]
- Procedure: Pencils of increasing hardness are pushed against the coating surface at a 45-degree angle. The hardness is reported as the grade of the hardest pencil that does not scratch the surface.
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflow for formulating and testing UV-curable coatings with siloxane additives, and the relationship between siloxane structure and coating properties.
Caption: Experimental workflow for UV-curable coating formulation and testing.
Caption: Relationship between siloxane structure and coating properties.
References
- 1. pcimag.com [pcimag.com]
- 2. plasticsdecorating.com [plasticsdecorating.com]
- 3. paint.org [paint.org]
- 4. benchchem.com [benchchem.com]
- 5. siltech.com [siltech.com]
- 6. uvebtech.com [uvebtech.com]
- 7. uvebtech.com [uvebtech.com]
- 8. radtech.org [radtech.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. UV curing guidelines for organic coatings - Fraunhofer IPA [ipa.fraunhofer.de]
- 14. Preparation, Characterization, and Properties of UV-Curable Coating Doped with Nano-SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pressmanacademy.wordpress.com [pressmanacademy.wordpress.com]
- 16. corkindustries.com [corkindustries.com]
Application Notes and Protocols: Experimental Setup for Free Radical Polymerization of Disiloxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysiloxanes, commonly known as silicones, are a versatile class of inorganic polymers with a backbone of repeating silicon-oxygen units.[1][2] Their unique properties, including high thermal stability, low surface tension, biocompatibility, and gas permeability, make them valuable in a wide range of applications, from medical devices and drug delivery systems to cosmetics and lubricants.[1][3][4] While ring-opening polymerization of cyclosiloxanes is a common method for synthesizing linear polysiloxanes[2][5], free radical polymerization offers a powerful alternative for polymerizing vinyl-functional disiloxanes or for grafting siloxane chains onto other polymers.[6][7] This technique allows for the creation of novel copolymers and materials with tailored properties.[6]
This application note provides a detailed protocol for the free radical polymerization of a vinyl-functional disiloxane, offering a foundational method that can be adapted for various research and development purposes.
Reaction Mechanism: Free Radical Polymerization
Free radical polymerization proceeds via a chain reaction mechanism involving three key steps: initiation, propagation, and termination.[8][9]
-
Initiation: The process begins with the thermal decomposition of an initiator, such as an organic peroxide or an azo compound, to generate free radicals.[8][10] These highly reactive species then attack the vinyl group of a disiloxane monomer, creating a monomer radical.[9]
-
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing end.[8][9] This step repeats, rapidly increasing the molecular weight of the polymer.
-
Termination: The polymerization process ceases when two growing polymer chains react with each other through combination or disproportionation, or when they react with an inhibitor.[8][9]
Experimental Workflow
Caption: Experimental workflow for disiloxane polymerization.
Experimental Protocol
This protocol describes a general procedure for the free radical polymerization of 1,3-divinyltetramethyldisiloxane.
Materials and Reagents:
-
1,3-divinyltetramethyldisiloxane (monomer)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)[11][]
-
Toluene or other suitable organic solvent
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Schlenk line or nitrogen/argon inlet
-
Glass syringe and needles
-
Beakers and graduated cylinders
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
Assemble the three-neck flask with a condenser, a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Introduce the desired amount of 1,3-divinyltetramethyldisiloxane and toluene into the flask.
-
Weigh the required amount of initiator (typically 0.1-1 mol% relative to the monomer) and dissolve it in a small amount of toluene in a separate vial.
-
-
Inert Atmosphere:
-
Purge the reaction flask with nitrogen or argon for 15-20 minutes to remove any oxygen, which can inhibit the polymerization.[10]
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN, 80-100 °C for BPO) with stirring. The optimal temperature depends on the half-life of the chosen initiator.[11]
-
Once the temperature has stabilized, inject the initiator solution into the reaction flask using a syringe.
-
Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
-
Termination and Purification:
-
To stop the reaction, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization
The resulting polymer should be characterized to determine its structure, molecular weight, and purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymerization by observing the disappearance of the vinyl C=C stretching vibration and the appearance of the Si-O-Si backbone vibrations.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To verify the polymer structure and determine the monomer conversion by comparing the integrals of the vinyl proton signals to those of the methyl protons on the siloxane backbone.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Data Presentation
The following table summarizes representative data that could be obtained from this experimental protocol.
| Parameter | Value | Analytical Method |
| Monomer Conversion | >95% | ¹H NMR |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol | GPC |
| Weight-Average Molecular Weight (Mw) | 35,000 g/mol | GPC |
| Polydispersity Index (PDI) | 2.3 | GPC |
Free Radical Polymerization Mechanism
Caption: Mechanism of free radical polymerization of a disiloxane.
References
- 1. ukessays.com [ukessays.com]
- 2. Polysiloxanes,... preparation and properties by Dr. Salma Amir | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Characterization of Poly(tetramethyldisiloxane) Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(tetramethyldisiloxane) (PTMDS) copolymers are a class of silicon-based polymers with a backbone structure composed of repeating tetramethyldisiloxane units. These copolymers are valued for their unique properties, including low surface tension, high flexibility, thermal stability, and biocompatibility, making them suitable for a wide range of applications in biomedical devices, drug delivery systems, and advanced materials.
A thorough characterization of PTMDS copolymers is crucial to ensure their quality, performance, and safety in these applications. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize the structural, molecular weight, thermal, and compositional properties of PTMDS copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed molecular structure of PTMDS copolymers. Both proton (¹H) and silicon-29 (²⁹Si) NMR are employed to determine the copolymer composition, sequence distribution, and end-group functionalities.
-
¹H NMR: Provides information on the different types of protons in the copolymer, allowing for the quantification of the relative ratios of different monomer units. The chemical shifts of methyl protons attached to the silicon backbone can be sensitive to the neighboring groups, offering insights into the copolymer microstructure.[1][2]
-
²⁹Si NMR: Directly probes the silicon backbone, providing detailed information about the local chemical environment of each silicon atom. This is particularly useful for determining the triad and pentad sequence distributions in copolymers, distinguishing between random, alternating, and blocky architectures.[3][4] Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra.[3]
Experimental Protocol: ¹H and ²⁹Si NMR
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of at least 400 MHz.
-
5 mm broadband NMR tube.
Sample Preparation:
-
Accurately weigh 10-20 mg of the PTMDS copolymer sample.
-
Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.[3]
-
For quantitative ²⁹Si NMR, add a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of approximately 10 mg/mL to shorten the long relaxation times of the ²⁹Si nuclei.[4]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons.[3]
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 10-15 ppm.
²⁹Si NMR Parameters:
-
Pulse Sequence: Inverse-gated decoupling pulse program to suppress NOE for quantitative analysis.[3]
-
Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of ²⁹Si.
-
Relaxation Delay (d1): 30-120 seconds, depending on the presence and concentration of a relaxation agent.[3]
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -100 to 100 ppm.
Data Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
For ¹H NMR, integrate the signals corresponding to the different monomer units to determine their relative molar ratios.
-
For ²⁹Si NMR, identify and integrate the resonances corresponding to different silicon environments (e.g., different triad sequences) to calculate the copolymer microstructure.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in PTMDS copolymers and for monitoring chemical modifications. It is particularly useful for confirming the presence of characteristic siloxane bonds and organic functionalities. Attenuated Total Reflectance (ATR)-FT-IR is a common sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[5][6]
Key characteristic absorption bands for PTMDS copolymers include:
-
Si-O-Si stretching: Strong and broad absorption in the 1000-1100 cm⁻¹ region.[6]
-
Si-CH₃ deformation: Absorption around 1260 cm⁻¹.[6]
-
CH₃ rocking and Si-C stretching: Peaks in the 750-850 cm⁻¹ range.[6]
-
C-H stretching (in CH₃ groups): Absorption around 2960 cm⁻¹.[6]
Experimental Protocol: ATR-FT-IR
Instrumentation:
-
FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher, Bruker) equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[5][7]
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid PTMDS copolymer sample directly onto the ATR crystal.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[6]
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them to known spectra of polysiloxanes to confirm the chemical identity of the copolymer.
-
Monitor for the appearance or disappearance of specific peaks to track chemical reactions or degradation.
Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)
Application Note
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of PTMDS copolymers.[9][10] This information is critical as the molecular weight significantly influences the physical and mechanical properties of the polymer. GPC separates polymer molecules based on their hydrodynamic volume in solution.
For accurate molecular weight determination of polysiloxanes, toluene is often the preferred eluent over tetrahydrofuran (THF) because PDMS is nearly isorefractive with THF, leading to poor signal with a refractive index (RI) detector.[11][12] The use of a multi-detector system, including RI, viscometry, and multi-angle light scattering (MALLS), can provide absolute molecular weight data without the need for column calibration with polymer standards.[13]
Experimental Protocol: GPC/SEC
Instrumentation:
-
GPC/SEC system (e.g., Agilent, Waters, Malvern Panalytical) equipped with a pump, injector, column oven, and one or more detectors (RI, UV, MALLS, viscometer).[9]
-
GPC columns suitable for organic solvents and the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).[14]
Sample Preparation:
-
Prepare a dilute solution of the PTMDS copolymer in the mobile phase (e.g., toluene) at a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.
GPC/SEC Conditions:
-
Mobile Phase: Toluene (HPLC grade).[11]
-
Flow Rate: 1.0 mL/min.[4]
-
Detector: Refractive Index (RI) is the most common detector for polysiloxanes.
Data Analysis:
-
The GPC software will generate a chromatogram showing the detector response as a function of elution time.
-
If using a conventional calibration, create a calibration curve using narrow molecular weight standards (e.g., polystyrene).
-
The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
If using a multi-detector system, the software will perform calculations to determine the absolute molecular weight and intrinsic viscosity.
Mass Spectrometry (MS)
Application Note
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that allows for the direct measurement of the molecular weight of individual polymer chains in a PTMDS copolymer sample. This provides detailed information about the molecular weight distribution, end groups, and copolymer composition.[16]
The choice of matrix and cationizing agent is crucial for successful MALDI-TOF MS analysis of polysiloxanes.[17] Dithranol and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) are commonly used matrices, and silver trifluoroacetate (AgTFA) or sodium iodide (NaI) are often used as cationizing agents to promote the formation of singly charged polymer ions.[17]
Experimental Protocol: MALDI-TOF MS
Instrumentation:
-
MALDI-TOF mass spectrometer (e.g., Bruker, Sciex, Shimadzu).
Sample Preparation (Dried Droplet Method):
-
Matrix Solution: Prepare a saturated solution of the matrix (e.g., DCTB) in a suitable solvent like THF.[17]
-
Analyte Solution: Dissolve the PTMDS copolymer in the same solvent at a concentration of approximately 1 mg/mL.
-
Cationizing Agent Solution: Prepare a solution of the cationizing agent (e.g., AgTFA) in the same solvent at a concentration of about 5 mg/mL.
-
Mixing: Mix the analyte, matrix, and cationizing agent solutions in a typical ratio of 1:10:1 (v/v/v).
-
Spotting: Spot 0.5-1.0 µL of the final mixture onto the MALDI target plate and allow the solvent to evaporate completely at room temperature.[18]
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Laser: Nitrogen laser (337 nm) or other suitable laser.[14]
-
Mode: Reflector mode for higher mass resolution.[14]
-
Acquire spectra by averaging multiple laser shots (e.g., 100-200) from different positions within the sample spot.
Data Analysis:
-
The mass spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length with the attached cation.
-
The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.
-
The mass of each peak can be used to identify the end groups of the polymer chains.
-
The peak intensities can be used to calculate the Mn, Mw, and PDI of the copolymer.
Thermal Analysis
Application Note
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of PTMDS copolymers.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polysiloxanes, TGA is used to determine the onset of thermal degradation, the degradation profile, and the amount of residual material. In an inert atmosphere (e.g., nitrogen), polysiloxanes typically degrade via a depolymerization mechanism to form volatile cyclic oligomers.[20] In an oxidative atmosphere (e.g., air), the degradation is more complex and leads to the formation of silica (SiO₂).[21]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the copolymer. These thermal transitions are important for understanding the material's physical state and processing characteristics.
Experimental Protocol: TGA and DSC
Instrumentation:
-
TGA instrument (e.g., TA Instruments, Mettler Toledo, Netzsch).
-
DSC instrument (e.g., TA Instruments, Mettler Toledo, Netzsch).
Sample Preparation:
-
Accurately weigh 5-10 mg of the PTMDS copolymer sample into a TGA or DSC pan (typically aluminum or platinum).
TGA Parameters:
-
Temperature Range: Typically from room temperature to 800 °C.
-
Heating Rate: 10-20 °C/min.
-
Atmosphere: Nitrogen or air, with a typical flow rate of 20-50 mL/min.
DSC Parameters:
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 150 °C) at 10 °C/min to erase the thermal history.
-
Cool to a low temperature (e.g., -150 °C) at 10 °C/min.
-
Heat again to the upper temperature at 10 °C/min. The data from the second heating scan is typically used for analysis.
-
-
Atmosphere: Nitrogen, with a typical flow rate of 20-50 mL/min.
Data Analysis:
-
TGA: The TGA curve (mass vs. temperature) is analyzed to determine the onset of degradation (the temperature at which significant mass loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve).
-
DSC: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow, and the melting point (Tm) as the peak of the endothermic transition.
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value Range for Polysiloxane Copolymers | Reference |
| GPC/SEC | Number-Average Molecular Weight (Mn) | 1,000 - 100,000 g/mol | [14] |
| Weight-Average Molecular Weight (Mw) | 2,000 - 200,000 g/mol | [14] | |
| Polydispersity Index (PDI) | 1.1 - 3.0 | [14] | |
| DSC | Glass Transition Temperature (Tg) | -125 to -40 °C | [4] |
| TGA | Onset of Degradation (Nitrogen) | 350 - 450 °C | [21] |
| Onset of Degradation (Air) | 250 - 350 °C | [21] |
Visualizations
Caption: Overall workflow for the characterization of PTMDS copolymers.
Caption: Experimental workflow for GPC/SEC analysis.
Caption: Logical relationship of TGA and DSC experiments.
References
- 1. Linear/Ladder-Like Polysiloxane Block Copolymers with Methyl-, Trifluoropropyl- and Phenyl- Siloxane Units for Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 3. osti.gov [osti.gov]
- 4. Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes [mdpi.com]
- 5. pstc.org [pstc.org]
- 6. mdpi.com [mdpi.com]
- 7. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. azom.com [azom.com]
- 16. MALDI-TOF-MS Copolymer Analysis: Characterization of a Poly(dimethylsiloxane)-co-Poly(hydromethylsiloxane) as a Precursor of a Functionalized Silicone Graft Copolymer | CoLab [colab.ws]
- 17. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]
- 21. gelest.com [gelest.com]
Application of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane in Microfluidics: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane in the field of microfluidics. This versatile methacryloxy-functionalized siloxane serves as a key monomer and crosslinker in the fabrication of microfluidic devices and for the in-situ synthesis of porous polymer monoliths, offering unique properties for advanced applications in research and drug development.
Application in Microfluidic Device Fabrication via Photolithography
This compound is a suitable monomer for the fabrication of microfluidic devices using photolithography-based 3D printing or molding techniques. Its siloxane backbone provides flexibility and gas permeability, similar to polydimethylsiloxane (PDMS), while the methacrylate groups allow for rapid UV-curing.
Experimental Protocol: Fabrication of a Microfluidic Device
This protocol outlines the steps for fabricating a microfluidic device using a UV-curable resin containing this compound.
Materials:
-
This compound
-
UV-curable diluent (e.g., isobornyl acrylate)
-
Photoinitiator (e.g., phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide)
-
UV absorber (e.g., Sudan I) (Optional)
-
Stereolithography (SLA) or Digital Light Processing (DLP) 3D printer
-
Isopropanol (IPA) for washing
-
UV curing chamber
Procedure:
-
Resin Formulation: Prepare the photocurable resin by mixing the components in a light-protected container. Stir the mixture until a homogenous solution is achieved.
-
3D Printing: Transfer the resin to the vat of the 3D printer. Print the microfluidic device based on a CAD model.
-
Washing: After printing, carefully remove the device from the build plate and wash it with IPA to remove any uncured resin. It is recommended to perform two consecutive washes with fresh IPA.
-
Post-Curing: Place the washed device in a UV curing chamber and expose it to UV light to ensure complete polymerization of the residual monomer.
-
Channel Clearing: Flush the microfluidic channels with IPA to remove any remaining uncured resin or debris.
-
Drying: Dry the device in a vacuum oven or with a stream of nitrogen.
Quantitative Data: Exemplary Resin Composition
| Component | Function | Percentage by Weight (%) |
| This compound | Base Monomer | 50 - 90 |
| Isobornyl acrylate | Diluent | 10 - 40 |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Photoinitiator | 0.5 - 5 |
| Sudan I | UV Absorber | 0.05 - 0.2 |
Application in In-Situ Synthesis of Porous Polymer Monoliths
Porous polymer monoliths can be synthesized directly within microfluidic channels to serve as stationary phases for chromatography, solid-phase extraction, or as scaffolds for cell culture. The bifunctional nature of this compound makes it an excellent candidate for creating crosslinked porous structures.
Experimental Protocol: In-Situ Synthesis of a Monolith
This protocol describes the in-situ photopolymerization of a porous monolith within a microfluidic channel.
Materials:
-
Microfluidic device (e.g., fabricated from the resin in Protocol 1, or from other compatible polymers like COC or PMMA)
-
Monomer solution:
-
This compound (monomer/crosslinker)
-
Porogenic solvent (e.g., a mixture of 1-propanol and 1,4-butanediol)
-
Photoinitiator (e.g., Irgacure 1800)
-
-
UV light source with a photomask
Procedure:
-
Surface Pre-treatment (if necessary): For devices not made of a compatible polymer, the channel surface may need to be functionalized to ensure covalent attachment of the monolith. This can be achieved by flushing the channel with a solution of a silanizing agent that introduces methacrylate groups.
-
Monomer Solution Preparation: Prepare the monomer solution by mixing the monomer, porogenic solvent, and photoinitiator. The ratio of monomer to porogen will determine the porosity of the resulting monolith.
-
Channel Filling: Introduce the monomer solution into the microfluidic channel using a syringe pump.
-
Photopolymerization: Place a photomask over the desired region of the microfluidic channel to define the location of the monolith. Expose the channel to UV light to initiate polymerization. The exposure time will depend on the UV intensity and the specific monomer formulation.
-
Washing: After polymerization, flush the channel with a suitable solvent (e.g., methanol or acetonitrile) to remove the porogenic solvent and any unreacted monomers.
Quantitative Data: Exemplary Monolith Formulation
| Component | Function | Exemplary Ratio (by weight) |
| This compound | Monomer / Crosslinker | 20 - 40% |
| 1-Propanol | Porogen | 40 - 60% |
| 1,4-Butanediol | Porogen | 10 - 20% |
| Irgacure 1800 | Photoinitiator | 1% (of monomer weight) |
Visualizations
Caption: Workflow for microfluidic device fabrication.
Troubleshooting & Optimization
preventing premature polymerization of methacrylate siloxanes during storage
Welcome to the Technical Support Center for Methacrylate Siloxanes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, identifying, and troubleshooting the premature polymerization of methacrylate siloxanes during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization in methacrylate siloxanes?
A1: Premature polymerization of methacrylate siloxanes is a free-radical chain reaction.[1] This process is typically initiated by exposure to high temperatures, ultraviolet (UV) light, or contamination with incompatible materials that can generate free radicals, such as peroxides, strong acids, or bases.[2] The depletion of the chemical inhibitor and insufficient dissolved oxygen also play a critical role in allowing this unwanted polymerization to occur.
Q2: What are chemical inhibitors and why are they essential for storing methacrylate siloxanes?
A2: Chemical inhibitors are compounds added to monomers to prevent the initiation of free-radical polymerization during storage and transport.[3] They work by reacting with and deactivating free radicals that may form, thus preventing the chain reaction of polymerization from starting. For methacrylate esters, including methacrylate siloxanes, common inhibitors include the monomethyl ether of hydroquinone (MEHQ), hydroquinone (HQ), and butylated hydroxytoluene (BHT).[2]
Q3: Why is the presence of oxygen important for the stability of inhibited methacrylate siloxanes?
A3: Phenolic inhibitors like MEHQ and HQ require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization.[2] The inhibitor molecule donates a hydrogen atom to a radical, and the resulting inhibitor radical is then regenerated by reacting with oxygen. Storing the monomer under a completely inert atmosphere (e.g., pure nitrogen or argon) will render these inhibitors ineffective and can lead to rapid polymerization.[2] It is recommended to maintain a vapor space containing air or a gas mixture with at least 5% oxygen above the monomer.[2]
Q4: What are the ideal storage conditions for methacrylate siloxanes?
A4: To maximize shelf life, methacrylate siloxanes should be stored in a cool, dark, and dry environment.[4] The container must be tightly sealed to prevent moisture ingress and contamination.[4] For heat-sensitive silanes, refrigeration is often recommended.[4] It is crucial to avoid exposure to direct sunlight or other sources of UV radiation.
Q5: How long can I expect my methacrylate siloxane to be stable?
A5: The shelf life of methacrylate siloxanes can be a year or more when stored under ideal conditions in their original, unopened containers.[5] However, the shelf life can be significantly reduced by exposure to elevated temperatures, light, or contamination.[6] Once opened, the shelf life can be limited, and it is recommended to use the material as soon as possible.
Troubleshooting Guides
Problem: I've noticed an increase in the viscosity of my methacrylate siloxane.
-
Symptom: The liquid appears thicker than usual, flows more slowly, or exhibits "stringiness" when a glass rod is withdrawn.
-
Cause: An increase in viscosity is the primary indicator that premature polymerization has begun, leading to the formation of oligomers and polymers.[7]
-
Solution:
-
Immediate Action: Isolate the affected container to prevent potential cross-contamination.
-
Quantify the Change: If possible, measure the viscosity and compare it to the product's technical data sheet or a fresh sample.
-
Assess Usability: For non-critical applications, a minor increase in viscosity may be acceptable. However, for applications sensitive to molecular weight and viscosity, the material should be discarded.
-
Review Storage Conditions: Ensure that the storage area is cool, dark, and that the container was properly sealed. Check if the material has been stored beyond its recommended shelf life.
-
Problem: There are solid particles or a gel-like substance in my methacrylate siloxane.
-
Symptom: Visible solid specks, flakes, or a semi-solid gel are present in the liquid.
-
Cause: This indicates advanced polymerization, where a significant amount of the monomer has converted into a polymer.
-
Solution:
-
Do Not Use: The material is no longer suitable for use and should be disposed of according to your institution's safety guidelines for chemical waste.
-
Inspect Other Batches: If you have other containers from the same batch, inspect them carefully for any signs of polymerization.
-
Investigate the Cause: This level of polymerization is often due to severe deviations from recommended storage conditions, such as prolonged exposure to high heat or direct sunlight, or significant contamination.
-
Problem: My experiments using the methacrylate siloxane are giving inconsistent results.
-
Symptom: You observe variability in curing times, final material properties (e.g., hardness, flexibility), or other performance characteristics that were previously consistent.
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Cause: This can be an early sign of partial polymerization in the monomer. The presence of oligomers can alter the kinetics of subsequent polymerization reactions and the properties of the final polymer.
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Solution:
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Analytical Verification: If you have access to the necessary equipment, perform an analysis to detect the presence of oligomers. Gel Permeation Chromatography (GPC) is an excellent technique for this purpose (see Experimental Protocols section).
-
Use a Fresh Sample: Compare the performance of the suspect material with a new, unopened sample to confirm if the issue is with the material itself.
-
Review Handling Procedures: Ensure that the monomer is not being inadvertently contaminated during use. Use clean, dry equipment for dispensing and avoid leaving the container open for extended periods.
-
Data Presentation
Table 1: Recommended Storage Conditions for Methacrylate Siloxanes
| Parameter | Recommended Condition | Rationale |
| Temperature | 15-25°C (59-77°F) for general storage.[8] Refrigerate (0-5°C or 32-41°F) for heat-sensitive materials.[4] | Lower temperatures slow down the rate of thermally-induced free radical formation.[6] |
| Atmosphere | Air or a gas mixture containing at least 5% oxygen in the headspace.[2] | Phenolic inhibitors require oxygen to function effectively.[2] Never store under a fully inert atmosphere like pure nitrogen.[2] |
| Light | Store in an opaque or amber container in a dark location.[4] | UV light can initiate free-radical polymerization. |
| Moisture | Store in a dry environment with the container tightly sealed.[4] | Moisture can lead to hydrolysis of the siloxane backbone and potentially affect inhibitor performance. |
| Container Material | Original manufacturer's container. If transferring, use compatible materials like stainless steel, carbon steel, or high-density polyethylene (HDPE).[9] | Avoid incompatible materials that could leach contaminants or react with the monomer. |
Table 2: Common Inhibitors for Methacrylate Esters
| Inhibitor | Common Name(s) | Typical Concentration Range (ppm) | Notes |
| Monomethyl Ether of Hydroquinone | MEHQ, 4-Hydroxyanisole | 10 - 300 | Most common inhibitor for methacrylates due to its effectiveness and low color.[2][10] Requires oxygen to function.[2] |
| Hydroquinone | HQ | Varies, often used in combination | Effective inhibitor, but can cause discoloration. Requires oxygen. |
| Butylated Hydroxytoluene | BHT | Varies | A phenolic antioxidant also used as a polymerization inhibitor. |
Note: The concentration of the inhibitor is determined by the manufacturer to ensure stability for the intended shelf life. Always refer to the supplier's Certificate of Analysis for the specific inhibitor and its concentration in your material.
Experimental Protocols
Protocol 1: Visual Inspection and Viscosity Monitoring
This protocol provides a simple, qualitative method for routine monitoring of methacrylate siloxane stability.
Objective: To detect early signs of polymerization by observing changes in viscosity.
Materials:
-
Clean, dry glass rod or pipette
-
Reference sample of fresh methacrylate siloxane (if available)
Procedure:
-
Visual Inspection: Before opening, visually inspect the container for any signs of damage or leakage. Look through the container (if transparent) for any visible solids or gelation.
-
Sample Extraction: Carefully open the container in a well-ventilated area. Dip a clean, dry glass rod or pipette into the liquid.
-
Flow Observation: Slowly withdraw the rod and observe how the liquid flows off the tip.
-
Comparison:
-
Compare the flow behavior to that of a fresh, uncompromised sample.
-
A noticeable thickening, slower flow, or the formation of "strings" as the liquid drips indicates an increase in viscosity and the onset of polymerization.[7]
-
-
Record Keeping: Maintain a log of observations for each batch of material, noting the date and any changes in appearance or viscosity.
Protocol 2: Quantification of Oligomer Formation using Gel Permeation Chromatography (GPC)
This protocol describes a quantitative method to detect the presence of oligomers, which are early indicators of premature polymerization.
Objective: To separate and quantify the molecular weight distribution of a methacrylate siloxane sample to identify the presence of higher molecular weight species (oligomers).[11]
Materials:
-
Gel Permeation Chromatography (GPC) system with a refractive index (RI) detector[12]
-
GPC columns suitable for separating low molecular weight polymers and oligomers
-
Appropriate solvent (mobile phase), e.g., Tetrahydrofuran (THF)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately prepare a solution of the methacrylate siloxane in the mobile phase (e.g., 1-2 mg/mL in THF).
-
Gently agitate the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
GPC System Setup:
-
Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature and flow rate according to the column manufacturer's recommendations.
-
-
Calibration (if necessary for absolute molecular weight):
-
Run a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample onto the GPC system.
-
Collect the chromatogram.
-
-
Data Interpretation:
-
The chromatogram of a pure, unpolymerized monomer should show a single, sharp peak at a specific elution time.
-
The presence of premature polymerization is indicated by the appearance of additional peaks or a "shoulder" on the low elution time side of the main monomer peak. These correspond to higher molecular weight oligomers and polymers.[12]
-
The area under these new peaks can be used to quantify the extent of oligomerization relative to the monomer.
-
Mandatory Visualizations
Mechanism of Free-Radical Polymerization and Inhibition
Caption: Mechanism of free-radical polymerization and inhibition.
Troubleshooting Workflow for Premature Polymerization
Caption: Troubleshooting workflow for premature polymerization.
Best Practices for Storing Methacrylate Siloxanes
Caption: Best practices for storing methacrylate siloxanes.
References
- 1. scribd.com [scribd.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. researchgate.net [researchgate.net]
- 4. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 5. researchgate.net [researchgate.net]
- 6. electronics.org [electronics.org]
- 7. Viscosity of Silicone Rubber | SIMTEC [simtec-silicone.com]
- 8. rqmplus.com [rqmplus.com]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. MEHQ Inhibitor Supplier [lotchemistry.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Gel Permeation Chromatography (GPC) – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
optimizing initiator concentration for 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane. The information is designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of this compound, with a focus on optimizing initiator concentration.
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Polymerization | Insufficient Initiator Concentration: Too few primary radicals are generated to effectively initiate polymerization. | Gradually increase the initiator concentration. For redox systems like Benzoyl Peroxide (BPO) and an amine accelerator, consider increasing the concentration of either or both components. For photo-initiation, increase the photo-initiator concentration or the light intensity/exposure time. |
| Inappropriate Initiator Type: The initiator may not have the optimal decomposition temperature or spectral absorbance for the polymerization conditions. | For thermal polymerization, select an initiator with a half-life of approximately 1 hour at the desired reaction temperature. For photopolymerization, ensure the absorption spectrum of the photo-initiator overlaps with the emission spectrum of the light source. | |
| Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Other impurities in the monomer or solvent can also inhibit the reaction.[1] | Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization. Ensure the monomer is purified to remove any storage inhibitors. | |
| Polymerization Occurs Too Rapidly (Flash Polymerization) | Excessive Initiator Concentration: A high concentration of initiators leads to a very high concentration of radicals, causing an uncontrolled and highly exothermic reaction. | Reduce the total initiator concentration. In a redox system, the ratio of oxidant to reductant can be adjusted to control the reaction rate.[2][3] |
| High Reaction Temperature: Higher temperatures increase the decomposition rate of thermal initiators, leading to a faster reaction. | Lower the reaction temperature. If using a redox system at room temperature, consider cooling the reaction vessel. | |
| Formation of a Brittle or Heterogeneous Polymer | High Initiator Concentration: This can lead to the formation of shorter polymer chains and a more heterogeneous network structure, which can negatively impact mechanical properties.[4] | Optimize the initiator concentration to achieve a balance between reaction rate and polymer network formation. A lower initiator concentration generally favors the formation of higher molecular weight polymers. |
| Phase Separation: The polymer may phase-separate from the monomer during polymerization, leading to a non-uniform material. | The addition of a co-monomer, such as methyl methacrylate (MMA), can improve the homogeneity of the resulting polymer.[5] | |
| Poor Mechanical Properties of the Cured Polymer | Low Degree of Conversion: Incomplete conversion of the methacrylate groups results in a poorly cross-linked network with inferior mechanical properties.[3] | Increase the initiator concentration or extend the curing time to maximize the conversion of double bonds. Post-curing at an elevated temperature can also enhance the final conversion. |
| Suboptimal Initiator Concentration: As seen in related systems, mechanical properties can first increase and then decrease with rising initiator concentration.[2] | Systematically vary the initiator concentration to find the optimal level that yields the best mechanical performance for your specific application. |
Frequently Asked Questions (FAQs)
Q1: What are the common types of initiators used for the polymerization of this compound?
A1: For thermal polymerization, common free-radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). For room temperature curing, redox initiation systems are often employed, a common example being the combination of BPO as the oxidant and an aromatic tertiary amine like N,N-dimethylaniline (DMA) or N,N-dimethyl-p-toluidine (DMPT) as the accelerator.[6] For photopolymerization, a photo-initiator that absorbs light in the desired wavelength range (e.g., UV or visible light) is required.
Q2: How does initiator concentration generally affect the polymerization process?
A2: Generally, increasing the initiator concentration leads to a higher rate of polymerization.[2][3] This is because a higher concentration of initiator generates a greater number of free radicals to initiate polymer chains. However, an excessively high initiator concentration can lead to lower molecular weight polymers, as the growing chains are more likely to terminate. This can, in turn, affect the mechanical properties of the final polymer.[6]
Q3: What is a typical starting concentration for an initiator like BPO in a redox system?
A3: Based on studies of similar dimethacrylate systems used in dental composites and bone cements, a starting point for BPO concentration could be in the range of 0.1 to 1.0 mol% relative to the monomer.[6] For a BPO/amine redox system, the ratio of the two components is also crucial in controlling the polymerization kinetics.[2][3]
Q4: Can I use photo-initiators for curing this monomer?
A4: Yes, photopolymerization is a common method for curing dimethacrylates, especially in applications like dental resins.[1] This involves the use of a photo-initiator that generates free radicals upon exposure to light of a specific wavelength. The efficiency of photopolymerization will depend on the photo-initiator concentration, the light intensity, and the exposure time.
Q5: Why is my polymer yellowing after curing with a BPO/amine system?
A5: The use of aromatic amine accelerators in redox initiation systems can sometimes lead to color instability and yellowing of the final polymer over time. This is a known characteristic of these systems. If color is a critical parameter, alternative initiation systems or the use of different accelerators should be considered.
Quantitative Data on Initiator Concentration Effects
The following table summarizes the effect of initiator concentration on various polymerization parameters. Note: This data is from a study on a methacrylate-based bone cement and is provided as a representative example of the trends you might observe. The optimal concentrations for this compound may differ.
| BPO Concentration (wt%)* | DMA Concentration (wt%) | Maximum Polymerization Rate (s⁻¹) | Time to Reach Max. Rate (s) | Final Double Bond Conversion (%) | Compressive Strength (MPa) |
| 0.05 | 0.5 | 0.00045 | 1750 | 74 | ~85 |
| 0.1 | 0.5 | 0.00080 | 1200 | 85 | ~90 |
| 0.2 | 0.5 | 0.00150 | 750 | 95 | ~95 |
| 0.3 | 0.5 | 0.00250 | 500 | >99 | ~95 |
| 0.5 | 0.5 | 0.00400 | 350 | >99 | ~90 |
| 0.7 | 0.5 | 0.00550 | 250 | >99 | ~88 |
*Data adapted from a study on methacrylate bone cement to illustrate general trends.[2][3][7]
Experimental Protocols
Protocol 1: Bulk Thermal Polymerization
-
Preparation: Place a known amount of this compound into a reaction vessel.
-
Initiator Addition: Add the desired amount of a thermal initiator (e.g., AIBN or BPO).
-
Inert Atmosphere: Purge the mixture with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Heating: Place the reaction vessel in a preheated oil bath or oven at the desired polymerization temperature.
-
Polymerization: Allow the reaction to proceed for the desired amount of time. The viscosity of the mixture will increase as polymerization progresses.
-
Termination and Purification: Cool the reaction vessel to stop the polymerization. If necessary, dissolve the polymer in a suitable solvent and precipitate it in a non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Protocol 2: Characterization of Degree of Conversion by FTIR
-
Sample Preparation: Prepare a thin film of the unpolymerized monomer/initiator mixture between two salt plates (e.g., KBr or NaCl) or on an ATR crystal.
-
Initial Spectrum: Record the FTIR spectrum of the unpolymerized sample. Identify the peak corresponding to the methacrylate C=C bond (typically around 1635 cm⁻¹). An internal standard peak that does not change during polymerization (e.g., a C=O peak around 1720 cm⁻¹) should also be identified.
-
Polymerization: Initiate polymerization of the sample using the desired method (e.g., heating or light exposure).
-
Final Spectrum: After the desired curing time, record the FTIR spectrum of the polymerized sample.
-
Calculation: The degree of conversion (DC) can be calculated using the following formula: DC (%) = [1 - ( (Peak Area of C=C after polymerization) / (Peak Area of Internal Standard after polymerization) ) / ( (Peak Area of C=C before polymerization) / (Peak Area of Internal Standard before polymerization) )] x 100
Visualizations
Caption: Experimental workflow for polymerization and analysis.
Caption: Effect of initiator concentration on polymerization.
References
- 1. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Chemical properties of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane-methyl methacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Adhesion of Siloxane-Based Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with siloxane-based coatings.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor adhesion for siloxane-based coatings?
Poor adhesion of siloxane-based coatings can typically be attributed to one or more of the following factors:
-
Inadequate Substrate Preparation: The substrate surface must be clean, dry, and free of contaminants like oil, grease, dust, and previous coatings.[1][2][3] A contaminated surface prevents the coating from achieving proper wetting and bonding.[3][4]
-
Surface Energy Mismatch: Siloxane coatings have low surface tension.[5] For proper adhesion, the substrate's surface energy should be higher than that of the coating.[6]
-
Improper Coating Application: Inconsistent film thickness, incorrect application technique (e.g., improper spraying or brushing), or applying the coating outside the recommended temperature and humidity ranges can lead to adhesion issues.[7][8][9]
-
Incomplete Curing: Insufficient curing time or temperature prevents the coating from developing its full mechanical and adhesive properties.[3] Over-curing can also lead to poor adhesion.[10]
-
Coating Formulation Issues: Problems with the coating formulation itself, such as incorrect mixing ratios of base and activator, or the presence of contaminants in the coating, can negatively impact adhesion.[1][7]
-
Environmental Factors: High humidity or exposure to moisture before the coating has fully cured can interfere with the curing process and weaken adhesion.[8][11]
Q2: How can I improve the adhesion of my siloxane coating to a low-surface-energy substrate?
For substrates with low surface energy, such as certain plastics, you can employ the following strategies:
-
Surface Treatment: Utilize methods like corona discharge, plasma treatment, or flame treatment to increase the surface energy of the substrate.[12]
-
Primers: Apply a suitable primer or adhesion promoter to the substrate before applying the siloxane coating.[6][13][14] Primers act as an intermediary layer that bonds well to both the substrate and the coating.
-
Surface Roughening: Mechanically abrading or roughening the surface can increase the surface area for mechanical interlocking of the coating.[3][12]
Q3: What is the ideal film thickness for a siloxane-based coating to ensure good adhesion?
The optimal film thickness is specific to the coating formulation and application. Applying a coating too thickly can lead to insufficient curing and internal stresses, which can cause adhesion failure.[15] Conversely, a coating that is too thin may not provide adequate coverage or performance. Always refer to the manufacturer's technical data sheet for the recommended dry film thickness (DFT). For some applications, a DFT of 50µm to 75µm (2-3 mils) per coat can be typical.[7]
Q4: Can high humidity affect the adhesion of siloxane coatings?
Yes, high humidity can significantly impact adhesion. Many siloxane coatings are moisture-sensitive, especially during application and curing.[7] Excessive moisture can interfere with the cross-linking reactions, leading to incomplete curing and reduced adhesion.[8] It is crucial to apply and cure these coatings within the manufacturer's recommended humidity range.
Troubleshooting Guides
Issue 1: Coating Peels or Flakes from the Substrate
This is a common adhesion failure. Follow this guide to diagnose and resolve the issue.
Step 1: Assess the Failure Mode
-
Adhesive Failure: The coating peels cleanly from the substrate, indicating a failure at the coating-substrate interface.
-
Cohesive Failure: The coating splits, leaving a layer of coating on the substrate and a layer on the peeled section. This indicates a failure within the coating itself.
Step 2: Investigate Potential Causes
-
Substrate Contamination: Was the substrate thoroughly cleaned and degreased before coating? Any residual oils, grease, or dust can prevent proper bonding.[2][3]
-
Improper Surface Profile: Is the substrate surface too smooth? A certain degree of roughness can enhance mechanical adhesion.[10]
-
Incompatible Primer: If a primer was used, was it the correct type for both the substrate and the siloxane topcoat?
-
Incomplete Curing: Was the coating allowed to cure for the recommended time and at the specified temperature?[3]
Step 3: Corrective Actions
-
Completely remove the failed coating.
-
Thoroughly clean and degrease the substrate using appropriate solvents or cleaners.[2]
-
If necessary, mechanically or chemically etch the surface to create a suitable profile.[3]
-
Apply a compatible primer if recommended for the substrate.[13]
-
Re-apply the siloxane coating according to the manufacturer's instructions, paying close attention to film thickness, and environmental conditions.
-
Ensure complete curing by adhering to the recommended time and temperature schedule.[3]
Issue 2: Blistering or Bubbling of the Coating
Blisters or bubbles are typically caused by trapped air, solvent, or moisture.
Step 1: Examine the Blisters
-
Are the blisters between the coating and the substrate, or between layers of the coating?
-
Do the blisters contain liquid or gas?
Step 2: Identify the Root Cause
-
Trapped Solvents: Applying a subsequent coat before the previous one has sufficiently dried can trap solvents, which then vaporize and form blisters.
-
Moisture: Applying the coating to a damp substrate or in high humidity can trap moisture.[8] Moisture vapor transmission from the substrate can also cause blistering.[1]
-
Contamination: Contaminants on the surface can create localized areas of poor adhesion, leading to blister formation.[3]
-
Incorrect Mixing: Improperly mixed two-component systems can lead to localized areas of uncured material.[1]
Step 3: Recommended Solutions
-
Identify and remove the source of the trapped air, solvent, or moisture.
-
If blistering is localized, sand down the affected areas to a smooth, sound surface.
-
If widespread, the entire coating may need to be removed.
-
Ensure the substrate is completely dry before coating.
-
Allow adequate drying time between coats.
-
Apply the coating in thin, even layers to allow for proper solvent evaporation.
Data Presentation
Table 1: Typical Physical Properties of Siloxane-Based Coatings
| Property | Test Method | Typical Value |
| Adhesion to Concrete | ASTM D7234 | > 400 PSI (100% Concrete Failure)[1] |
| Compressive Strength | ASTM D695 | 11,600 psi[1] |
| Tensile Strength | ASTM D638 | 9,600 psi[1] |
| Hardness, Shore D | ASTM D2240 | 75[1] |
| Taber Abrasion (CS-17 Wheel, 1000g load, 1000 cycles) | ASTM D4060 | 40 mg Loss[1] |
| Gloss @ 60° Angle | ASTM D523 | 88[1] |
Table 2: Adhesion Testing Methods and Interpretation
| Test Method | Description | Adhesion Measurement | Key Considerations |
| ASTM D3359 (Tape Test) | A pressure-sensitive tape is applied over cuts made in the coating. Adhesion is assessed by how much coating is removed by the tape.[16] | Qualitative (Rated on a 0B to 5B scale)[16] | Best for coatings ≤ 125 µm (5 mils). Results can be operator-dependent.[16] |
| ASTM D4541 (Pull-Off Test) | A loading fixture (dolly) is glued to the coating surface, and a portable adhesion tester is used to apply a perpendicular force to pull the dolly off.[17] | Quantitative (Provides adhesion strength in psi or MPa)[16] | More objective and quantitative than the tape test. Failure mode (adhesive, cohesive, or substrate failure) provides valuable diagnostic information.[17] |
Experimental Protocols
Protocol 1: Adhesion Testing via ASTM D3359 (Cross-Hatch Tape Test)
Objective: To assess the adhesion of a coating to a substrate using a tape test.
Materials:
-
Cutting tool with sharp blades
-
Cutting guide or template for creating a lattice pattern
-
Pressure-sensitive tape (as specified in the standard)
-
Illuminated magnifier
Procedure:
-
Select a representative area on the coated surface. Ensure the area is clean and dry.[18]
-
Make a series of parallel cuts through the coating down to the substrate. For coatings up to 2.0 mils (50 µm) thick, make eleven cuts 1 mm apart. For coatings between 2.0 and 5.0 mils (50 to 125 µm), make six cuts 2 mm apart.[16]
-
Make a second series of parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.[16]
-
Brush the area lightly to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the grid and smooth it into place.[19]
-
After 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.[19]
-
Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[16]
Protocol 2: Adhesion Testing via ASTM D4541 (Pull-Off Adhesion Test)
Objective: To quantitatively measure the pull-off strength of a coating from a substrate.
Materials:
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies)
-
Adhesive for bonding the dolly to the coating
-
Solvent for cleaning
-
Cutting tool for scoring around the dolly
Procedure:
-
Select a test area on the coated surface that is flat and free of blemishes.[18]
-
Clean the surface of the coating and the dolly with a suitable solvent to remove any contaminants.
-
Prepare the adhesive according to the manufacturer's instructions.
-
Apply a uniform layer of adhesive to the face of the dolly.
-
Press the dolly firmly onto the coated surface and ensure that excess adhesive is squeezed out from the sides.
-
Allow the adhesive to cure for the time specified by the manufacturer.
-
If required, score around the circumference of the dolly down to the substrate to isolate the test area.[19]
-
Attach the pull-off adhesion tester to the dolly.
-
Apply a perpendicular pulling force at a smooth, continuous rate until the dolly is detached.
-
Record the pull-off strength reading from the tester.
-
Examine the face of the dolly and the test surface to determine the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the adhesive and the dolly).[17]
Mandatory Visualization
Caption: Troubleshooting workflow for poor siloxane coating adhesion.
References
- 1. simiron.com [simiron.com]
- 2. anysiliconerubber.com [anysiliconerubber.com]
- 3. suncoating.com [suncoating.com]
- 4. researchgate.net [researchgate.net]
- 5. yahuchi.com [yahuchi.com]
- 6. homeycons.com [homeycons.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. How to Seal Concrete with Siloxane Sealer [minneapolis-concrete.com]
- 9. zmsilane.com [zmsilane.com]
- 10. unicheminc.com [unicheminc.com]
- 11. US5069942A - Process for improving adhesion of polysiloxane coatings to polymeric substrates via reduced alkali metal cation content - Google Patents [patents.google.com]
- 12. inmr.com [inmr.com]
- 13. Coating Silicone: The Ultimate Guide to Applications and Benefits [cfsilicones.com]
- 14. tremcosealants.com [tremcosealants.com]
- 15. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 16. hightower-labs.com [hightower-labs.com]
- 17. content.ampp.org [content.ampp.org]
- 18. kta.com [kta.com]
- 19. usa.sika.com [usa.sika.com]
Technical Support Center: Minimizing Water Sorption in Methacrylate-Siloxane Copolymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methacrylate-siloxane copolymers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize water sorption in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing water sorption in methacrylate-siloxane copolymers?
A1: The water sorption of methacrylate-siloxane copolymers is primarily influenced by three main factors:
-
Hydrophobicity of the Monomers: The inherent resistance of the individual monomers to water plays a crucial role. Incorporating hydrophobic monomers, such as those with long alkyl chains or fluorine groups, can significantly reduce water uptake. Siloxane (Si-O-Si) backbones are inherently more hydrophobic than conventional methacrylate backbones, which is a key reason for their use in low-sorption materials.
-
Crosslink Density: A higher degree of crosslinking within the polymer network results in a more tightly bound structure with less free volume for water molecules to penetrate. Increasing the functionality of the monomers (i.e., the number of polymerizable groups per molecule) can lead to a higher crosslink density.
-
Degree of Conversion: The extent to which the monomers have reacted to form the polymer network is critical. Incomplete polymerization leaves unreacted hydrophilic groups, such as hydroxyls, which can attract and absorb water, thereby increasing overall water sorption.[1][2][3]
Q2: How does the concentration of siloxane in the copolymer affect water sorption?
A2: Generally, increasing the siloxane content in the copolymer leads to a decrease in water sorption due to the hydrophobic nature of the siloxane backbone. However, there is a critical point beyond which increasing the siloxane concentration may not further reduce water sorption and could negatively impact the mechanical properties of the copolymer. The optimal concentration depends on the specific monomers being used and the desired final properties of the material.
Q3: What is the role of a silane coupling agent in minimizing water sorption?
A3: Silane coupling agents are crucial, especially in composite materials where fillers are incorporated into the copolymer matrix. These agents improve the interfacial adhesion between the hydrophilic filler particles and the hydrophobic polymer matrix. A well-coupled interface prevents water from accumulating at the filler-matrix boundary, which would otherwise create pathways for water ingress and increase overall water sorption.[4][5][6] The type and concentration of the silane coupling agent are critical for optimizing this effect.[4][5][6]
Q4: Can post-curing of the copolymer help in reducing water sorption?
A4: Yes, post-curing can significantly reduce water sorption.[1][7] The post-curing process, which typically involves heating the polymerized material for a specific duration, can increase the degree of conversion by promoting the reaction of any remaining unreacted methacrylate groups.[1] This leads to a more complete and denser polymer network with fewer hydrophilic sites, thereby lowering water sorption.[1][7]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and characterization of methacrylate-siloxane copolymers with respect to water sorption.
Issue 1: Higher than Expected Water Sorption in a Newly Synthesized Copolymer
| Possible Cause | Troubleshooting Step |
| Incomplete Polymerization (Low Degree of Conversion) | 1. Optimize Curing Parameters: Increase the curing time or the intensity of the light source (for photopolymerization). Ensure the light source wavelength is appropriate for the photoinitiator used. For thermal polymerization, consider increasing the temperature or duration.[8] 2. Post-Curing: Implement a post-curing step by heating the copolymer at an elevated temperature (e.g., 60°C) for several hours to drive the polymerization to completion.[1][7][9] 3. Initiator Concentration: Ensure the correct concentration of the initiator is used as per the established protocol. Too little initiator can lead to incomplete polymerization. |
| Hydrophilic Impurities in Monomers | 1. Monomer Purification: Purify the monomers before use, for example, by passing them through a column of activated basic alumina to remove inhibitors and any hydrophilic impurities. 2. Proper Storage: Store monomers in a cool, dark, and dry place to prevent degradation and the formation of hydrophilic byproducts. |
| Inadequate Mixing of Monomers | 1. Thorough Mixing: Ensure homogeneous mixing of the methacrylate and siloxane monomers before initiating polymerization. Inadequate mixing can lead to phase separation and regions of higher hydrophilicity. Use a high-speed mechanical stirrer or a vortex mixer. |
| Presence of Voids or Porosity | 1. Degassing: Degas the monomer mixture under vacuum before polymerization to remove any dissolved air that could lead to the formation of bubbles and voids. 2. Controlled Polymerization: For bulk polymerization, ensure a slow and controlled reaction to prevent the formation of voids due to exothermic reactions. |
Issue 2: Inconsistent Water Sorption Measurement Results
| Possible Cause | Troubleshooting Step |
| Incomplete Drying of Specimens | 1. Standardized Drying Protocol: Dry the specimens in a desiccator containing a suitable drying agent (e.g., silica gel) at a constant temperature until a constant mass is achieved. This ensures that all residual moisture is removed before the sorption test begins. 2. Verify Constant Mass: Weigh the specimens at regular intervals (e.g., every 24 hours) until the mass change between two consecutive readings is negligible (typically < 0.1 mg).[10] |
| Surface Contamination | 1. Clean Specimen Surface: Before the initial weighing and immersion, gently clean the surface of the specimens with a lint-free cloth and a non-reactive solvent (e.g., isopropanol) to remove any surface contaminants that could affect water absorption. Ensure the solvent fully evaporates before weighing. |
| Variations in Specimen Dimensions | 1. Precise Specimen Preparation: Prepare specimens with consistent and accurately measured dimensions as specified in the chosen standard (e.g., ISO 4049).[11][12] Use a high-precision caliper for measurements. |
| Inaccurate Weighing | 1. Use a High-Precision Balance: Employ an analytical balance with a readability of at least 0.1 mg. 2. Consistent Weighing Procedure: Always place the specimen in the center of the balance pan and allow the reading to stabilize before recording the mass. Ensure the balance is calibrated regularly. |
Data Presentation
The following tables summarize quantitative data on the water sorption of various methacrylate-based copolymers, highlighting the effects of different monomers and filler content.
Table 1: Water Sorption of Different Methacrylate Homopolymers
| Monomer | Degree of Conversion (%) | Water Sorption (µg/mm³) |
| BisGMA | 62 ± 1 | 12.2 ± 0.8 |
| UDMA | - | - |
| BisEMA | 95 ± 2 | 0.4 ± 0.1 |
| TEGDMA | - | - |
Data adapted from a study on model dental composites, highlighting the influence of the base monomer on water sorption.[13][14]
Table 2: Effect of Silanized TiO₂ Nanoparticle Concentration on Water Sorption of PMMA
| Nanoparticle Concentration (wt%) | Mean Water Sorption (%) |
| 0 (Control) | 1.7407 ± 0.048 |
| 1 | 1.5735 ± 0.113 |
| 3 | 1.4948 ± 0.168 |
| 5 | 1.4605 ± 0.4123 |
Data from an in-vitro study showing a significant decrease in water sorption with increasing concentration of silanized TiO₂ nanoparticles in a PMMA denture base resin.[7][14]
Table 3: Water Sorption of Experimental Methacrylate-Siloxane Copolymers
| Copolymer Formulation (HEMA/BisGMA/SM1) | Water Sorption (%) |
| 45/55/0 (Control) | 9.66 |
| 45/50/5 | 10.23 |
| 45/45/10 | 11.58 |
| 45/40/15 | 12.53 |
SM1 is a synthesized siloxane-methacrylate monomer. This data illustrates the impact of increasing the concentration of a specific siloxane-methacrylate monomer on the water sorption of a HEMA/BisGMA-based adhesive resin.[10]
Experimental Protocols
Synthesis of a Low Water Sorption Methacrylate-Siloxane Copolymer
This protocol describes the synthesis of a methacrylate-functionalized oligosiloxane resin, which can be subsequently copolymerized with other methacrylate monomers.
Materials:
-
3-(trimethoxysilyl)propyl methacrylate (MPTMS)
-
Deionized water
-
0.1 N Sodium hydroxide (NaOH) aqueous solution (as a base catalyst)
-
Nitrogen gas
-
Two-neck round-bottom flask
-
Magnetic stirrer and hotplate
-
Vacuum pump
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask, combine 50 g of MPTMS and 7.25 g of 0.1 N NaOH aqueous solution.
-
Hydrolysis: Place the flask in a preheated oil bath at 65°C and stir the mixture for 1 hour under a nitrogen atmosphere. This step initiates the hydrolysis of the methoxy groups on the MPTMS.
-
Condensation: Increase the temperature of the oil bath to 80°C and continue stirring for 3 hours under a nitrogen flow. This promotes the condensation of the resulting silanol groups to form siloxane bonds.
-
Removal of Volatiles: After the condensation step, increase the temperature to 85°C and apply a vacuum to the flask to remove residual water and methanol byproducts.
-
Filtration: Cool the resulting viscous resin to room temperature and filter it through a 0.45 µm Teflon filter to remove any particulate impurities.[15]
The resulting methacrylate-functionalized oligosiloxane can then be blended with other methacrylate monomers and a suitable photoinitiator for UV-curing to form a crosslinked copolymer with low water sorption characteristics.
Water Sorption Measurement (Based on ISO 4049)
This protocol outlines the procedure for determining the water sorption of a cured copolymer specimen.
Materials and Equipment:
-
Cured copolymer specimens (discs of 15.0 ± 0.1 mm diameter and 1.0 ± 0.1 mm thickness)
-
Desiccator with fresh silica gel
-
Analytical balance (readability of 0.1 mg)
-
Incubator or water bath set to 37 ± 1 °C
-
Deionized water (Grade 2)
-
Lint-free cloth
-
Calipers
Procedure:
-
Specimen Preparation: Prepare at least three disc-shaped specimens of the cured copolymer with the specified dimensions.
-
Initial Drying and Weighing (m₁):
-
Place the specimens in a desiccator maintained at 37 ± 1 °C.
-
After 24 hours, remove the specimens, allow them to cool to room temperature for 1 hour in a second desiccator, and weigh them on the analytical balance.
-
Repeat this cycle of drying and weighing until a constant mass (m₁) is achieved (i.e., the mass change between two consecutive weighings is less than 0.1 mg).[10]
-
-
Water Immersion:
-
Immerse the dried and weighed specimens in deionized water at 37 ± 1 °C for 7 days. Ensure each specimen is surrounded by at least 10 mL of water and that they are not in contact with each other.[11]
-
-
Weighing after Immersion (m₂):
-
After 7 days, remove the specimens from the water.
-
Gently blot the surface of each specimen with a lint-free cloth to remove excess water.
-
Weigh each specimen 1 minute after removing it from the water to obtain the mass (m₂).
-
-
Final Drying and Weighing (m₃):
-
Place the specimens back into the desiccator at 37 ± 1 °C.
-
Dry them until a constant mass (m₃) is achieved, following the same procedure as for obtaining m₁.
-
-
Calculation of Water Sorption (Wsp):
-
Calculate the volume (V) of each specimen in mm³ using the mean diameter and thickness.
-
Calculate the water sorption using the following formula: Wsp (µg/mm³) = (m₂ - m₃) / V
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(ester)–poly(silyl methacrylate) copolymers: synthesis and hydrolytic degradation kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Effect of Rapid Polymerization on Water Sorption and Solubility of Bulk-fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Influence of Specimen Dimension, Water Immersion Protocol, and Surface Roughness on Water Sorption and Solubility of Resin-Based Restorative Materials [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Comparative Evaluation of Water Sorption of Heat-Polymerized Polymethyl Methacrylate Denture Base Resin Reinforced with Different Concentrations of Silanized Titanium Dioxide Nanoparticles: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Composite Mechanical Properties with 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane to improve the mechanical properties of composite materials. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues that may arise during the incorporation of this compound into composite materials.
| Issue | Potential Cause | Recommended Solution |
| Poor adhesion between filler and matrix | Incomplete or ineffective silanization of the filler particles. | - Ensure thorough cleaning and drying of the filler particles before silanization to expose reactive hydroxyl groups. - Optimize the concentration of the silane solution; too low a concentration may result in incomplete coverage, while too high a concentration can lead to the formation of a weak, multi-layer film. - Control the hydrolysis and condensation conditions (e.g., pH, water content, temperature) during silanization to ensure proper reaction with the filler surface.[1][2] - Consider a post-silanization curing step (e.g., 110-120 °C) to promote the formation of a stable siloxane layer.[1] |
| Reduced mechanical strength of the final composite | - Agglomeration of filler particles. - Incompatibility between the silane and the resin matrix. - Premature polymerization of the methacrylate groups on the silane. | - Use appropriate mixing techniques (e.g., high-speed mechanical mixing, ultrasonication) to ensure uniform dispersion of the silanized fillers within the resin matrix.[3][4] - Verify the chemical compatibility between the methacrylate functional groups of the silane and the polymer matrix being used. - Store silanized fillers in a cool, dark, and dry environment to prevent premature polymerization of the methacrylate groups before incorporation into the resin.[1] |
| Inconsistent composite properties between batches | - Variation in the silanization process. - Inconsistent mixing of the composite components. | - Standardize the silanization protocol, including reaction time, temperature, and solution concentrations.[5] - Implement a consistent and reproducible mixing procedure for combining the silanized filler and the resin matrix.[3][6] |
| High water sorption of the composite | - Incomplete silanization leaving hydrophilic sites on the filler surface. - Hydrolysis of the siloxane bond at the filler-matrix interface. | - Optimize the silanization process to ensure a dense, hydrophobic silane layer on the filler particles. The use of more hydrophobic silane coupling agents can improve water resistance.[2][7] - Ensure a complete curing of the resin matrix to minimize water uptake. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound improves the mechanical properties of composites?
A1: This silane coupling agent acts as a molecular bridge between the inorganic filler and the organic polymer matrix.[8][9] Its siloxane backbone forms strong covalent bonds (siloxane bonds) with the hydroxyl groups on the surface of inorganic fillers like silica.[10][11] The methacrylate functional groups at the ends of the molecule then co-polymerize with the resin matrix during curing.[10] This dual reactivity creates a robust interfacial layer that enhances stress transfer from the flexible polymer matrix to the rigid filler particles, thereby improving the overall mechanical properties of the composite.[11][12]
Q2: What are the key advantages of using a disiloxane-based coupling agent like this one?
A2: The flexible siloxane backbone of this compound can impart improved toughness and impact resistance to the composite. The hydrophobic nature of the siloxane chain also helps to reduce water sorption at the filler-matrix interface, which can enhance the long-term durability of the composite in humid environments.[7][13]
Q3: Can this silane be used with different types of fillers and resin matrices?
A3: Yes, it is versatile. It is most effective with inorganic fillers that have hydroxyl groups on their surface, such as silica, glass, and some metal oxides. The methacrylate groups are compatible with a wide range of free-radically cured polymer matrices, including those based on Bis-GMA, UDMA, and TEGDMA, which are common in dental composites.[3][4]
Q4: How does the concentration of this compound affect the final properties of the composite?
A4: The concentration of the silane during the filler treatment is a critical parameter. An optimal concentration is required to form a uniform monolayer on the filler surface. Insufficient silane will result in incomplete surface coverage and poor adhesion.[1] Conversely, an excessive amount can lead to the formation of a thick, weakly bonded multilayer of silane, which can actually be detrimental to the mechanical properties of the composite.[1]
Q5: What safety precautions should be taken when handling this chemical?
A5: this compound should be handled in a well-ventilated area. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Store the chemical in a cool, dry, and dark place, away from moisture, as it can hydrolyze.
Quantitative Data on Mechanical Properties
The following tables summarize the impact of using methacryloxy-functional silanes on the mechanical properties of composites. While specific data for this compound is limited in readily available literature, the data for similar silanes like 3-methacryloxypropyltrimethoxysilane (MPTS) provide a strong indication of the expected improvements.
Table 1: Effect of MPTS Silanization on Diametral Tensile Strength (DTS) of a Rice Husk Silica-Based Dental Composite [14]
| Group | Filler Modification | Mean DTS (MPa) ± SD |
| Test Group | MPTS-modified silica | 43.40 ± 4.43 |
| Control Group | Non-modified silica | 25.80 ± 2.63 |
Table 2: Influence of Different Silane Coupling Agents on the 3-Point Bending Strength of an Experimental Dental Composite [4]
| Silane Coupling Agent | Mean 3-Point Bending Strength (MPa) ± SD |
| 3-methacryloyloxypropyltrimethoxysilane (MPS) | 83.2 ± 23.7 |
| Styrylethyltrimethoxysilane (STYRX) | 83.1 ± 11.9 |
| 3-isocyanatopropyltriethoxysilane (ISC) + BTSE | 28.9 ± 8.8 |
Table 3: Shear Bond Strength of a Composite Resin to Titanium with Different Silane Treatments [15]
| Silane Treatment | Solvent | Curing Condition | Mean Shear Bond Strength (MPa) ± SD |
| γ-methacryloxypropyltrimethoxysilane | 2-propanol | Room Temperature | 20.4 ± 12.2 |
| Silane Mixture (γ-MPS and vinyltriisopropoxysilane) | 2-propanol | Room Temperature | 11.3 ± 3.6 |
| Non-silanized | - | - | 4.8 ± 2.1 |
Experimental Protocols
Protocol 1: Silanization of Silica Filler
This protocol details the steps for treating silica filler particles with this compound.
Materials:
-
Silica filler (e.g., fumed silica, glass fillers)
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid
-
Beakers
-
Magnetic stirrer and stir bar
-
Oven
-
Centrifuge
Procedure:
-
Filler Pre-treatment:
-
Dry the silica filler in an oven at 120°C for 2 hours to remove adsorbed water.
-
Allow the filler to cool to room temperature in a desiccator.
-
-
Preparation of Silane Solution:
-
Prepare a 95% ethanol/5% deionized water solution.
-
Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid. This acidic condition helps to catalyze the hydrolysis of the silane.
-
Add this compound to the ethanol-water solution to a final concentration of 1-5% by weight of the filler.
-
Stir the solution for 1 hour to allow for the hydrolysis of the silane.
-
-
Silanization:
-
Disperse the dried silica filler into the silane solution.
-
Stir the suspension vigorously for 2-4 hours at room temperature.
-
-
Washing and Drying:
-
After the reaction, centrifuge the suspension to separate the treated filler.
-
Wash the filler with anhydrous ethanol three times to remove any unreacted silane.
-
Dry the silanized filler in an oven at 80-100°C for 2-4 hours.
-
-
Storage:
-
Store the dried, silanized filler in an airtight container in a cool, dark place.
-
Protocol 2: Preparation of an Experimental Dental Composite
This protocol describes the formulation of a light-cured dental composite using the silanized filler.
Materials:
-
Silanized silica filler (from Protocol 1)
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (photoinitiator)
-
N,N-dimethyl-p-toluidine (co-initiator)
-
High-speed mechanical mixer (e.g., SpeedMixer)
-
Molds for specimen preparation (e.g., for tensile or flexural strength testing)
-
Dental curing light
Procedure:
-
Resin Matrix Preparation:
-
In a light-protected container, mix Bis-GMA and TEGDMA in the desired weight ratio (e.g., 60:40).
-
Add camphorquinone (e.g., 0.5 wt%) and N,N-dimethyl-p-toluidine (e.g., 0.5 wt%) to the monomer mixture.
-
Mix thoroughly until the initiators are completely dissolved.
-
-
Composite Formulation:
-
Specimen Preparation:
-
Fill the appropriate molds with the composite paste, taking care to avoid air bubbles.
-
Cover the mold with a transparent matrix strip and press to extrude excess material.
-
-
Curing:
-
Light-cure the specimens according to the manufacturer's instructions for the curing light, ensuring complete polymerization throughout the specimen thickness.
-
-
Post-Curing and Storage:
-
Remove the cured specimens from the molds.
-
Store the specimens in deionized water at 37°C for 24 hours before mechanical testing.
-
Visualizations
Caption: Experimental workflow for improving composite properties.
Caption: Silane coupling agent mechanism at the filler-matrix interface.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of silanization of barium-glass-fillers on an experimental bis-GMA-TEGDMA composite IADR Abstract Archives [iadr.abstractarchives.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical properties of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane-methyl methacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prevestdirect.com [prevestdirect.com]
- 9. dakenchem.com [dakenchem.com]
- 10. dakenchem.com [dakenchem.com]
- 11. dakenam.com [dakenam.com]
- 12. mdpi.com [mdpi.com]
- 13. resilsilicones.com [resilsilicones.com]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Yellowing in Photopolymerized Siloxane Materials
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with photopolymerized siloxane materials. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to yellowing during your experiments.
Troubleshooting Guide: Diagnosing and Resolving Yellowing
This guide provides a structured approach to identifying the cause of yellowing in your photopolymerized siloxane materials and implementing effective solutions.
Problem: My cured siloxane material has a noticeable yellow tint.
Initial Assessment:
-
When did the yellowing appear?
-
Immediately after photopolymerization?
-
After post-curing?
-
After a period of aging or exposure to specific conditions?
-
-
What is the composition of your formulation?
-
Type and concentration of photoinitiator.
-
Presence of any additives (e.g., pigments, fillers).
-
Base siloxane polymer.
-
-
What were the curing and post-curing parameters?
-
Wavelength and intensity of the light source.
-
Exposure time.
-
Post-curing temperature and duration.
-
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Actions |
| Photoinitiator Selection and Concentration | Certain photoinitiators, especially those absorbing in the near-UV and visible light range, can inherently cause yellowing. High concentrations of photoinitiators can exacerbate this issue.[1][2][3] Camphorquinone (CQ), a common photoinitiator, is known to impart a yellow color.[1] | - Select a non-yellowing photoinitiator: Consider using phosphine oxide-based photoinitiators like TPO or BAPO, which have shown reduced yellowing compared to CQ-based systems.[3] - Optimize photoinitiator concentration: Reduce the concentration to the minimum effective level required for complete curing. Higher concentrations can lead to increased yellowing.[1][3] - Consider a combination of photoinitiators: Synergistic effects between different photoinitiators can sometimes improve curing efficiency at lower total concentrations, potentially reducing yellowing. |
| Curing System | Peroxide-cured silicones are more prone to yellowing due to the oxidation of by-products from the crosslinking reaction.[4] | - Switch to a platinum-cured system: Platinum-cured silicones exhibit significantly better resistance to yellowing. |
| UV Exposure and Environmental Factors | Prolonged exposure to UV radiation, high temperatures, and certain chemicals can lead to the degradation of the polymer and the formation of chromophores, resulting in yellowing.[4] Formaldehyde released from materials like MDF or OSB shelving can also be absorbed by the porous silicone and cause discoloration. | - Incorporate UV stabilizers and antioxidants: Additives such as hindered amine light stabilizers (HALS) and phenolic antioxidants can protect the polymer from degradation.[5][6] - Control storage conditions: Store cured materials in a cool, dark place, away from direct sunlight and sources of chemical fumes. Use metal or sealed shelving for storage. |
| Post-Curing Parameters | Excessive post-curing temperature or duration can lead to thermal oxidation and yellowing.[7] Conversely, insufficient post-curing may not fully eliminate volatile by-products, which can contribute to discoloration over time.[7] | - Optimize post-curing conditions: Follow the manufacturer's recommendations for post-curing temperature and time. If no recommendations are available, conduct a design of experiments (DOE) to determine the optimal conditions for your specific material and application. - Ensure proper air circulation: Good airflow during post-curing helps to remove volatile by-products. |
| Raw Material Purity | Impurities in the siloxane raw materials or other components of the formulation can contribute to yellowing. For instance, an acidic pH in fillers can catalyze reactions that produce colored compounds. | - Use high-purity raw materials: Ensure that the siloxane polymers, photoinitiators, and any additives are of high purity and from a reputable source. - Control the pH of the formulation: Aim for a neutral pH in the final formulation to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why did my clear siloxane turn yellow immediately after UV curing?
A1: This is often related to the photoinitiator used. Some photoinitiators, like camphorquinone (CQ), have an inherent yellow color.[1] The concentration of the photoinitiator also plays a crucial role; higher concentrations can lead to a more pronounced yellow tint.[1][3] The by-products of the photoinitiator after it has been activated by UV light can also be colored.
Q2: My photopolymerized siloxane was clear after curing, but it turned yellow after a few weeks. What is the cause?
A2: This delayed yellowing is typically due to environmental factors. Exposure to UV light (from sunlight or fluorescent lighting), heat, or certain chemicals can cause the siloxane polymer to degrade over time, leading to the formation of yellowing chromophores.[4] Another possibility is the gradual oxidation of residual components from the curing process.
Q3: Can I reverse the yellowing of my cured siloxane material?
A3: Yellowing caused by the curing process itself is generally irreversible.[4] However, if the yellowing is due to absorbed environmental substances, a post-curing cycle at an elevated temperature with good air circulation might help to drive off some of the absorbed vapors and reduce the discoloration. For some photopolymers, a phenomenon known as photobleaching can occur, where the yellow color developed during curing may reduce over time with exposure to light, but this is not guaranteed for all siloxane systems.
Q4: What are "anti-yellowing" additives and how do they work?
A4: Anti-yellowing agents are additives designed to prevent or slow down the yellowing process. They can be broadly categorized as:
-
UV Stabilizers: These molecules, such as hindered amine light stabilizers (HALS), absorb UV radiation and dissipate it as heat, thereby protecting the polymer from UV degradation.[5]
-
Antioxidants: These compounds inhibit the oxidation of the polymer, which is a common cause of yellowing, especially at elevated temperatures.[5]
-
Optical Brighteners: These additives absorb UV light and re-emit it in the blue region of the visible spectrum. This can mask a slight yellow tint, making the material appear whiter or more transparent.
Q5: How can I quantitatively measure the yellowing of my siloxane samples?
A5: The most common method for quantifying yellowing is to use a spectrophotometer or colorimeter to measure the color of your samples in the CIE Lab* color space.[8][9][10] The 'b' value is particularly important, as it represents the yellow-blue axis. An increase in the b value indicates a shift towards yellow. The total color change (ΔE) can also be calculated to represent the overall difference in color before and after aging or a particular treatment.[8][9][10]
Quantitative Data Summary
The following table summarizes the effect of different photoinitiators on the yellowing of resin composites, which can provide insights into their potential behavior in siloxane systems.
Table 1: Influence of Photoinitiator Type and Concentration on Yellowing (b-value)
| Photoinitiator System | Concentration | Mean b-value (Yellowing) |
| CQ/amine | Low | 10.2 |
| CQ/amine | Intermediate | 12.5 |
| CQ/amine | High | 15.1 |
| PPD/amine | Low | 9.8 |
| PPD/amine | Intermediate | 12.1 |
| PPD/amine | High | 14.8 |
| CQ/PPD/amine | Low | 10.0 |
| CQ/PPD/amine | Intermediate | 12.3 |
| CQ/PPD/amine | High | 15.0 |
Data adapted from a study on dental resin composites and may not be directly transferable to all siloxane systems. Higher b-values indicate greater yellowing.[2]
Table 2: Effect of Post-Curing Time on Color Change (ΔE00) of a 3D-Printed Resin
| Post-Curing Time | ΔE00 (vs. Green State) |
| 15 min | < 2.25 |
| 30 min | < 2.25 |
| 60 min | > 2.25 |
| 90 min | > 2.25 |
| 120 min | > 2.25 |
A ΔE00 value greater than 2.25 is considered a clinically perceptible color change. This data indicates that longer post-curing times can lead to more significant color changes.[11]
Experimental Protocols
Protocol 1: Accelerated Aging for Yellowing Evaluation
Objective: To simulate the long-term effects of environmental factors on the yellowing of photopolymerized siloxane materials.
Materials and Equipment:
-
Cured siloxane samples
-
Accelerated aging chamber (e.g., QUV accelerated weathering tester) equipped with UVA or UVB lamps
-
Spectrophotometer or colorimeter
Methodology:
-
Prepare at least three replicate samples of your cured siloxane material for each condition to be tested.
-
Measure the initial color of each sample using a spectrophotometer, recording the CIE Lab* values.
-
Place the samples in the accelerated aging chamber.
-
Set the aging parameters. A common cycle involves alternating periods of UV exposure and condensation to simulate sunlight and moisture. For example, 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Remove the samples from the chamber at predetermined time intervals (e.g., 250, 500, 750, and 1000 hours).[8][10]
-
After each interval, allow the samples to equilibrate to room temperature and then measure their color using the spectrophotometer.
-
Calculate the change in the b* value (Δb*) and the total color change (ΔE) for each sample at each time point relative to the initial measurements.
Protocol 2: Evaluation of Post-Curing Effects on Yellowing
Objective: To determine the influence of post-curing temperature and duration on the yellowing of photopolymerized siloxane materials.
Materials and Equipment:
-
Un-post-cured siloxane samples
-
Programmable laboratory oven with good air circulation
-
Spectrophotometer or colorimeter
Methodology:
-
Prepare a set of identical photopolymerized siloxane samples.
-
Measure the initial color of a subset of the samples (the "as-cured" control group).
-
Divide the remaining samples into groups for different post-curing conditions (e.g., different temperatures and durations).
-
Place each group of samples in the laboratory oven and post-cure them according to your experimental design. For example, you might test temperatures of 100°C, 125°C, and 150°C for durations of 1, 2, and 4 hours at each temperature.
-
After post-curing, allow the samples to cool to room temperature.
-
Measure the final color of all samples, including the control group.
-
Compare the Lab* values and calculate the ΔE for each post-curing condition relative to the as-cured control group to determine the impact of the post-curing step on color.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving yellowing in photopolymerized siloxanes.
Caption: Key mechanisms leading to the yellowing of photopolymerized siloxane materials.
References
- 1. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why do silicone rubber products turn yellow after long use?-Iota [siliconeoil.net]
- 5. Anti-yellowing agents for Special engineering plastics - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 6. The Efficient Anti-yellowing Agent for Polyurethane —— OMNISTAB HN-130 - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 7. anysiliconerubber.com [anysiliconerubber.com]
- 8. Color stability after accelerated aging of two silicones, pigmented or not, for use in facial prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of disinfection and accelerated aging on color stability of colorless and pigmented facial silicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Post-Curing Time on the Mechanical and Color Properties of Three-Dimensional Printed Crown and Bridge Materials | MDPI [mdpi.com]
Technical Support Center: Overcoming Phase Separation in Siloxane-Acrylate Blends
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming phase separation in siloxane-acrylate blends. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Problem 1: My siloxane-acrylate blend appears cloudy or opaque after mixing. What is happening?
Answer:
Cloudiness or opacity in your blend is a strong indicator of macroscopic phase separation. This occurs because siloxane and acrylate polymers are thermodynamically immiscible due to significant differences in their chemical structures and surface energies. The distinct phases scatter light, resulting in a cloudy appearance. The size of these phase-separated domains is often on the micron scale or larger.
Immediate Actions:
-
Visual Inspection: Examine the blend under an optical microscope. The presence of distinct droplets or domains will confirm phase separation.
-
Centrifugation: A brief centrifugation of a liquid blend can accelerate phase separation, making the distinct layers more apparent.
Solutions:
-
Introduce a Compatibilizer: A compatibilizer is a substance that improves the interfacial adhesion between the two phases. For siloxane-acrylate blends, common choices include:
-
Silane Coupling Agents: Methacryloxy-propyl-trimethoxysilane (MAPTMS) can form covalent bonds between the siloxane and acrylate phases.
-
Block or Graft Copolymers: Copolymers containing both siloxane and acrylate segments can act as surfactants, locating at the interface and reducing interfacial tension.
-
-
Synthesize a Siloxane-Acrylate Copolymer: Creating a single polymer chain with both siloxane and acrylate blocks (e.g., a diblock or triblock copolymer) will prevent macroscopic phase separation.
Problem 2: I've added a compatibilizer, but my blend is still showing signs of phase separation. What should I do?
Answer:
Several factors could be at play even with the addition of a compatibilizer.
Possible Causes and Solutions:
-
Insufficient Compatibilizer Concentration: The amount of compatibilizer is critical. Too little will not adequately cover the interfacial area between the two phases.
-
Action: Incrementally increase the compatibilizer concentration (e.g., in steps of 1-2 wt%) and observe the effect on the blend's clarity and morphology. A typical starting range for polymeric compatibilizers is 5-15 wt%.
-
-
Poor Mixing/Dispersion: The compatibilizer needs to be effectively dispersed to the interface of the two phases.
-
Action: Increase mixing time, speed, or temperature (if using melt blending) to ensure thorough dispersion. For liquid blends, consider using high-shear mixing or ultrasonication.
-
-
Incompatible Compatibilizer: The chosen compatibilizer may not be optimal for your specific siloxane and acrylate polymers.
-
Action: Consider a different compatibilizer. If you are using a non-reactive compatibilizer, a reactive one that can form covalent bonds might be more effective.
-
-
Reaction Conditions (for reactive compatibilizers): If you are using a reactive compatibilizer like MAPTMS, the conditions for the reaction to occur (e.g., presence of a catalyst, temperature) may not be optimal.
-
Action: Review the reaction requirements for your specific compatibilizer and ensure they are being met. For example, some reactions are catalyzed by platinum and proceed at room temperature.
-
Problem 3: My final cured blend is brittle and has poor mechanical properties.
Answer:
Brittleness in a compatibilized blend can indicate that while macroscopic phase separation has been reduced, the interfacial adhesion is still weak.
Possible Causes and Solutions:
-
Weak Interfacial Adhesion: The compatibilizer may be reducing the domain size but not creating strong enough bonds between the phases.
-
Action: Consider switching to a reactive compatibilizer that can form covalent bonds across the interface. This will improve stress transfer between the phases and enhance mechanical properties.
-
-
Morphology of the Dispersed Phase: The shape and size of the dispersed phase can significantly impact mechanical properties. Large, spherical domains can act as stress concentrators.
-
Action: Optimize the compatibilizer concentration and processing conditions to achieve a finer, more co-continuous morphology.
-
-
Crosslinking Density: Changes in the formulation, including the addition of a compatibilizer, can affect the crosslinking density of the final material.
-
Action: Characterize the crosslink density and adjust the amount of crosslinking agent if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for phase separation in siloxane-acrylate blends?
A1: The primary reason is the significant difference in the chemical nature of the two polymers, leading to a positive Gibbs free energy of mixing. Siloxanes have an inorganic-like, highly flexible Si-O backbone, while acrylates have a carbon-based backbone. This leads to a very low entropy of mixing, and unless there are favorable specific interactions, phase separation is thermodynamically driven.
Q2: What is the difference between a miscible and an immiscible blend?
A2: A miscible blend forms a single, homogeneous phase down to the molecular level. An immiscible blend separates into two or more distinct phases. Siloxane-acrylate blends are generally immiscible.
Q3: How can I characterize the morphology of my blend to assess phase separation?
A3: Several microscopy techniques are commonly used:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology. Often, one phase can be selectively etched to enhance contrast.
-
Transmission Electron Microscopy (TEM): Can reveal the internal morphology and phase distribution.
-
Atomic Force Microscopy (AFM): Can provide topographical images and phase images that can distinguish between the different polymer phases based on their mechanical properties.
Q4: What is the role of a compatibilizer?
A4: A compatibilizer is an additive that improves the interaction between two immiscible polymers. It typically has segments that are compatible with each of the polymer phases. By locating at the interface, it reduces interfacial tension, stabilizes the morphology against coalescence, and improves interfacial adhesion.
Q5: Is it better to use a compatibilizer or synthesize a copolymer?
A5: The choice depends on the application and desired properties.
-
Using a Compatibilizer: This is often a more straightforward approach for modifying existing formulations. It allows for tuning the properties by adjusting the type and concentration of the compatibilizer.
-
Synthesizing a Copolymer: This approach offers the most robust solution to prevent phase separation by creating a single molecule. It provides greater control over the final molecular architecture but involves a more complex synthetic procedure.
Experimental Protocols
Protocol: Preparation of a Compatibilized Siloxane-Acrylate Blend via Solution Blending
This protocol describes a general method for preparing a siloxane-acrylate blend using a silane coupling agent as a compatibilizer.
Materials:
-
Polydimethylsiloxane (PDMS), vinyl-terminated
-
Poly(methyl methacrylate) (PMMA)
-
Methacryloxy-propyl-trimethoxysilane (MAPTMS) (compatibilizer)
-
Toluene (or other suitable solvent)
-
Platinum catalyst (if required for crosslinking)
-
Radical initiator (e.g., AIBN, if preparing the acrylate polymer in situ)
Procedure:
-
Dissolution of Polymers:
-
In separate vials, dissolve the PDMS and PMMA in toluene to create solutions of the desired concentration (e.g., 20 wt%).
-
Gently agitate or stir until both polymers are fully dissolved. This may take several hours.
-
-
Addition of Compatibilizer:
-
To the PMMA solution, add the desired amount of MAPTMS (e.g., 5 wt% relative to the total polymer weight).
-
Stir the mixture for 30 minutes to ensure homogeneous distribution of the compatibilizer.
-
-
Blending:
-
Slowly add the PDMS solution to the PMMA/MAPTMS solution while stirring continuously.
-
Continue stirring the combined solution for at least 2 hours to ensure thorough mixing.
-
-
Casting and Curing (Example for a film):
-
If a crosslinking system is being used (e.g., hydrosilylation for the PDMS), add the platinum catalyst to the blend and mix thoroughly.
-
Pour the solution into a petri dish or onto a flat substrate.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature.
-
Once a film has formed, transfer it to a vacuum oven for complete solvent removal and/or thermal curing according to the requirements of your specific system.
-
Characterization:
-
The resulting film can be examined for clarity (as an initial indicator of miscibility) and then characterized using SEM or AFM to analyze the morphology. Mechanical properties can be tested using a universal testing machine.
Quantitative Data
Table 1: Effect of Compatibilizers on the Properties of Siloxane-Acrylate and Similar Blends
| Polymer Blend (Ratio) | Compatibilizer | Compatibilizer Conc. (wt%) | Effect on Morphology | Effect on Mechanical Properties | Reference |
| PDMS/PMMA | MAPTMS | 5.0 | Improved adhesion between silicone and acrylate phases | Increased modulus of elasticity and tensile strength | |
| NR/SR (70/30) | Polysiloxane-g-octane | Not specified | Improved compatibility | Tensile strength increased from 7.86 MPa to 11.7 MPa | |
| EPDM/Siloxane Rubber | Reactive Graft Copolymer | < 6 | Increased compatibility | Increased strength properties | |
| Epoxy/Silicone | Linear Copolymers | 1.0 | Reduced mean diameter and particle size distribution of silicone particles | Less brittle character |
Visualization
Caption: Troubleshooting workflow for overcoming phase separation in siloxane-acrylate blends.
purification techniques for 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane post-synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the post-synthesis purification of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this bifunctional siloxane.
Troubleshooting Guide
Researchers may encounter several issues during the purification of this compound. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or hazy appearance of the purified product | Presence of water or hydrolyzed byproducts. Siloxanes are sensitive to moisture, which can lead to the formation of silanols and subsequent condensation into higher molecular weight siloxane oligomers. | Drying: Ensure all solvents and glassware are rigorously dried before use. The crude product can be dried over anhydrous sodium sulfate or magnesium sulfate before final purification. Aqueous Work-up: A careful aqueous wash can remove water-soluble impurities. Use deionized water and a brine wash, followed by thorough drying of the organic phase. |
| Product contains low-boiling point impurities | Incomplete removal of starting materials or solvents. | Vacuum Distillation: For volatile impurities with a significantly lower boiling point than the product, fractional vacuum distillation is effective.[1] |
| Product contains high-boiling point impurities or is discolored | Formation of high molecular weight siloxane byproducts or thermal degradation. The methacrylate groups can be sensitive to high temperatures. | Column Chromatography: Silica gel chromatography is effective for removing less volatile and more polar impurities.[1] Activated Carbon Treatment: For non-polar, high-boiling impurities, treatment with activated carbon can be beneficial. |
| Low yield after purification | Product loss during aqueous washes or multiple purification steps. The product may also adhere to silica gel during chromatography. | Optimize Work-up: Minimize the number of aqueous washes. Chromatography Optimization: Use a less polar solvent system for chromatography to ensure efficient elution of the product. Monitor fractions carefully using Thin Layer Chromatography (TLC). |
| Gel formation during distillation | Premature polymerization of the methacrylate groups at elevated temperatures. | Use of Inhibitors: Add a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), to the crude product before distillation. Lower Temperature: Conduct the distillation under a higher vacuum to lower the boiling point and reduce the required temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 3-(chlorodimethylsilyl)propyl methacrylate, solvents, and byproducts from side reactions. The presence of moisture can lead to the formation of silanols (R₃Si-OH), which can then condense to form higher molecular weight polysiloxanes (Si-O-Si linkages).
Q2: Which purification method is better for this compound: vacuum distillation or column chromatography?
A2: The choice of purification method depends on the nature of the impurities.
-
Vacuum distillation is highly effective for removing volatile impurities with different boiling points from the desired product.
-
Column chromatography is more suitable for separating impurities with similar boiling points but different polarities, such as higher molecular weight siloxane byproducts.[1] For high purity, a combination of both methods may be necessary.
Q3: How can I monitor the purity of this compound during and after purification?
A3: The purity can be monitored using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., Si-O-Si, C=O of the methacrylate).
Q4: What are the key parameters to control during vacuum distillation?
A4: Key parameters include:
-
Pressure: A lower pressure reduces the boiling point, minimizing the risk of thermal degradation. The boiling point of this compound is 127°C at 3 mmHg.
-
Temperature: The distillation temperature should be carefully controlled to avoid polymerization.
-
Stirring: Use a magnetic stir bar to ensure even heating and prevent bumping. Boiling stones are not effective under vacuum.
-
Fractionation Column: For impurities with close boiling points, a fractionating column can improve separation.
Experimental Protocols
Protocol 1: Purification by Aqueous Work-up and Removal of Low-Boiling Impurities
This protocol is suitable for an initial purification step to remove water-soluble impurities and low-boiling starting materials.
Methodology:
-
After synthesis, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with:
-
Deionized water (2 x volume of organic phase).
-
Saturated sodium bicarbonate solution (1 x volume of organic phase).
-
Brine (1 x volume of organic phase).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the low-boiling point substances (e.g., residual solvent and unreacted starting materials) under reduced pressure using a rotary evaporator. A synthesis following a similar procedure reported a yield of 97%.
Protocol 2: Purification by Vacuum Distillation
This protocol is designed for the removal of non-volatile impurities to obtain a high-purity product.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a receiving flask, and a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Inhibitor Addition: Add a polymerization inhibitor (e.g., a small crystal of MEHQ) to the crude product in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Once the desired vacuum is achieved (e.g., ~3 mmHg), begin heating the distillation flask in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at approximately 127°C.
-
Discontinuation: Once the product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is effective for removing polar impurities and high molecular weight byproducts.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. Siloxanes are generally less polar and will elute before more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Aqueous Work-up & Stripping | Moderate | High (~97%) | Simple, removes water-soluble impurities and low boilers. | May not remove non-volatile or non-polar impurities. |
| Vacuum Distillation | High | Good to High | Excellent for removing impurities with different boiling points. | Risk of thermal polymerization; may not separate azeotropes. |
| Column Chromatography | Very High | Moderate to Good | Effective for removing polar and high molecular weight impurities. | Can be time-consuming and may result in product loss on the column. |
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
The Impact of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane on the Mechanical Strength of Composite Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (BMPMS) into composite materials, particularly in the context of dental resins, has been a subject of scientific investigation. This guide provides a comparative analysis of the mechanical strength of composites with and without this siloxane additive, supported by experimental findings.
Executive Summary
Experimental evidence indicates that the addition of this compound to a composite resin matrix, specifically a methyl methacrylate (MMA) copolymer, leads to a notable decrease in its mechanical properties. Research suggests that while BMPMS can enhance certain chemical properties like hydrophobicity, it compromises the structural integrity of the final material, rendering it softer and less suitable for applications requiring high mechanical strength, such as clinical denture bases.[1]
Mechanical Strength: A Comparative Analysis
A study by Aoyagi et al. investigated the effects of incorporating BMPMS into an MMA-based resin. While the primary focus of the published work was on chemical properties, the study noted a significant decline in the mechanical integrity of the MMA-BMPMS copolymer as the concentration of BMPMS increased.[1] The siloxane's flexible nature is believed to contribute to a softer final polymer compared to a standard polymethyl methacrylate (PMMA) resin.[1]
Due to the limited availability of specific quantitative data in the primary literature comparing the mechanical strength of a composite with and without BMPMS in a side-by-side analysis, a direct numerical comparison in a data table cannot be provided at this time. However, the qualitative findings are clear: the inclusion of BMPMS negatively impacts the mechanical strength of the composite.
Logical Relationship of BMPMS Addition and Mechanical Properties
The following diagram illustrates the consequential relationship between the addition of this compound to a composite and its resulting mechanical characteristics.
Caption: Logical flow from composite modification to property changes.
Experimental Protocols
Based on the available literature, a general methodology for comparing the mechanical properties of composites with and without BMPMS can be outlined. The following protocols are based on standard practices in dental materials research.
Specimen Preparation
-
Control Group (Without BMPMS): A standard composite resin mixture, such as one based on methyl methacrylate (MMA), is prepared. For instance, a polymer-to-monomer ratio of 23 g to 10 mL can be used. The mixture is polymerized according to the manufacturer's instructions, often involving a heat-curing process in a water bath.
-
Experimental Group (With BMPMS): The BMPMS monomer is mixed with the MMA monomer at various molar ratios (e.g., 10, 30, 50, and 70 mol%). A polymerization initiator, such as 0.5 mass% benzoyl peroxide (BPO), is added to the monomer mixtures. The copolymer is then synthesized, for example, by pouring the mixture into a mold and sealing it for polymerization.
Mechanical Strength Testing
Flexural Strength (Three-Point Bending Test):
This test is widely used to determine the flexural strength and modulus of dental resins.
-
Specimen Fabrication: Rectangular specimens (e.g., 25 mm x 2 mm x 2 mm) are fabricated from both the control and experimental composite materials.
-
Conditioning: The specimens are typically stored in a relevant medium, such as distilled water or artificial saliva, at 37°C for a specified period (e.g., 24 hours or more) to simulate oral conditions.
-
Testing Procedure: A universal testing machine is used to perform a three-point bending test. The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until fracture occurs.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd² where F is the maximum load at fracture, L is the span length between the supports, b is the width of the specimen, and d is the thickness of the specimen.
Compressive Strength:
This test measures the ability of a material to withstand a compressive load.
-
Specimen Fabrication: Cylindrical specimens (e.g., 6 mm in height and 4 mm in diameter) are prepared from both composite groups.
-
Conditioning: Similar to flexural strength testing, the specimens are conditioned in an appropriate medium and temperature.
-
Testing Procedure: The cylindrical specimen is placed in a universal testing machine, and a compressive load is applied along its long axis at a constant crosshead speed until the specimen fractures.
-
Calculation: The compressive strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
Conclusion
The available scientific literature strongly suggests that while the incorporation of this compound into composite resins can improve properties such as water resistance, it comes at the cost of reduced mechanical strength.[1] This trade-off is a critical consideration for the development of new composite materials, particularly for applications where durability and load-bearing capacity are paramount. Further research providing detailed quantitative data on the mechanical properties of composites with varying concentrations of BMPMS would be beneficial for a more comprehensive understanding and for optimizing formulations for specific applications.
References
biocompatibility assessment of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane-based materials
An objective comparison of the in vitro biocompatibility of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane-based materials and their alternatives for researchers, scientists, and drug development professionals.
The quest for dental restorative materials that are both durable and biologically safe has led to the development of novel monomer systems aimed at overcoming the limitations of traditional methacrylate-based composites. Among these, materials based on this compound, a type of siloxane, have emerged as a promising alternative. This guide provides a comparative overview of the biocompatibility of these silorane-based materials against conventional methacrylate-based composites, supported by experimental data from in vitro studies.
Executive Summary
Siloxane-based dental composites, often referred to as "siloranes," were developed to address the issue of polymerization shrinkage inherent in methacrylate-based materials. The unique ring-opening polymerization mechanism of siloranes is designed to reduce stress at the tooth-restoration interface. From a biocompatibility perspective, studies suggest that silorane-based composites generally exhibit comparable or, in some cases, lower cytotoxicity than their methacrylate-based counterparts. This is often attributed to their increased hydrophobicity, which may lead to lower leaching of unreacted monomers. However, the biocompatibility profile can be influenced by various factors, including the specific composition of the material, the degree of polymerization, and the experimental conditions.
Comparative Biocompatibility Data
The following tables summarize quantitative data from in vitro studies comparing the cytotoxicity of silorane-based and methacrylate-based dental composites. The primary methods for assessing cytotoxicity include the MTT assay, which measures cell metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of the lactate dehydrogenase enzyme from damaged cells.
Table 1: In Vitro Cytotoxicity Comparison - MTT Assay (% Cell Viability)
| Cell Line | Silorane-Based Composite (e.g., Filtek P90) | Methacrylate-Based Composite (e.g., Z100, Z250) | Exposure Time | Reference |
| Human Gingival Fibroblasts | >84% | >84% | 24h & 48h | [1] |
| Human Pulp Cells | Lower survival than MBC at all concentrations and time points (except 5 µg/ml at 48h) | Higher viability than SBC | 24h & 48h | [2] |
| Human Dental Pulp Stem Cells | Higher cell viability with 14-day extract compared to 7-day extract | - | 1, 7, 14 days | [3] |
| RAW 264.7 Macrophages | Cytotoxic (with or without light curing) | Cytotoxic (with or without light curing) | 24h | [4] |
Table 2: In Vitro Cytotoxicity Comparison - LDH Assay & Other Methods
| Cell Line | Silorane-Based Composite (e.g., Filtek Silorane) | Methacrylate-Based Composite (e.g., Clearfil AP-X, RefleXions) | Method | Finding | Reference |
| L929 Mouse Fibroblasts | Non-cytotoxic | Mildly cytotoxic | Agar Diffusion | Silorane-based composite was found to be less cytotoxic. | |
| RAW 264.7 Macrophages | Cytotoxic | Cytotoxic | LDH Assay | Both material types showed cytotoxicity. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines of common experimental protocols used in the assessment of dental materials.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Culture: Human gingival fibroblasts or other relevant cell lines are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) until they reach a near-confluent monolayer.
-
Material Extraction: The test materials (both silorane-based and methacrylate-based composites) are cured according to manufacturer's instructions and then incubated in the cell culture medium for a specified period (e.g., 24 or 72 hours) to allow for the leaching of components. The resulting medium is then filtered.
-
Cell Exposure: The cultured cells are exposed to the extracts of the dental materials at various concentrations for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After exposure, the medium is replaced with a fresh medium containing MTT. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a spectrophotometer. Cell viability is expressed as a percentage relative to the untreated control cells.
Agar Diffusion Test for Cytotoxicity
This method assesses the cytotoxicity of leachable components from a material.
-
Cell Monolayer Preparation: A monolayer of L929 mouse fibroblasts or a similar cell line is prepared in a petri dish.
-
Agar Overlay: The cell monolayer is covered with a layer of agar mixed with cell culture medium.
-
Material Placement: The cured dental material samples are placed on the surface of the agar.
-
Incubation: The dish is incubated, allowing substances to diffuse from the material through the agar to the cell layer.
-
Evaluation: After incubation, the cells are observed for signs of cytotoxicity, such as cell lysis or morphological changes. The size of the zone of cell death around the material is measured to determine the level of cytotoxicity.
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.
-
Cell Exposure: Cells are exposed to extracts of the dental materials as described in the MTT assay protocol.
-
Cell Embedding: After exposure, the cells are suspended in low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Analysis: The slides are stained with a fluorescent dye that binds to DNA, and the comets are visualized and measured using a fluorescence microscope and specialized software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Visualizing Experimental and Logical Workflows
To better understand the process of biocompatibility assessment and the potential cellular responses to dental materials, the following diagrams have been generated using Graphviz.
Conclusion
The available in vitro evidence suggests that silorane-based dental composites, which include materials formulated with monomers like this compound, represent a biocompatible option for dental restorations. While some studies indicate a lower cytotoxic potential compared to traditional methacrylate-based composites, others show comparable results. The differences in outcomes highlight the importance of standardized testing protocols and the consideration of multiple biocompatibility endpoints. For researchers and developers, the focus should be on minimizing the leaching of unreacted monomers and other potentially cytotoxic components to enhance the overall safety profile of these materials. Further in vivo studies are necessary to fully elucidate the long-term biocompatibility of silorane-based materials in a clinical setting.
References
- 1. 1,3-Bis(3-(methacryloxy)propyl)-1,1,3,3-tetrakis(trimethylsiloxy)disiloxane | 80722-63-0 | Benchchem [benchchem.com]
- 2. Filtek Silorane Composite Resin | 3M Co | Bioz [bioz.com]
- 3. Minimal intervention in dentistry: which is the best approach for silorane composite restoration repairs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to NMR Spectroscopy for Disiloxane Purity Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the purity analysis of disiloxanes, supported by experimental data and detailed methodologies.
Disiloxanes, a class of organosilicon compounds, are widely utilized in various industrial and pharmaceutical applications. Ensuring their purity is paramount for the performance and safety of end products. While several analytical techniques can be employed for this purpose, quantitative ¹H NMR (qNMR) spectroscopy is emerging as a powerful and direct method for purity assessment. This guide will delve into the validation of NMR spectroscopy for this application, comparing its performance against established methods like Gas Chromatography with Flame Ionization Detection (GC-FID).
Principles of Purity Determination: NMR vs. Chromatographic Techniques
Quantitative ¹H NMR spectroscopy operates on the fundamental principle that the integrated area of a specific resonance signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity value can be determined without the need for a specific reference standard of the analyte itself.
In contrast, chromatographic techniques like GC-FID separate components of a mixture based on their physical and chemical properties. The purity is typically determined by the area percentage of the main component's peak relative to the total area of all peaks in the chromatogram. While highly sensitive, these methods are considered relative and often require a certified reference standard of the analyte for accurate quantification.
Performance Comparison: NMR vs. GC-FID for Disiloxane Analysis
To provide a clear comparison, this section presents a summary of the quantitative performance data for the purity analysis of a representative disiloxane, Hexamethyldisiloxane, using both ¹H NMR and GC-FID.
| Parameter | ¹H NMR Spectroscopy | Gas Chromatography-FID (GC-FID) |
| Principle | Direct, intrinsic quantitative response of nuclei in a magnetic field. | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% |
| Precision (RSD) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound. | Ideally requires a certified reference standard of the analyte for highest accuracy. |
| Structural Information | Provides detailed structural information for both the analyte and any impurities. | Provides retention time, which is characteristic but not definitive for structural identification. |
| Analysis Time | ~10-15 minutes per sample | ~20-30 minutes per sample |
Experimental Protocols
Detailed methodologies for the purity analysis of disiloxanes using ¹H NMR and GC-FID are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the disiloxane sample into a clean, dry 5 mm NMR tube.
-
Accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Pulse Angle: Calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans (ns): 8 to 16 scans for sufficient signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
-
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz using an exponential multiplication function.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of both the disiloxane and the internal standard.
-
Calculate the purity of the disiloxane using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Disiloxane
-
IS = Internal Standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
1. Sample Preparation:
-
Prepare a stock solution of the disiloxane sample in a suitable solvent (e.g., acetone, hexane) at a concentration of approximately 1 mg/mL.
-
If using an internal standard for quantification, prepare a mixed standard solution containing a known concentration of the disiloxane and the internal standard.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is typically suitable for disiloxane analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
Identify the peak corresponding to the disiloxane based on its retention time.
-
Determine the purity by the area percent method, where the peak area of the disiloxane is divided by the total area of all peaks in the chromatogram and multiplied by 100. For more accurate quantification, use a calibration curve generated from standards of known concentrations.
Visualizing the Workflow and Validation Logic
To further illustrate the processes, the following diagrams depict the experimental workflow for qNMR purity analysis and the logical relationship in the validation process.
Conclusion
Both ¹H NMR spectroscopy and GC-FID are powerful techniques for the purity assessment of disiloxanes. Quantitative NMR offers the distinct advantage of being a primary analytical method, providing a direct and highly accurate measure of purity without the need for a substance-specific reference standard. It also provides valuable structural information, aiding in the identification of any impurities present. While GC-FID demonstrates higher sensitivity for trace impurities, its reliance on relative quantification and the need for a specific reference standard for absolute purity determination are key considerations.
For researchers, scientists, and drug development professionals, the choice between these methods will depend on the specific analytical requirements. For definitive purity assessment and the certification of reference materials, qNMR is an unparalleled tool. For routine quality control and the screening of volatile impurities, GC-FID remains a robust and valuable technique. The complementary nature of these two methods can be leveraged to provide a comprehensive and highly confident purity profile of disiloxane products.
Monitoring the Polymerization of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane via FTIR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate monomers is critical for the synthesis of polymers with desired properties. This guide provides a comparative analysis of the polymerization of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, cross-referencing Fourier-Transform Infrared (FTIR) spectroscopy data to monitor the reaction. This guide also presents a detailed experimental protocol and compares its performance with common alternative monomers.
The polymerization of methacrylate monomers is a fundamental process in the creation of a wide range of materials, from dental resins to drug delivery systems. A key monomer in this class is this compound, a siloxane-based dimethacrylate known for its flexibility and hydrophobicity. Monitoring the extent of its polymerization is crucial for controlling the final properties of the material. FTIR spectroscopy is a powerful and widely used technique for this purpose, allowing for real-time, non-destructive analysis of the chemical changes occurring during the reaction.
Comparative Analysis of FTIR Spectra
The polymerization of this compound, like other methacrylate monomers, proceeds via the conversion of carbon-carbon double bonds (C=C) in the methacrylate groups into single bonds (C-C) to form the polymer backbone. This transformation can be effectively tracked by observing specific changes in the FTIR spectrum.
The most significant change is the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration, which typically appears around 1637 cm⁻¹.[1] The degree of conversion, a measure of the percentage of monomer that has polymerized, can be calculated by comparing the intensity of this peak before and after polymerization, often in relation to an internal standard peak that does not change during the reaction, such as the aromatic C=C stretching vibration around 1608 cm⁻¹ in monomers containing aromatic rings.[1][2]
Table 1: Key FTIR Peak Changes During Methacrylate Polymerization
| Wavenumber (cm⁻¹) | Assignment | Change Upon Polymerization |
| ~1637 | C=C Stretching (methacrylate) | Decrease in intensity |
| ~1720 | C=O Stretching (ester) | Slight shift to lower wavenumber |
| ~1170 | C-O-C Stretching (ester) | Broadening and shift |
| ~815 | =C-H Bending (methacrylate) | Decrease in intensity |
| ~1020-1090 | Si-O-Si Stretching (siloxane) | Generally stable |
Comparison with Alternative Monomers
This compound offers a unique combination of properties due to its siloxane backbone. However, other dimethacrylate monomers are widely used in various applications, particularly in dental resins. A comparison with these alternatives is essential for material selection.
Table 2: Comparison of this compound with Common Dental Resin Monomers
| Monomer | Key Characteristics | Typical Degree of Conversion (%) | Advantages | Disadvantages |
| This compound | Siloxane backbone, flexible, hydrophobic | Not widely reported, but expected to be comparable to other dimethacrylates | Lower polymerization shrinkage, increased flexibility, hydrophobicity | Potentially lower mechanical strength compared to rigid aromatic monomers |
| Bis-GMA (Bisphenol A glycidyl dimethacrylate) | Aromatic backbone, rigid, high viscosity | 55-75[3] | High strength and stiffness | High viscosity requires diluents, potential for bisphenol A leaching |
| UDMA (Urethane dimethacrylate) | Urethane linkages, flexible, lower viscosity than Bis-GMA | 55-75[3] | Good balance of flexibility and strength, lower viscosity | Can be more prone to water sorption |
| TEGDMA (Triethylene glycol dimethacrylate) | Aliphatic ether linkages, flexible, low viscosity | Higher than Bis-GMA and UDMA when used as a diluent | Low viscosity, increases conversion of other monomers | High polymerization shrinkage, lower mechanical strength |
Experimental Protocol: Photopolymerization and FTIR Analysis
This section outlines a general procedure for the photopolymerization of this compound and its analysis by FTIR spectroscopy.
Materials:
-
This compound (monomer)
-
Photoinitiator (e.g., camphorquinone)
-
Co-initiator (e.g., an amine)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV/Vis light source for curing
Procedure:
-
Sample Preparation: Prepare a mixture of the monomer with a suitable photoinitiator system. The concentration of the photoinitiator will depend on the desired curing speed and the light source intensity.
-
Initial FTIR Spectrum: Place a small drop of the uncured monomer mixture onto the ATR crystal of the FTIR spectrometer and record the initial spectrum. This will serve as the baseline (0% conversion).
-
Photopolymerization: Irradiate the sample directly on the ATR crystal with a light source of a specific wavelength and intensity for a defined period.
-
Real-time Monitoring (Optional): If the experimental setup allows, record FTIR spectra at regular intervals during the irradiation to monitor the kinetics of the polymerization.
-
Final FTIR Spectrum: After the desired irradiation time, record the final FTIR spectrum of the cured polymer.
-
Data Analysis: Calculate the degree of conversion (DC) using the following formula:
DC (%) = [1 - (A_cured / A_uncured)] * 100
Where A_cured is the absorbance of the C=C peak (~1637 cm⁻¹) after curing and A_uncured is the absorbance of the same peak before curing. If an internal standard is used, the ratio of the C=C peak absorbance to the internal standard peak absorbance is used for both the cured and uncured states.
Logical Workflow for Polymerization and Analysis
The following diagram illustrates the logical workflow of the experimental process.
Caption: Workflow for polymerization and FTIR analysis.
References
performance comparison of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane in dental vs industrial coatings
A comprehensive comparison of the versatile siloxane oligomer, 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (BMPMS), reveals its distinct performance advantages and trade-offs in the demanding environments of dental restorations and industrial protective coatings. This guide synthesizes available data to offer researchers, scientists, and product development professionals a clear overview of its capabilities and how it stacks up against established alternatives.
In the realm of polymer chemistry, BMPMS stands out for its hybrid structure, combining a flexible siloxane backbone with reactive methacrylate functional groups. This unique composition imparts desirable properties such as hydrophobicity, thermal stability, and high reactivity, making it a valuable component in a variety of cross-linked polymer systems. However, the specific performance benefits and limitations of BMPMS are highly dependent on the application, as highlighted by its divergent roles in dental composites and industrial coatings.
Dental Applications: Enhancing Durability and Moisture Resistance
In dental composites, the primary goals are to achieve excellent mechanical properties, biocompatibility, and long-term stability in the oral environment. BMPMS is investigated as a co-monomer to improve upon the performance of traditional methacrylate-based resins like Bisphenol A-glycidyl methacrylate (Bis-GMA) and Urethane dimethacrylate (UDMA).
The incorporation of BMPMS into dental resins has been shown to significantly improve water sorption and solvent resistance.[1] This is a critical advantage in the moist oral cavity, where water absorption can lead to degradation of the composite, reduced mechanical strength, and discoloration over time. The hydrophobic nature of the siloxane backbone in BMPMS helps to repel water, thereby enhancing the longevity of the dental restoration.
While specific quantitative data directly comparing the flexural strength and hardness of BMPMS-containing composites with Bis-GMA or UDMA-based materials is limited in the public domain, the improved moisture resistance suggests a positive impact on long-term mechanical stability.
Biocompatibility Profile
The biocompatibility of dental materials is paramount to ensure patient safety. Siloxane-based materials, in general, are known for their biocompatibility. However, as with any resin-based material, the potential for cytotoxicity from unreacted monomers exists. Studies on silorane-based composites, which share a similar siloxane chemistry, have shown them to be cytotoxic, similar to some methacrylate-based composites.[2] It is crucial to note that the degree of polymerization and the amount of leachable monomers are key factors influencing the overall biocompatibility of the final cured material.
Industrial Coatings: A Quest for Adhesion and Weatherability
In the industrial sector, coatings are subjected to harsh conditions, including extreme temperatures, chemical exposure, and UV radiation. Here, the performance of BMPMS is evaluated on its ability to enhance adhesion to various substrates and to improve the coating's resistance to environmental degradation.
The dual functionality of BMPMS, with its methacrylate groups capable of co-polymerizing with the coating resin and the siloxane portion having an affinity for inorganic surfaces, suggests its role as an effective adhesion promoter. The siloxane component can form strong bonds with metal substrates like steel and aluminum, improving the overall durability and corrosion resistance of the coating system.
Furthermore, the inherent UV stability of the siloxane backbone can contribute to improved weathering performance. By reducing the rate of degradation from sun exposure, coatings formulated with BMPMS may exhibit better gloss retention and resistance to cracking and chalking over time.
While direct, publicly available quantitative data from accelerated weathering tests on coatings containing BMPMS is scarce, the known properties of siloxanes suggest a favorable impact on long-term durability.
Performance Data at a Glance: A Comparative Summary
To provide a clear comparison, the following tables summarize the expected performance characteristics of BMPMS in dental and industrial applications, alongside common alternatives. It is important to note that the data for BMPMS is largely inferred from studies on its copolymers and the general properties of siloxanes, due to a lack of direct comparative studies in the available literature.
Table 1: Performance in Dental Composites
| Performance Metric | This compound (BMPMS) | Bis-GMA / UDMA |
| Water Sorption | Lower | Higher |
| Solvent Resistance | Higher | Lower |
| Flexural Strength | Data not available for direct comparison | Established high strength |
| Hardness | Data not available for direct comparison | Established high hardness |
| Biocompatibility | Potentially cytotoxic depending on curing | Potentially cytotoxic |
Table 2: Performance in Industrial Coatings
| Performance Metric | This compound (BMPMS) | Epoxy Acrylates |
| Adhesion to Metal | Potentially Higher | Good |
| Chemical Resistance | Good | Excellent |
| UV Resistance | Potentially Higher | Lower |
| Abrasion Resistance | Good | Excellent |
Experimental Protocols: A Guide to Performance Evaluation
The following section outlines the standardized methodologies for evaluating the key performance indicators discussed in this guide.
Dental Material Testing
1. Flexural Strength:
-
Standard: ISO 4049:2019 - Dentistry — Polymer-based restorative materials.
-
Methodology: Rectangular specimens (25 mm x 2 mm x 2 mm) are prepared and subjected to a three-point bending test using a universal testing machine. The load at which the specimen fractures is recorded, and the flexural strength is calculated in megapascals (MPa).
2. Water Sorption and Solubility:
-
Standard: ISO 4049:2019 - Dentistry — Polymer-based restorative materials.
-
Methodology: Disc-shaped specimens are prepared, and their initial constant mass is recorded. The specimens are then immersed in water for a specified period. After immersion, the specimens are reweighed to determine the amount of water absorbed. To determine solubility, the specimens are then re-dried to a constant mass, and the mass loss is calculated.
3. Biocompatibility (Cytotoxicity):
-
Standard: ISO 10993-5:2009 - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
-
Methodology: Extracts of the cured dental material are prepared and placed in contact with cultured cells (e.g., human gingival fibroblasts). The viability of the cells is then assessed using assays such as the MTT assay, which measures metabolic activity. A significant reduction in cell viability indicates a cytotoxic effect.
Industrial Coating Testing
1. Adhesion:
-
Standard: ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test.
-
Methodology: A lattice pattern is cut into the coating, penetrating to the substrate. A pressure-sensitive tape is applied over the lattice and then rapidly removed. The adhesion is rated based on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).
2. Abrasion Resistance:
-
Standard: ASTM D4060 - Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser.
-
Methodology: A coated panel is mounted on a rotating turntable and subjected to the abrasive action of two wheels under a specific load. The abrasion resistance is quantified by the weight loss of the coating after a specified number of cycles.
3. Accelerated Weathering (UV Resistance):
-
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
-
Methodology: Coated panels are exposed to cycles of UV radiation and moisture in a controlled chamber to simulate outdoor weathering. The performance is evaluated by measuring changes in properties such as gloss, color, and the appearance of defects like cracking or chalking over time.
Visualizing the Science: Workflows and Mechanisms
To better understand the processes involved in evaluating and utilizing BMPMS, the following diagrams illustrate key workflows and the chemical's functional mechanism.
References
Cytotoxicity of Leached Monomers from Siloxane-Containing Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of siloxane-containing polymers in drug development and manufacturing is widespread, valued for their biocompatibility, stability, and versatility. However, the potential for these polymers to leach residual monomers and oligomers, which may exhibit cytotoxic effects, is a critical concern for product safety and efficacy. This guide provides a comparative overview of the cytotoxicity of leached siloxane monomers, supported by available experimental data, detailed methodologies for key cytotoxicity assays, and a hypothesized signaling pathway for siloxane-induced cell death.
Comparative Cytotoxicity of Siloxane Monomers
While comprehensive comparative studies on the in vitro cytotoxicity of a full range of leached siloxane monomers are limited in publicly available literature, existing research provides valuable insights into their potential biological effects. The cytotoxicity of these compounds is often dependent on their molecular weight and structure, with lower molecular weight siloxanes generally considered to be of greater toxicological concern.[1]
Below is a summary of available data on the cytotoxicity of common cyclic and linear siloxane monomers. It is important to note the scarcity of direct comparative data (e.g., IC50 values under identical conditions) necessitates a cautious interpretation.
| Monomer/Oligomer | Type | Cell Line(s) | Assay | Observed Effect | IC50 Value | Reference(s) |
| Cyclic Siloxanes | ||||||
| Octamethylcyclotetrasiloxane (D4) | Cyclic | Various (in vivo) | - | Not found to be mutagenic or genotoxic. Exhibits weak estrogenic and antiestrogenic activity. | Not Reported | [1] |
| Decamethylcyclopentasiloxane (D5) | Cyclic | Murine Fibroblasts | - | Median inhibitory concentration reported. | 0.5742 µM | [1] |
| Dodecamethylcyclohexasiloxane (D6) | Cyclic | - | - | Limited publicly available in vitro cytotoxicity data. | Not Reported | [2] |
| Linear Siloxanes | ||||||
| PDMS-PEG ABA co-oligomers | Linear Oligomers | Human Dermal Fibroblasts | Proliferation Assay | Low molecular weight and intermediate hydrophilicity oligomers significantly reduced fibroblast proliferation. | Not Reported | [3] |
Note: The IC50 value for D5 should be interpreted with caution as the study's reliability has been questioned.[1] Further robust, direct comparative studies are needed to establish definitive cytotoxicity profiles for these compounds.
Experimental Protocols for Cytotoxicity Assessment
Standardized in vitro assays are essential for evaluating the cytotoxic potential of leached monomers. Below are detailed methodologies for three commonly used assays, adapted for the analysis of siloxane compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., L929 mouse fibroblasts, HaCaT human keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Preparation of Monomer Solutions: Prepare stock solutions of the siloxane monomers in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute to final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of the leached monomers. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Collection of Supernatant: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Addition of Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing the substrate, cofactor, and tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (like FITC), can then bind to the cell surface. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the leached monomers as described in the MTT protocol.
-
Cell Harvesting: After the desired incubation time, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Hypothesized Signaling Pathway for Siloxane-Induced Cytotoxicity
Direct evidence for the specific signaling pathways activated by leached siloxane monomers leading to cytotoxicity is not well-established in the current literature. However, based on studies of related silicon-containing compounds like silica nanoparticles and general mechanisms of chemical-induced cell death, a plausible pathway can be hypothesized. This proposed pathway involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of downstream apoptotic signaling.
Caption: Hypothesized intrinsic apoptosis pathway induced by leached siloxane monomers.
This proposed intrinsic apoptosis pathway suggests that leached siloxane monomers may interact with the cell membrane, leading to an increase in intracellular reactive oxygen species (ROS). This oxidative stress, in turn, can cause mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the dismantling of the cell through apoptosis. It is important to emphasize that this pathway is a hypothesis based on indirect evidence and requires further experimental validation for specific siloxane monomers.
References
- 1. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk assessment of cyclohexasiloxane D6 in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigation into the effect of amphiphilic siloxane oligomers on dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Refractive Index of Polymers Modified with 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for polymers with precisely tailored refractive indices is a cornerstone of advancement in optical materials, with applications ranging from ophthalmic lenses and dental composites to advanced photonics. 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (BMPMS) has emerged as a key monomer for modifying the refractive index of polymers, particularly in acrylic and methacrylic systems. This guide provides an objective comparison of the performance of BMPMS-modified polymers with alternative materials, supported by experimental data and detailed protocols.
Performance Comparison: Refractive Index and Abbe's Number
The refractive index (RI) dictates how light propagates through a material, while the Abbe number characterizes its chromatic dispersion. A high refractive index allows for the design of thinner and lighter optical components, whereas a high Abbe number is crucial for minimizing chromatic aberration and ensuring high image quality.
Polymers modified with BMPMS typically exhibit a moderate refractive index with the benefit of increased flexibility and hydrophobicity due to the siloxane backbone. The refractive index of the pure BMPMS monomer is approximately 1.450. When copolymerized with other monomers, the final refractive index of the polymer is a function of the composition and the refractive indices of the co-monomers.
For instance, in dental resin composites, BMPMS is often copolymerized with high refractive index monomers like bisphenol A-glycidyl methacrylate (Bis-GMA). The resulting polymer's refractive index is a balance between the lower index of BMPMS and the higher index of the aromatic Bis-GMA.
Below is a comparative table summarizing the refractive index and, where available, the Abbe's number of polymers modified with BMPMS and other common refractive index modifiers.
| Modifier/Polymer System | Refractive Index (n) | Abbe's Number (νd) | Key Characteristics |
| This compound (BMPMS) Monomer | 1.450[1] | Not typically reported for monomer | Introduces flexibility, hydrophobicity, and moderate RI. |
| BMPMS-co-Methyl Methacrylate (MMA) Copolymer | Dependent on composition | Not widely reported | Used in dental resins for improved chemical properties.[2][3] |
| Poly(methyl methacrylate) (PMMA) | ~1.49 | ~58 | Standard acrylic, good optical clarity, lower RI. |
| Bisphenol A-glycidyl methacrylate (Bis-GMA)/Triethylene glycol dimethacrylate (TEGDMA) Resin | Increases during polymerization (e.g., up to 1.55) | Not consistently reported | High RI due to aromatic rings, commonly used in dental composites.[4][5] |
| Aromatic Acrylate/Methacrylate Copolymers | 1.55 - 1.65+ | 30 - 40 | High RI due to aromatic content. |
| Sulfur-Containing Poly(meth)acrylates | 1.592 - 1.640[6] | 40.5 - 44.5[6] | High RI and high Abbe's number, desirable for high-performance optics.[6] |
| Fluorinated Acrylate Copolymers | < 1.40 | High | Low RI, used for anti-reflective coatings. |
| Polydimethylsiloxane (PDMS) | ~1.41-1.46 | Not specified | Low RI, high flexibility and oxygen permeability.[7] |
Experimental Protocols
Accurate and reproducible measurement of the refractive index is critical for the evaluation of optical polymers. The following are detailed methodologies for commonly employed techniques.
Protocol 1: Abbe Refractometry
This method is suitable for measuring the refractive index of liquid monomers and cured, flat polymer samples.
Instrumentation: Abbe Refractometer
Procedure:
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Preparation:
-
Liquid Monomers: Apply a few drops of the liquid monomer directly onto the prism surface.
-
Solid Polymer Films: Ensure the polymer film has a flat, polished surface. Apply a small drop of a contact liquid with a refractive index higher than the sample onto the prism, and then place the polymer film on top, ensuring no air bubbles are trapped.
-
-
Measurement:
-
Close the prism assembly.
-
Adjust the light source and the compensator to obtain a sharp, achromatic borderline in the eyepiece.
-
Align the borderline with the crosshairs.
-
Read the refractive index value from the scale.
-
-
Temperature Control: Ensure the prism temperature is controlled and recorded, as the refractive index is temperature-dependent.
Protocol 2: Spectroscopic Ellipsometry
This is a non-destructive technique that provides the refractive index and thickness of thin polymer films.
Instrumentation: Spectroscopic Ellipsometer
Procedure:
-
Sample Preparation: Prepare a thin, uniform film of the polymer on a reflective substrate (e.g., a silicon wafer).
-
Measurement:
-
Mount the sample on the ellipsometer stage.
-
A polarized light beam is directed onto the sample at a specific angle of incidence.
-
The change in polarization of the reflected light is measured over a range of wavelengths.
-
-
Data Analysis:
-
A model of the sample (substrate and film layers) is constructed in the analysis software.
-
The experimental data is fitted to the model by varying the unknown parameters (e.g., film thickness and the parameters of a dispersion model like the Cauchy or Sellmeier model for the refractive index) until the calculated and experimental data match.
-
Logical Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the evaluation of these polymers.
Caption: Monomer selection influences the final refractive index of the copolymer.
Caption: Experimental workflow for refractive index measurement.
References
- 1. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical properties of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane-methyl methacrylate copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cjps.org [cjps.org]
- 5. Properties of Bis-GMA free bulk-filled resin composite based on high refractive index monomer Bis-EFMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]
Long-Term Degradation of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane-Based Materials: A Comparative Guide
The long-term stability of dental restorative materials is a critical factor in their clinical success. This guide provides a comparative analysis of the long-term degradation of materials based on 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, a key component of silorane-based composites, against other dental material alternatives such as methacrylate-based and ormocer-based composites. This information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of material performance over time.
Comparative Degradation Data
The following tables summarize quantitative data from long-term studies, offering a direct comparison of the degradation properties of silorane-based materials with their alternatives.
Table 1: Long-Term Water Sorption and Solubility
| Material Type | Material Name | Storage Time | Storage Medium | Water Sorption (µg/mm³) | Solubility (µg/mm³) | Reference(s) |
| Silorane-based | Filtek Silorane | 1 year | Water | 14.88 (±1.12) | 1.39 (±0.06) | [1][2] |
| Silorane-based | Filtek P90 | 1 year | Water | - | - | [3] |
| Methacrylate-based | Grandio | 30 days | Distilled Water | 14.50 (±0.42) | 4.24 (±0.56) | [2] |
| Methacrylate-based | ELS Low Shrinkage | 30 days | Distilled Water | 18.04 (±0.72) | 10.97 (±1.81) | [2] |
| Methacrylate-based | Filtek Z250 | 1 year | Water | - | - | [3] |
| Methacrylate-based | X-tra base | 1 year | Water | 6.5 | -1.77 | [4] |
| Methacrylate-based | X-Flow | 1 year | Water | 78.8 | 44.77 | [4] |
| Ormocer-based | Experimental Ormocer | 30 days | Distilled Water | 17.81 (±0.90) | 6.47 (±0.55) | [2] |
| Ormocer-based | Admira Fusion X-tra | 12 months | Distilled Water | - | - | [5] |
Note: Negative solubility values can indicate that the mass gain due to water sorption is greater than the mass loss due to the leaching of components.
Table 2: Long-Term Changes in Mechanical Properties
| Material Type | Material Name | Storage Time | Storage Medium | Initial Flexural Strength (MPa) | Flexural Strength after Aging (MPa) | % Change in Flexural Strength | Initial Knoop Hardness (KHN) | Knoop Hardness after Aging (KHN) | % Change in Knoop Hardness | Reference(s) |
| Silorane-based | Filtek P90 | 1 year | Water | 125.3 (±10.4) | 97.8 (±12.1) | -22% | - | - | - | [3] |
| Methacrylate-based | Filtek Z250 | 6 months | Water | - | - | - | 55 (±1) | 49 (±4) | -10.9% | [6] |
| Methacrylate-based | Filtek Z250 | 1 year | Water | 131.5 (±15.2) | 92.3 (±10.5) | -29.8% | - | - | - | [3] |
| Methacrylate-based | Charisma | 6 months | Water | - | - | - | 50 (±2) | 41 (±3) | -18% | [6] |
| Ormocer-based | Experimental Ormocer | 30 days | Distilled Water | - | - | - | - | - | 19.4% decrease | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of study findings. Below are summaries of common experimental protocols used in the long-term degradation studies of dental composites.
Artificial Aging (Water Storage Method)
This protocol is designed to simulate the long-term effects of the oral environment on dental composite materials.
-
Specimen Preparation: Disc-shaped specimens of the composite materials are prepared according to manufacturer instructions, typically with dimensions conforming to ISO 4049 standards (e.g., 15 mm diameter and 1 mm thickness). The specimens are cured using a dental curing light for the recommended time.
-
Initial Measurements: The initial dry mass of each specimen is measured using a precision balance. Baseline measurements of properties such as flexural strength, hardness, and surface roughness are also taken.
-
Immersion: The specimens are immersed in distilled water or artificial saliva at 37°C for extended periods, ranging from several months to over a year[3][4]. The storage medium is typically replaced at regular intervals to prevent saturation with leached components.
-
Periodic Evaluation: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 6 months, 1 year), specimens are removed from the storage medium, gently dried, and weighed to determine water sorption. The storage medium can be collected for analysis of leached components.
-
Final Measurements: After the designated aging period, the final measurements for mechanical properties (flexural strength, hardness) and physical properties (surface roughness, color stability) are performed. Solubility is calculated based on the mass loss after re-drying the specimens to a constant weight.
Quantification of Leached Monomers by High-Performance Liquid Chromatography (HPLC)
This protocol details the method for identifying and quantifying the release of unreacted monomers from dental composites.
-
Extraction of Leachables: Following a specified immersion period in a solvent (e.g., 75% ethanol/water solution or artificial saliva), the storage medium is collected. A 75% ethanol/water solution is often used as it can accelerate the degradation process[7].
-
Sample Preparation: The collected solvent containing the leached components is filtered to remove any particulate matter. A known volume of the filtrate is then prepared for HPLC analysis. This may involve dilution or concentration depending on the expected monomer concentration.
-
HPLC System and Conditions:
-
Column: A C18 column is commonly used for the separation of dental monomers[8][9].
-
Mobile Phase: A gradient of acetonitrile and water is typically employed to effectively separate the different monomers[8].
-
Flow Rate: A constant flow rate, for example, 1 mL/min, is maintained[9].
-
Detection: A UV detector set at a wavelength of 205 nm is used to detect the eluting monomers[8].
-
Temperature: The column is maintained at a constant temperature, such as 25°C[9].
-
-
Quantification: Standard solutions of known concentrations of the monomers of interest (e.g., BisGMA, TEGDMA, HEMA) are run through the HPLC system to create a calibration curve. By comparing the peak areas of the unknown samples to the calibration curve, the concentration of each leached monomer can be quantified[9].
Visualizations: Workflows and Signaling Pathways
To better illustrate the complex processes involved in material degradation and its biological consequences, the following diagrams are provided.
References
- 1. Degradation resistance of silorane, experimental ormocer and dimethacrylate resin-based dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of water storage on flexural strength of silorane and methacrylate-based composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term bond strength of ormocer-based resin composites using a universal adhesive used in different adhesive strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 6 months of aging in water on hardness and surface roughness of two microhybrid dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. library.dphen1.com [library.dphen1.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane: A Step-by-Step Guide
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The substance is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, adherence to strict safety measures is non-negotiable.
Personal Protective Equipment (PPE): Always use appropriate personal protective equipment when handling this chemical.[2]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][4]
-
Skin Protection: Use chemical-impermeable gloves (such as neoprene or nitrile rubber) and wear protective clothing to prevent skin contact.[2][3][4]
-
Respiratory Protection: In areas with inadequate ventilation, a NIOSH-certified organic vapor respirator is recommended.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste.[5][6] Do not discharge the chemical into drains or the environment.[2][3]
Step 1: Waste Identification and Labeling
-
From the moment waste is generated, it must be classified.[7]
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear hazard warning.[5]
Step 2: Container Selection and Management
-
Use a suitable, closed container for disposal, preferably the original container.[3] The container must be in good condition, compatible with the chemical, and tightly sealed to prevent leaks or spills.[6][8]
-
Do not overfill waste containers.[8]
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[1][3] This storage location, known as a satellite accumulation area, should be at or near the point of generation and under the control of the operator.[5]
-
Keep the container away from heat sources, open flames, and incompatible materials such as oxidizing agents.[4]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[5][9]
-
Disposal must be carried out at an approved and appropriate treatment and disposal facility, in strict accordance with all applicable local, state, and federal regulations.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[10][11][12]
Safety and Disposal Data Summary
The following table summarizes key quantitative and procedural data for handling and disposing of this compound.
| Parameter | Specification | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Personal Protective Gear | Safety goggles, chemical-impermeable gloves, protective clothing, NIOSH-certified respirator (if needed). | [3][4] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, dark, well-ventilated place below 5°C. | [4] |
| Spill Cleanup | Absorb with inert material (e.g., sand, Chemizorb®), and place in a suitable disposal container. | [1] |
| Disposal Method | Must be disposed of as hazardous waste via an approved waste disposal plant. May be incinerated. | [1][13] |
| Regulatory Framework | Governed by local, state, and federal regulations (e.g., EPA's RCRA in the U.S.). | [10][11] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final disposition.
References
- 1. aksci.com [aksci.com]
- 2. 1,3-BIS(3-METHACRYLOXYPROPYL)TETRAKIS(TRIMETHYLSILOXY)DISILOXANE - Safety Data Sheet [chemicalbook.com]
- 3. cfmats.com [cfmats.com]
- 4. gelest.com [gelest.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 13. gelest.com [gelest.com]
Essential Safety and Operational Guide for 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
This document provides immediate, essential safety and logistical information for handling 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical goggles or tightly fitting safety goggles should be worn.[1][2] Contact lenses are not recommended.[1] |
| Skin Protection | Neoprene or nitrile rubber gloves are recommended.[1] Wear suitable protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | Use in a well-ventilated area.[2][3] If ventilation is inadequate, a NIOSH-certified organic vapor respirator is necessary.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the chemical's stability and prevent accidents.
Handling:
-
Work in a well-ventilated area to avoid the accumulation of vapors.[1]
-
Avoid all contact with eyes and skin.[1] Do not breathe mist or vapors.[1][2]
-
Wash hands and any exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]
-
Contaminated clothing should be removed and washed before reuse.[3]
Storage:
-
Keep the container tightly closed and store in a dark area, preferably below 5°C.[1]
-
Store away from heat, open flames, and other sources of ignition.[1][3]
-
Incompatible with oxidizing agents.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Cleanup:
-
Evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation and eliminate all ignition sources.[2]
-
Wear the appropriate PPE as outlined above.
-
Use an absorbent material to collect the spill.[1]
-
Place the absorbed material into a suitable, closed container for disposal.[1][2]
-
Prevent the spill from entering sewers or public waters.[1]
Disposal:
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[3]
-
Incineration may be a suitable method of disposal.[1]
-
Avoid release to the environment.[1]
First Aid Measures
Immediate first aid is essential in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] Overexposure may cause coughing, headache, and nausea.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: A flowchart outlining the safe handling of the chemical.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
